molecular formula C21H38O7 B194141 Erythronolide B CAS No. 3225-82-9

Erythronolide B

Cat. No.: B194141
CAS No.: 3225-82-9
M. Wt: 402.5 g/mol
InChI Key: ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
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Description

Erythronolide B is a central intermediate in the biosynthetic pathway of the macrolide antibiotic erythromycin . It is formed from its precursor, 6-deoxythis compound (6-dEB), through a C6 hydroxylation reaction catalyzed by the cytochrome P450 enzyme EryF . This conversion is the initial, rate-limiting step in the multi-stage process that transforms the polyketide skeleton into biologically active erythromycin . The compound serves as a critical substrate for glycosyltransferases, which attach deoxysugar molecules (L-mycarose and D-desosamine) to form advanced intermediates like erythromycin D . As a 14-membered macrolide, this compound is an essential reagent for studying modular polyketide synthase (PKS) systems, enzyme engineering, and the heterologous production of complex natural products . Researchers utilize it to engineer novel "hybrid" macrolide antibiotics by exploiting its compatibility with tailoring enzymes from other biosynthetic pathways, leading to new structures with potentially improved acid stability or biological activity . Its well-defined structure, featuring multiple stereocenters, also makes it a valuable compound for research in synthetic biology and metabolic engineering, particularly in optimizing microbial cell factories for antibiotic production . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275990
Record name Erythronolide A, 12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3225-82-9, 19270-26-9
Record name Erythronolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythronolide A, 12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Erythronolide B: A Technical Guide to Discovery and Isolation from Saccharopolyspora erythraea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of erythronolide B from the filamentous actinomycete, Saccharopolyspora erythraea. This compound is the aglycone core of the clinically significant antibiotic erythromycin A and a crucial starting point for the synthesis of novel macrolide antibiotics. This document details the experimental protocols for fermentation, extraction, and purification, presents quantitative data in a structured format, and visualizes the key pathways and workflows.

Discovery and Significance

Erythromycin was first isolated in 1952 from the metabolic products of Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1] The complex structure of this 14-membered macrolide antibiotic fascinated chemists for decades.[1] Subsequent research into its biosynthesis revealed that the macrolactone core, this compound, is assembled first and then glycosylated in later steps.[2][3]

This compound is formed through the hydroxylation of its immediate precursor, 6-deoxythis compound (6-dEB).[4][5] The isolation of this compound and other biosynthetic intermediates has been pivotal for understanding the enzymatic machinery of polyketide synthesis and for generating "hybrid" macrolide antibiotics through precursor-directed biosynthesis and genetic engineering.[6][7]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process initiated by a modular Type I polyketide synthase (PKS).[6][8] The process can be summarized in two major stages:

  • Assembly of 6-deoxythis compound (6-dEB): The 6-dEB synthase (DEBS), a large multi-enzyme complex encoded by the eryA genes, catalyzes the assembly of the polyketide chain. It uses one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[9]

  • Hydroxylation to this compound: The cytochrome P450 monooxygenase, EryF, encoded by the eryF gene, catalyzes the stereospecific C-6 hydroxylation of 6-dEB to yield this compound.[4][5] This is a critical step in the pathway leading to the final erythromycin products.[4]

G cluster_0 Polyketide Chain Assembly cluster_1 Post-PKS Modification Propionyl_CoA Propionyl-CoA (Starter Unit) DEBS 6-deoxythis compound Synthase (DEBS 1, 2, 3) Propionyl_CoA->DEBS Methylmalonyl_CoA (2S)-Methylmalonyl-CoA (Extender Units) Methylmalonyl_CoA->DEBS dEB 6-deoxythis compound (6-dEB) DEBS->dEB 7 cycles EryF P450 Hydroxylase (EryF) dEB->EryF EB This compound EryF->EB C-6 Hydroxylation Erythromycin_A Erythromycin A EB->Erythromycin_A Glycosylation & Further Modifications G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis F1 Inoculate Seed Culture (S. erythraea) F2 Incubate Seed Culture (2-3 days) F1->F2 F3 Inoculate Production Medium F2->F3 F4 Incubate Production Culture (6-7 days) F3->F4 E1 Harvest Fermentation Broth F4->E1 E2 Solvent Extraction (e.g., Ethyl Acetate) E1->E2 E3 Concentrate in vacuo E2->E3 E4 Crude Extract E3->E4 P1 Silica Gel Column Chromatography E4->P1 P2 Fraction Collection & TLC Analysis P1->P2 P3 Reversed-Phase HPLC P2->P3 P5 Pure this compound P3->P5 P4 Analytical Characterization (HPLC, MS, NMR) P5->P4

References

Erythronolide B: A Technical Guide to a Key Polyketide Macrolide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Erythronolide B is a pivotal intermediate in the biosynthesis of erythromycin, a clinically significant macrolide antibiotic. As a 14-membered macrocyclic lactone, it represents the core aglycone structure upon which further modifications, primarily glycosylation, confer biological activity. Its production originates from the remarkable enzymatic machinery of the 6-deoxythis compound synthase (DEBS), a modular Type I polyketide synthase (PKS). This guide provides an in-depth examination of the this compound biosynthetic pathway, its role as a precursor in drug development, quantitative production data from engineered systems, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product biosynthesis, metabolic engineering, and drug development.

Introduction to this compound

Polyketides are a large, structurally diverse class of natural products synthesized by bacteria, fungi, and plants, exhibiting a wide array of biological activities, including antibiotic, anticancer, and immunosuppressant properties.[1] The macrolide antibiotic erythromycin is a prime example, assembled around a polyketide core.[2] The biosynthesis of this core, 6-deoxythis compound (6-dEB), is the foundational step, which is then hydroxylated to form this compound (EB).[3][4] this compound itself is the direct precursor to the various forms of erythromycin, making it a molecule of immense interest for biosynthetic studies and the generation of novel "hybrid" antibiotics.[5][6]

The complete assembly of the 6-dEB macrocycle is orchestrated by the 6-deoxythis compound synthase (DEBS), a massive, multi-enzyme complex that functions as a molecular assembly line.[2][7] Understanding and manipulating this pathway is central to the field of polyketide engineering.

The Biosynthetic Pathway: From Simple Precursors to a Macrolide Core

The formation of this compound is a multi-step enzymatic process, beginning with the synthesis of its immediate precursor, 6-deoxythis compound, by the DEBS complex.

The Architect: 6-deoxythis compound Synthase (DEBS)

DEBS is the prototypical modular Type I polyketide synthase.[3][7] It is composed of three large, multifunctional proteins—DEBS1, DEBS2, and DEBS3—each existing as a dimer.[1][8] These three proteins are organized into a loading domain, six extension modules, and a terminal thioesterase (TE) domain.[1][9] Each of the six extension modules is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains.[1]

The essential domains found in each extender module are:

  • Ketosynthase (KS): Catalyzes the carbon-carbon bond-forming condensation reaction, elongating the polyketide chain.[1][8]

  • Acyltransferase (AT): Selects the correct extender unit (methylmalonyl-CoA) and loads it onto the ACP domain.[1][8]

  • Acyl Carrier Protein (ACP): A small, flexible domain that tethers the growing polyketide chain and shuttles it between the various catalytic sites.[8]

Optional "tailoring" domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may also be present to modify the β-keto group of the newly added extender unit, creating the specific stereochemistry and oxidation state of the final product.[1][8]

The Assembly Line Process

The biosynthesis of 6-dEB proceeds as follows:

  • Priming: The loading domain primes the synthase with a propionyl-CoA "starter" unit.[1]

  • Elongation: The growing chain is passed sequentially through the six extender modules. In each module, an AT domain loads a methylmalonyl-CoA "extender" unit onto the ACP. The KS domain then catalyzes a decarboxylative condensation to extend the chain by two carbons.[2]

  • Processing: After each condensation, the β-keto group is processed by the available KR, DH, and ER domains within that module, setting the stereochemistry at each chiral center.[7]

  • Termination and Cyclization: After six rounds of elongation, the full-length linear polyketide chain is attached to the final module. The terminal Thioesterase (TE) domain then hydrolyzes the chain from the ACP and catalyzes an intramolecular esterification to form the 14-membered macrolactone ring of 6-deoxythis compound.[8]

The Critical Hydroxylation Step: 6-dEB to this compound

The direct product released from the DEBS assembly line is 6-dEB.[3] The conversion of 6-dEB into this compound is catalyzed by the cytochrome P450 enzyme, EryF.[10][11] This enzyme performs a specific C6-hydroxylation on the macrolide ring.[10] This hydroxylation is the first and often rate-limiting step in the post-PKS modification pathway that ultimately leads to the bioactive erythromycin antibiotics.[4][12]

Erythronolide_B_Biosynthesis cluster_precursors Building Blocks cluster_debs DEBS Assembly Line cluster_products Post-PKS Modification Propionyl_CoA Propionyl-CoA (Starter Unit) Loading Loading Domain Propionyl_CoA->Loading Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) x6 Module1 Module 1 (KS, AT, KR, ACP) Methylmalonyl_CoA->Module1 Module2 Module 2 (KS, AT, KR, ACP) Methylmalonyl_CoA->Module2 Module3 Module 3 (KS, AT, ACP) Methylmalonyl_CoA->Module3 Module4 Module 4 (KS, AT, KR, ACP) Methylmalonyl_CoA->Module4 Module5 Module 5 (KS, AT, DH, ER, KR, ACP) Methylmalonyl_CoA->Module5 Module6 Module 6 (KS, AT, KR, ACP) Methylmalonyl_CoA->Module6 Loading->Module1 Module1->Module2 Module2->Module3 Module3->Module4 Module4->Module5 Module5->Module6 TE Thioesterase (TE) (Cyclization) Module6->TE dEB 6-deoxythis compound (6-dEB) TE->dEB Release & Cyclization EB This compound (EB) dEB->EB C6-Hydroxylation Erythromycins Erythromycins (A, B, C, D) EB->Erythromycins Glycosylation & Tailoring EryF EryF (P450 Hydroxylase) EryF->dEB Glycosyl Glycosyltransferases & other enzymes Glycosyl->EB

Fig 1. Biosynthetic pathway of this compound and subsequent erythromycins.

Role in Drug Development and Engineering

This compound and its precursor 6-dEB are foundational scaffolds for creating novel antibiotics. By manipulating the biosynthetic pathway, researchers can generate new macrolide structures with potentially improved properties.

  • Heterologous Production: The entire DEBS gene cluster and subsequent tailoring enzymes have been successfully expressed in host organisms like Escherichia coli.[4][10] This allows for more rapid and controlled production and facilitates metabolic engineering efforts.

  • Enzyme Engineering: Key enzymes in the pathway, particularly the rate-limiting EryF hydroxylase, have been engineered to improve catalytic efficiency and boost the production of this compound.[4][12]

  • Precursor-Directed Biosynthesis: Feeding analogs of this compound to mutant strains of antibiotic-producing organisms can lead to the creation of "hybrid" macrolides, combining structural features from different natural products.[5]

Logical_Relationship DEBS DEBS Enzyme Complex (PKS Assembly Line) dEB 6-deoxythis compound (Macrolide Core) DEBS->dEB Synthesizes EB This compound (Aglycone Precursor) dEB->EB is converted to EryF EryF Hydroxylase EryF->dEB Catalyzes Erythromycins Bioactive Erythromycins (Glycosylated Products) EB->Erythromycins is precursor to Glycosyl Glycosyltransferases (e.g., EryB, EryC) Glycosyl->EB Glycosylates

Fig 2. Logical relationship between key components in erythromycin biosynthesis.

Quantitative Production Data

The heterologous production of this compound and its precursors has been a significant focus of metabolic engineering. The yields are highly dependent on the host strain, expression system, precursor supply, and the efficiency of the pathway enzymes.

CompoundHost OrganismProduction Titer (mg/L)Key Engineering Strategy / Condition
6-deoxythis compound (6-dEB)E. coli210Heterologous expression of DEBS genes.[4][11]
6-deoxythis compound (6-dEB)E. coli20Expression of S. coelicolor propionyl-CoA carboxylase (PCC) with propionate feeding.[13]
This compound (EB)E. coli32.7Expression of wild-type SaEryF hydroxylase.[4]
This compound (EB)E. coli131Site-directed mutagenesis of SaEryF (I379V mutant).[4][12]
This compound (EB)E. coli184.8Combined mutagenesis of SaEryF (triple mutant).[4]
3-O-α-mycarosylthis compound (MEB)E. coli4.2Initial de novo biosynthesis.[14]
3-O-α-mycarosylthis compound (MEB)E. coli41.2Blocking of competing precursor pathways.[14]
Erythromycin C & DE. coli0.4 - 0.5Expression of 17 genes for monosaccharide biosynthesis.[4]

Key Experimental Protocols

The following sections outline generalized protocols for the heterologous production and analysis of this compound, based on common methodologies cited in the literature.

Protocol: Heterologous Production of this compound in E. coli
  • Strain and Plasmids:

    • Start with a suitable E. coli host strain (e.g., BAP1).

    • Introduce plasmids containing the DEBS genes (e.g., pBP130 and pBP144) for 6-dEB production.[4]

    • Introduce a compatible expression plasmid containing the codon-optimized gene for an EryF hydroxylase (e.g., SaEryF from Saccharopolyspora erythraea) under an inducible promoter (e.g., T7).[4]

  • Culture Conditions:

    • Grow recombinant E. coli in a rich medium (e.g., LB or TB) with appropriate antibiotics for plasmid maintenance at 37°C with shaking.

    • When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), cool the culture to a lower temperature (e.g., 22°C).

  • Induction and Fermentation:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Supplement the medium with a precursor such as sodium propionate (e.g., 2.5 g/L) to boost the supply of the propionyl-CoA starter unit.[13]

    • Continue fermentation at the lower temperature with shaking for an extended period (e.g., 72-120 hours) to allow for product accumulation.[4]

Protocol: Extraction and Purification
  • Cell Lysis and Extraction:

    • Harvest the culture by centrifugation.

    • Adjust the pH of the supernatant to ~8.5.

    • Perform a liquid-liquid extraction of the supernatant using an equal volume of an organic solvent, such as ethyl acetate. Repeat the extraction 2-3 times.

    • Combine the organic layers and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Purification:

    • Resuspend the crude extract in a minimal amount of a suitable solvent.

    • Purify the target compounds using flash column chromatography on a silica gel stationary phase.[15]

    • Elute with a gradient of solvents, for example, a hexane/ethyl acetate system, to separate compounds based on polarity.[15]

    • Collect fractions and analyze for the presence of this compound.

Protocol: Analysis by HPLC and LC-MS/MS
  • Sample Preparation:

    • Dissolve the crude extract or purified fractions in a suitable solvent like methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Detection: UV detection at ~210 nm or by mass spectrometry.

  • LC-MS/MS Analysis:

    • Couple the HPLC system to a mass spectrometer for definitive identification.

    • Analyze samples in positive ion mode to detect protonated molecules [M+H]⁺.

    • Perform MS/MS fragmentation on the parent ion corresponding to this compound to confirm its identity by comparing the fragmentation pattern to a known standard or literature data.[10][14]

Experimental_Workflow cluster_synthesis Biosynthesis cluster_downstream Downstream Processing & Analysis Strain 1. Strain Engineering (E. coli with DEBS + EryF plasmids) Culture 2. Culturing & Growth (37°C) Strain->Culture Induce 3. Induction & Fermentation (Add IPTG, Propionate, 22°C, 72-120h) Culture->Induce Extract 4. Extraction (Ethyl Acetate) Induce->Extract Purify 5. Purification (Flash Chromatography) Extract->Purify Analyze 6. Analysis (HPLC, LC-MS/MS) Purify->Analyze Result Quantified this compound Analyze->Result

Fig 3. General experimental workflow for this compound production and analysis.

Conclusion and Future Outlook

This compound stands as a cornerstone in the study of polyketide biosynthesis and the development of macrolide antibiotics. The elucidation of its formation via the DEBS assembly line and subsequent enzymatic hydroxylation has provided a roadmap for the rational engineering of these complex pathways. Advances in synthetic biology and enzyme engineering continue to push the boundaries of heterologous production, with engineered hydroxylases significantly increasing this compound titers in hosts like E. coli. Future work will likely focus on further optimizing precursor supply, alleviating metabolic bottlenecks, and leveraging the this compound scaffold to create novel, next-generation antibiotics with enhanced efficacy and broader spectrums of activity.

References

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of Erythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Erythronolide B is a pivotal macrocyclic compound, serving as the aglycone core and biological precursor to erythromycin, a clinically significant macrolide antibiotic.[1] Its complex molecular architecture, characterized by a 14-membered lactone ring adorned with numerous substituents, presents a formidable stereochemical challenge. The precise three-dimensional arrangement of these substituents is critical to its biological activity and its subsequent conversion into erythromycin. This technical guide provides a comprehensive analysis of the stereochemistry of this compound, detailing its ten chiral centers, presenting relevant quantitative data, and outlining the experimental protocols used for its stereochemical elucidation.

Core Stereochemical Structure of this compound

This compound possesses a complex and well-defined stereochemical structure containing ten chiral centers.[1] The absolute configuration of each center has been unequivocally established through extensive synthetic efforts and spectroscopic analysis, confirmed by X-ray crystallography of its derivatives.[2][3]

The systematic IUPAC name for this compound is (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione .[4][5] This name explicitly defines the configuration at each of the ten stereogenic centers.

Table 1: Chiral Centers and Their Absolute Configurations in this compound
Chiral CenterAttached GroupsConfiguration
C3 -OH, -CH(CH₃)-, C2(=O), C4R
C4 -H, -CH₃, C3, C5S
C5 -OH, -CH(CH₃)-, C4, C6S
C6 -H, -CH₃, C5, C7R
C7 -OH, -CH(CH₃)-, C6, C8R
C9 -OH, -CH(CH₃)-, C8, C10(=O)R
C11 -OH, -CH(CH₃)-, C10(=O), C12R
C12 -H, -CH₃, C11, C13S
C13 -OH, -C(CH₃)₂-, C12, C14R
C14 -H, -CH₂CH₃, C13, O1 (Lactone)R

Visualization of Stereochemical Structure

The following diagram illustrates the planar structure of this compound, with each of the ten chiral centers explicitly labeled with its corresponding carbon number and absolute configuration (R/S).

Caption: Chemical structure of this compound with its ten chiral centers.

Quantitative Stereochemical Data

The stereochemistry of a molecule is defined by quantitative physical and spectroscopic data. For this compound and its precursors, specific rotation and NMR spectroscopy are primary sources of this data.

Table 2: Selected Quantitative Data for this compound Precursors and Derivatives
ParameterValueMethod / ConditionsSource
Specific Rotation [α]D23 -6.4°c = 0.34, CH₂Cl₂ (for a synthetic macrolide precursor)[6]
Specific Rotation [α]D23 -15.7°c = 1.30, CH₂Cl₂ (for a different synthetic precursor)[6]
¹³C NMR Chemical Shifts (δ) 175.2, 159.9, 135.5, 131.6, 127.5, 115.8, 113.6, 100.6, 95.2, 85.5, 77.6, 74.8, 73.5, 55.3, 41.6, 39.6, 35.9, 32.6, 31.9, 29.7, 28.3, 26.8, 20.1, 16.3, 16.0, 13.5, 12.3, 8.0, 7.4125 MHz, CDCl₃ (for a synthetic macrolide precursor)[6]

Note: The specific rotation and NMR data presented are for advanced synthetic intermediates from a total synthesis of 6-deoxythis compound, which shares the core macrocyclic structure. Data for the final, unmodified this compound can vary slightly based on solvent and concentration.

Experimental Protocols for Stereochemical Determination

The determination of the complex stereochemistry of molecules like this compound relies on a combination of powerful analytical techniques. The absolute configuration was historically confirmed via X-ray analysis of a crystalline derivative, while the relative stereochemistry is typically probed using high-resolution NMR spectroscopy.[2]

X-Ray Crystallography Protocol (General Methodology)

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers, provided a suitable single crystal can be obtained.

  • Crystal Growth:

    • A highly purified sample of this compound or a suitable derivative is dissolved in a minimal amount of an appropriate solvent system (e.g., ethyl acetate/hexane, acetone/water).

    • Slow evaporation, vapor diffusion, or slow cooling techniques are employed to encourage the formation of single, diffraction-quality crystals over several days or weeks.

  • Data Collection:

    • A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibration.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å).

    • The crystal is rotated in the beam, and the resulting diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector (e.g., CCD or CMOS).

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Initial phases of the structure factors are determined using direct methods or Patterson methods.

    • An initial electron density map is generated, from which an atomic model is built.

    • The model is refined using least-squares methods against the experimental data to optimize atomic positions, and thermal parameters.

    • The absolute configuration is determined using anomalous dispersion effects (e.g., the Flack parameter).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of a molecule in solution. By analyzing coupling constants and through-space interactions, the spatial relationship between adjacent protons can be established.

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.

    • A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • 1D NMR Spectroscopy:

    • A high-field NMR spectrometer (≥500 MHz) is used to acquire standard ¹H and ¹³C spectra.

    • ¹H NMR provides information on chemical shifts and scalar (J) couplings. The magnitude of ³JHH coupling constants between vicinal protons can be used with the Karplus equation to estimate dihedral angles, helping to define the relative configuration of adjacent stereocenters.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, confirming the connectivity of the carbon skeleton.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and piecing together molecular fragments.

    • NOESY/ROESY (Nuclear Overhauser Effect / Rotating-Frame Overhauser Effect Spectroscopy): This is the key experiment for stereochemical analysis. It detects through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. Strong NOE cross-peaks between protons on different stereocenters provide direct evidence of their relative orientation (e.g., syn or anti).

  • Data Analysis:

    • The combination of coupling constants and NOE constraints is used to build a 3D model of the molecule's preferred conformation in solution, thereby establishing the relative stereochemistry of the chiral centers.

Logical Workflow for Stereochemical Elucidation

The process of determining the stereostructure of a complex natural product like this compound follows a logical and systematic workflow, integrating multiple analytical techniques.

Stereochemistry_Workflow cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis start Isolation & Purification of this compound nmr_1d 1D NMR (¹H, ¹³C) - Connectivity - Coupling Constants start->nmr_1d ms Mass Spectrometry - Molecular Formula start->ms Composition crystal Crystallization start->crystal elucidation Final Structure Elucidation nmr_2d 2D NMR (COSY, NOESY) - Dihedral Angles - Spatial Proximity nmr_1d->nmr_2d Refine nmr_2d->elucidation Relative Stereochemistry xray X-Ray Diffraction crystal->xray Diffraction Data xray->elucidation Absolute Configuration

Caption: Workflow for the stereochemical determination of this compound.

References

Physical and chemical properties of Erythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Erythronolide B

Introduction

This compound is a macrolide and a key intermediate in the biosynthesis of erythromycin, a widely used antibiotic.[1][2] As the aglycone precursor to erythromycin, its structural and physicochemical properties are of significant interest to researchers in natural product synthesis, medicinal chemistry, and drug development. Understanding these properties is crucial for the development of novel antibiotic derivatives and for optimizing fermentation and purification processes. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of key experimental workflows and its biosynthetic origin.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and further chemical modification.

PropertyValueSource(s)
Molecular Formula C₂₁H₃₈O₇[3][4][5]
Molecular Weight 402.52 g/mol [3][4][5]
IUPAC Name (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[3]
CAS Number 3225-82-9[3][4][5]
Appearance White solid[4]
Boiling Point 576.2 ± 50.0 °C (Predicted)[4][5]
Density 1.069 ± 0.06 g/cm³ (Predicted)[4][5]
Flash Point 192.2 °C[4]
pKa 13.81 ± 0.70 (Predicted)[5]
LogP 1.29520[4]
Vapor Pressure 0.0 ± 3.6 mmHg at 25°C (Predicted)[4]
Refractive Index 1.473[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state, which is a key indicator of purity.[6]

Materials:

  • This compound (dry, powdered)

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

  • Mortar and pestle

  • Sample packing wire or dropping tube[7][8]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[9]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

  • Sample Packing: Tap the sealed bottom of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[7][8]

  • Measurement (Initial): Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[7]

  • Measurement (Accurate): Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.[6][8]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous medium, a critical parameter for predicting its bioavailability.[10]

Materials:

  • This compound (solid, pure form)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and purified water[11]

  • Vials with screw caps

  • Shaking incubator or orbital shaker set to 25 °C or 37 °C[10][11]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid is necessary to ensure saturation is reached.[10]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10][11]

  • Phase Separation: After incubation, confirm the presence of undissolved solid. Separate the solid from the solution by centrifuging the vials at high speed.[10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter that does not bind the compound to remove any remaining microparticles.[10]

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated analytical method like HPLC or LC-MS/MS.[10][12]

  • Analysis: The determined concentration represents the equilibrium solubility of this compound under the tested conditions. The experiment should be performed in triplicate.[10]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound's ionizable groups. Since this compound is a weak acid due to its hydroxyl groups, this value helps predict its charge state at different pH values.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Burette

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Solvent (e.g., water, or a water-cosolvent mixture if solubility is low)

  • Stir plate and stir bar

Procedure:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of solvent.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the this compound solution.

  • Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

  • pKa Calculation: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the weak acid.[13][14]

Spectroscopic and Spectrometric Analysis

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol (Thin Solid Film Method):

  • Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[15][16]

  • Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[16]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[15][16]

  • Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework of this compound, including stereochemistry.

Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.[17] 2D experiments are crucial for assigning the complex spin systems and stereocenters in the molecule.[17][18]

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and correlations, which are then used to assemble the complete molecular structure.

Mass Spectrometry (MS)

Objective: To determine the exact mass of this compound and to study its fragmentation patterns for structural confirmation.

Protocol (LC-MS/MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).[19]

  • Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source in positive ion mode.[19][20]

  • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

  • Fragmentation Analysis: Select the [M+H]⁺ ion for collision-activated dissociation (CAD) or other fragmentation techniques to generate a product ion spectrum (MS/MS).[21][22] The fragmentation pattern, characterized by losses of water and other neutral fragments, provides structural information.[21][23]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

G cluster_0 Physicochemical Property Determination Sample This compound (Pure Solid) MP Melting Point (Capillary Method) Sample->MP Characterization Sol Aqueous Solubility (Shake-Flask) Sample->Sol Pre-formulation pKa pKa (Titration) Sample->pKa Pre-formulation Purity Purity Assessment MP->Purity Bioavailability Bioavailability Prediction Sol->Bioavailability pKa->Bioavailability

Workflow for Physicochemical Characterization.

G cluster_1 Spectroscopic & Spectrometric Workflow Sample This compound Sample IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (1D & 2D) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS FuncGroups Functional Groups IR->FuncGroups Structure 3D Structure & Stereochemistry NMR->Structure Mass Exact Mass & Formula MS->Mass Final Complete Structural Elucidation FuncGroups->Final Structure->Final Mass->Final

Workflow for Structural Elucidation.

G cluster_2 This compound Biosynthesis Pathway PropCoA Propionyl-CoA (Starter Unit) PKS Polyketide Synthase (DEBS 1, 2, 3) PropCoA->PKS MethMalCoA 6x Methylmalonyl-CoA (Extender Units) MethMalCoA->PKS DEB 6-Deoxythis compound PKS->DEB Iterative Condensation & Reduction Cycles Hydroxylase P450 Hydroxylase (EryF) DEB->Hydroxylase C6-Hydroxylation EB This compound Hydroxylase->EB Erythromycin Erythromycin (Glycosylation) EB->Erythromycin

Simplified Biosynthesis of this compound.

References

An In-Depth Technical Guide to the Erythronolide B Biosynthesis Pathway in Actinobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronolide B is the macrocyclic core of the clinically significant antibiotic erythromycin, produced by the actinobacterium Saccharopolyspora erythraea. The biosynthesis of this complex polyketide is a remarkable example of assembly-line enzymology, orchestrated by a giant modular enzyme complex known as 6-deoxythis compound synthase (DEBS). A thorough understanding of this pathway is crucial for the rational design of novel polyketide-based therapeutics through metabolic engineering and synthetic biology. This guide provides a detailed technical overview of the this compound biosynthesis pathway, including the enzymatic machinery, genetic organization, quantitative data on production and enzyme kinetics, and detailed experimental protocols for studying this fascinating system.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the formation of its precursor, 6-deoxythis compound (6-dEB). This process is catalyzed by DEBS, a Type I polyketide synthase (PKS). The synthesis is initiated with a propionyl-CoA starter unit and involves the sequential addition of six methylmalonyl-CoA extender units. The DEBS complex is an enzymatic assembly line composed of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. Each of these proteins consists of two modules, and each module is responsible for one cycle of polyketide chain elongation and modification.[1][2][3]

Following the assembly of the 14-membered macrolactone ring of 6-dEB, a series of post-PKS tailoring reactions occur to yield this compound and subsequently the final erythromycin antibiotics. A key step in the formation of this compound is the hydroxylation of 6-dEB at the C-6 position, a reaction catalyzed by the cytochrome P450 monooxygenase EryF.

Genetic Organization

The genes encoding the enzymes for erythromycin biosynthesis are clustered together in the S. erythraea genome. The eryA locus contains three large open reading frames (eryAI, eryAII, and eryAIII) that encode for DEBS1, DEBS2, and DEBS3, respectively. The gene encoding the C-6 hydroxylase, eryF, is also located within this cluster. The modular organization of the eryA genes directly corresponds to the modular architecture of the DEBS proteins.

Quantitative Data

A significant body of research has focused on quantifying the efficiency of the this compound biosynthesis pathway, both in its native host and in engineered organisms. This data is critical for identifying bottlenecks and guiding metabolic engineering efforts.

Enzyme Kinetics

The turnover rate of the entire DEBS assembly line has been measured through in vitro reconstitution studies. These experiments provide valuable insights into the kinetics of this complex multi-enzyme system.

Enzyme SystemMaximum Turnover Rate (min⁻¹)Reference
Complete hexamodular DEBS1.1[4][5][6]
Truncated trimodular DEBS derivative2.5[4][6]
Bimodular DEBS derivative21[4][6]
Production Titers in Engineered Hosts

Metabolic engineering efforts have successfully transferred the DEBS gene cluster to more genetically tractable hosts, such as Escherichia coli and Bacillus subtilis, for the heterologous production of 6-dEB. The production titers vary depending on the host, the engineering strategy, and the cultivation conditions.

| Host Organism | Engineering Strategy | 6-dEB Titer (mg/L) | Reference | | :--- | :--- | :--- | | Escherichia coli | Expression of PCC pathway | 5-fold higher than mutase pathway |[7] | | Escherichia coli | Wood-Werkman cycle integration | up to 0.81 |[8] | | Bacillus subtilis | Deletion of prpBD operon | Significant increase with propionate feeding |[9] |

Experimental Protocols

The study of the this compound biosynthesis pathway relies on a variety of specialized molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Reconstitution and Kinetic Analysis of DEBS

This protocol describes the in vitro reconstitution of the 6-deoxythis compound synthase (DEBS) from purified protein components and a continuous spectrophotometric assay to measure its kinetic parameters. This method is adapted from Lowry et al. (2013).[4][6]

1. Expression and Purification of DEBS Proteins:

  • The three DEBS proteins (DEBS1, DEBS2, and DEBS3) are heterologously expressed in an engineered E. coli strain, such as BAP1, which co-expresses the phosphopantetheinyl transferase sfp for post-translational modification.

  • Due to the large size and complexity of DEBS1, it can be expressed as a dissociated complex of three proteins: a loading didomain (LDD), module 1 (M1), and module 2 (M2), each engineered with complementary docking sites for proper assembly.

  • DEBS2 and DEBS3 are expressed as full-length proteins.

  • Purification is achieved through standard chromatography techniques, such as Ni-NTA affinity chromatography followed by size-exclusion chromatography.

2. In Vitro Reconstitution of the DEBS Assembly Line:

  • The purified DEBS components (LDD, M1, M2, DEBS2, and DEBS3) are mixed in equimolar amounts in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM EDTA, 1 mM DTT).

  • The mixture is incubated on ice to allow for the self-assembly of the complete DEBS complex.

3. Continuous Spectrophotometric Assay:

  • The kinetic activity of the reconstituted DEBS is measured by monitoring the consumption of NADPH at 340 nm using a UV-Vis spectrophotometer. NADPH is consumed by the ketoreductase (KR) and enoyl reductase (ER) domains of DEBS.

  • A typical reaction mixture contains the reconstituted DEBS complex, the starter unit propionyl-CoA, the extender unit methylmalonyl-CoA, and an excess of NADPH in the reaction buffer.

  • The reaction is initiated by the addition of the substrates.

  • The rate of NADPH consumption is directly proportional to the rate of 6-dEB synthesis, with a stoichiometric equivalence of 6 moles of NADPH consumed per mole of 6-dEB produced.

  • The initial velocity of the reaction is measured and used to calculate the turnover rate of the enzyme.

4. Product Verification by LC-MS:

  • The formation of 6-dEB is confirmed and quantified by liquid chromatography-mass spectrometry (LC-MS).

  • A standard curve is generated using a purified 6-dEB standard to allow for accurate quantification of the product.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in Saccharopolyspora erythraea

This protocol outlines a method for deleting a target gene or gene cluster, such as the erythromycin biosynthetic gene cluster (ery), in S. erythraea using the CRISPR-Cas9 system. This method is based on the work of Liu et al. (2018).[10]

1. Design and Construction of the CRISPR-Cas9 Plasmid:

  • Two single guide RNAs (sgRNAs) are designed to target the flanking regions of the gene or gene cluster to be deleted.

  • The sgRNAs are cloned into a suitable expression vector, such as pKECas9, which contains the Cas9 nuclease gene and the necessary elements for replication and selection in S. erythraea.

  • The sgRNA expression is driven by strong promoters, such as Pj23119 and PkasO.

2. Preparation and Transformation of S. erythraea Protoplasts:

  • S. erythraea is grown in a suitable liquid medium (e.g., TSB) to the mid-logarithmic phase.

  • The mycelia are harvested and treated with lysozyme to generate protoplasts.

  • The CRISPR-Cas9 plasmid is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

3. Selection and Verification of Knockout Mutants:

  • The transformed protoplasts are plated on a selective medium containing an appropriate antibiotic to select for transformants.

  • Single colonies are picked and screened by PCR using primers that flank the targeted deletion region. A successful deletion will result in a smaller PCR product compared to the wild-type strain.

  • The deletion is further confirmed by DNA sequencing of the PCR product.

Protocol 3: Site-Directed Mutagenesis of a DEBS Domain

This protocol describes a general method for introducing specific mutations into a DEBS domain, such as a ketoreductase (KR) or acyltransferase (AT) domain, to alter its function or specificity. This is a standard molecular biology technique.[11][12][13][14][15]

1. Primer Design:

  • Complementary forward and reverse primers are designed containing the desired mutation. The mutation should be located in the middle of the primers with approximately 15-20 nucleotides of homologous sequence on either side.

2. PCR Amplification:

  • A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid containing the target DEBS gene.

  • The reaction uses a low amount of template DNA to minimize the amplification of the wild-type plasmid.

3. DpnI Digestion:

  • The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests methylated DNA, which includes the original template plasmid isolated from a dam+ E. coli strain. The newly synthesized, unmethylated PCR product remains intact.

4. Transformation:

  • The DpnI-treated PCR product is transformed into competent E. coli cells.

5. Screening and Sequencing:

  • Plasmid DNA is isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Visualizations

This compound Biosynthesis Pathway

Erythronolide_B_Biosynthesis Propionyl_CoA Propionyl-CoA DEBS1 DEBS1 (Loading Module, Module 1, Module 2) Propionyl_CoA->DEBS1 Starter unit Methylmalonyl_CoA Methylmalonyl-CoA (6 units) Methylmalonyl_CoA->DEBS1 DEBS2 DEBS2 (Module 3, Module 4) Methylmalonyl_CoA->DEBS2 DEBS3 DEBS3 (Module 5, Module 6, TE Domain) Methylmalonyl_CoA->DEBS3 Extender units DEBS1->DEBS2 Growing polyketide chain DEBS2->DEBS3 Growing polyketide chain 6_dEB 6-deoxythis compound DEBS3->6_dEB Cyclization & Release EryF EryF (P450 Hydroxylase) 6_dEB->EryF Hydroxylation at C-6 Erythronolide_B This compound EryF->Erythronolide_B Erythromycin Erythromycin A Erythronolide_B->Erythromycin Glycosylation & Methylation (Post-PKS tailoring)

Caption: The enzymatic assembly line for the biosynthesis of this compound and Erythromycin A.

Experimental Workflow for Gene Knockout in S. erythraea

Gene_Knockout_Workflow sgRNA_Design 1. Design sgRNAs targeting flanking regions of gene Plasmid_Construction 2. Clone sgRNAs into CRISPR-Cas9 vector sgRNA_Design->Plasmid_Construction Transformation 4. Transform protoplasts with CRISPR plasmid Plasmid_Construction->Transformation Protoplast_Prep 3. Prepare S. erythraea protoplasts Protoplast_Prep->Transformation Selection 5. Select for transformants on antibiotic medium Transformation->Selection Screening 6. Screen colonies by PCR for deletion Selection->Screening Sequencing 7. Confirm deletion by DNA sequencing Screening->Sequencing Knockout_Strain Verified Knockout Strain Sequencing->Knockout_Strain

Caption: A streamlined workflow for generating a gene knockout in Saccharopolyspora erythraea.

Logic of Altering Acyltransferase (AT) Substrate Specificity

AT_Specificity_Logic Identify_Motifs 1. Identify amino acid motifs conferring substrate specificity in AT domain Site_Directed_Mutagenesis 2. Use site-directed mutagenesis to alter these motifs Identify_Motifs->Site_Directed_Mutagenesis Express_Mutant_DEBS 3. Express the mutant DEBS enzyme Site_Directed_Mutagenesis->Express_Mutant_DEBS Fermentation 4. Ferment the engineered strain Express_Mutant_DEBS->Fermentation Analyze_Products 5. Analyze fermentation products by LC-MS Fermentation->Analyze_Products Novel_Polyketide Novel Polyketide Analogue Analyze_Products->Novel_Polyketide

Caption: Logical workflow for engineering the substrate specificity of an acyltransferase domain.

References

An In-depth Technical Guide to the Core Enzymes of Erythronolide B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronolide B is the macrocyclic core of the clinically significant antibiotic erythromycin. Its biosynthesis is a paradigm for the study of modular polyketide synthases (PKSs), massive enzymatic assembly lines that construct complex natural products from simple acyl-CoA precursors. A thorough understanding of the key enzymes in this pathway is crucial for endeavors in synthetic biology, protein engineering, and the development of novel therapeutics. This guide provides a detailed technical overview of the core enzymatic machinery responsible for the synthesis of this compound, focusing on quantitative data, experimental methodologies, and the intricate relationships between the catalytic domains.

The Core Enzymatic Players: 6-Deoxythis compound Synthase (DEBS) and P450eryF

The synthesis of this compound is a two-stage process orchestrated by two primary enzymatic systems:

  • 6-Deoxythis compound Synthase (DEBS): A colossal 2-MDa multienzyme complex that catalyzes the assembly of the 14-membered macrolactone, 6-deoxythis compound (6-dEB), from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[1][2][3][4] DEBS is a type I modular PKS, organized into three large homodimeric proteins: DEBS1, DEBS2, and DEBS3.[1][5] These proteins are further organized into a loading module, six extension modules, and a terminal thioesterase (TE) domain.[2] Each extension module is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains.[4]

  • Cytochrome P450eryF (EryF): A C6-hydroxylase that performs a critical tailoring step, converting 6-dEB to this compound.[6][7][8] This hydroxylation is a key step towards the maturation of the erythromycin antibiotic.

The DEBS Assembly Line: A Modular Marvel

The DEBS complex functions as a highly organized and processive assembly line. The growing polyketide chain is covalently tethered to an acyl carrier protein (ACP) domain and is passed sequentially between the catalytic domains of each module.[2] The key enzymatic domains within the DEBS modules are:

  • Acyltransferase (AT): This domain is the "gatekeeper" for extender unit selection.[9] It recognizes and loads the appropriate acyl-CoA substrate (in the case of DEBS, methylmalonyl-CoA) onto the ACP of its module.[1][10] The stringent specificity of the AT domains is a primary determinant of the final polyketide structure.[9]

  • Acyl Carrier Protein (ACP): The ACP acts as a swinging arm, shuttling the growing polyketide intermediate between the various catalytic sites within a module and then to the next module in the assembly line.[2]

  • Ketosynthase (KS): The KS domain catalyzes the crucial carbon-carbon bond-forming reaction. It facilitates a decarboxylative Claisen condensation between the incoming polyketide chain from the previous module and the extender unit attached to the ACP of the current module.[1][11][12]

  • Ketoreductase (KR): This domain is responsible for the stereospecific reduction of the β-keto group formed after the condensation reaction, yielding a hydroxyl group.[2] The stereochemistry of this hydroxyl group is dictated by the specific KR domain.[13]

  • Dehydratase (DH): When present, the DH domain eliminates a water molecule from the β-hydroxyacyl intermediate to form an α,β-double bond.[2]

  • Enoyl Reductase (ER): The ER domain, if present, reduces the double bond created by the DH domain to a saturated carbon-carbon bond.[2]

  • Thioesterase (TE): The final domain in the DEBS assembly line, the TE, catalyzes the release of the completed polyketide chain from the ACP of the last module.[2] It also facilitates the intramolecular cyclization of the linear polyketide to form the 14-membered macrolactone ring of 6-dEB.[1]

Quantitative Data on DEBS Activity

Precise kinetic characterization of the individual domains and modules of DEBS is challenging due to the complexity of the multienzyme system. However, studies on the reconstituted DEBS system and its truncated derivatives have provided valuable insights into its catalytic efficiency.

Enzyme/DomainSubstrate(s)ParameterValueReference(s)
Full DEBS (reconstituted)Propionyl-CoA, Methylmalonyl-CoA, NADPHTurnover Number (kcat)1.1 min⁻¹[14]
Trimodular DEBS derivativePropionyl-CoA, Methylmalonyl-CoA, NADPHTurnover Number (kcat)2.5 min⁻¹[14]
Bimodular DEBS derivativePropionyl-CoA, Methylmalonyl-CoA, NADPHTurnover Number (kcat)21 min⁻¹[14]
DEBS Module 2 KS Domain(2S, 3R)-2-methyl-3-hydroxypentanoyl-N-acetylcysteamine thioester (NDK-SNAC)K_M_~1 mM[15]
DEBS Module 2 KS DomainACP-bound (2S, 3R)-2-methyl-3-hydroxypentanoyl thioesterK_M_~10 µM[15]

The Tailoring Enzyme: P450eryF

Following the synthesis of 6-dEB by DEBS, the cytochrome P450 enzyme, EryF, catalyzes the regiospecific hydroxylation at the C6 position of the macrolide ring to produce this compound.[6][7] This modification is a prerequisite for the subsequent glycosylation steps that lead to the formation of the active antibiotic, erythromycin A. The substrate specificity of P450eryF is remarkably high for 6-dEB and its close structural analogs.[7]

Quantitative Data on P450eryF Activity

Detailed kinetic parameters for P450eryF are not extensively tabulated in the literature, but studies have investigated its substrate binding and catalytic rates with various analogs.

EnzymeSubstrateRelative Catalytic RateReference(s)
P450eryF6-deoxythis compound100%[7]
P450eryF9S-deoxo-9-hydroxy-6-deoxythis compound~100%[7]
P450eryF9R-deoxo-9-hydroxy-6-deoxythis compound~50%[7]
P450eryF8,8a-Deoxyoleandolide~25%[7]

Visualizing the this compound Synthesis Pathway

The following diagrams illustrate the key enzymatic steps and the overall workflow of this compound synthesis.

Erythronolide_B_Synthesis_Pathway Propionyl_CoA Propionyl-CoA DEBS1 DEBS1 (Loading, Module 1, Module 2) Propionyl_CoA->DEBS1 Methylmalonyl_CoA Methylmalonyl-CoA (6x) Methylmalonyl_CoA->DEBS1 DEBS2 DEBS2 (Module 3, Module 4) DEBS1->DEBS2 Growing Polyketide Chain DEBS3 DEBS3 (Module 5, Module 6, TE) DEBS2->DEBS3 Growing Polyketide Chain 6_dEB 6-deoxythis compound DEBS3->6_dEB Cyclization & Release P450eryF P450eryF (C6-hydroxylase) 6_dEB->P450eryF Erythronolide_B This compound P450eryF->Erythronolide_B

Caption: Overall workflow of this compound synthesis.

DEBS_Module_Logic Incoming_Chain Incoming Polyketide Chain (from previous module) KS KS (Ketosynthase) Incoming_Chain->KS ACP ACP (Acyl Carrier Protein) KS->ACP Condensation AT AT (Acyltransferase) AT->ACP KR KR (Ketoreductase) ACP->KR DH DH (Dehydratase) KR->DH Optional Outgoing_Chain Elongated & Modified Chain (to next module) KR->Outgoing_Chain ER ER (Enoyl Reductase) DH->ER Optional ER->Outgoing_Chain Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->AT

Caption: Logical flow within a single DEBS extension module.

Experimental Protocols

A comprehensive understanding of the enzymes in the this compound pathway has been built upon a foundation of robust experimental methodologies. While detailed, step-by-step protocols are often specific to individual laboratories, the following sections outline the general principles and key steps for the core experiments cited in the literature.

Expression and Purification of DEBS Proteins

The large size and complexity of the DEBS proteins make their heterologous expression and purification challenging.[14] Escherichia coli is commonly used as an expression host, often requiring co-expression with a phosphopantetheinyl transferase to ensure the proper post-translational modification of the ACP domains.[2]

General Protocol Outline:

  • Vector Construction: The genes for DEBS1, DEBS2, and DEBS3 are cloned into suitable E. coli expression vectors, often with affinity tags (e.g., His6-tag) to facilitate purification.[16]

  • Transformation and Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)).[17] Protein expression is typically induced with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.[16]

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer containing protease inhibitors. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins. The target DEBS protein is then eluted using a competitive ligand (e.g., imidazole).[18]

  • Further Purification (Optional): Depending on the required purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be employed.

  • Purity and Concentration Assessment: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro DEBS Activity Assay

The overall activity of the reconstituted DEBS complex can be monitored continuously by a spectrophotometric assay that measures the consumption of NADPH, which is stoichiometrically related to the formation of 6-dEB.[14]

General Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the necessary co-factors and substrates, including propionyl-CoA, methylmalonyl-CoA, and NADPH.

  • Enzyme Addition: The purified DEBS proteins (DEBS1, DEBS2, and DEBS3) are added to the reaction mixture to initiate the synthesis.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) is monitored over time using a UV-Vis spectrophotometer.

  • Calculation of Activity: The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH. The turnover number (kcat) can then be determined by dividing the rate of product formation (stoichiometrically related to NADPH consumption) by the enzyme concentration.[14][19]

HPLC-MS Analysis of Polyketide Products

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of 6-dEB and its analogs.[14][20][21][22]

General Protocol Outline:

  • Sample Preparation: The in vitro reaction mixture is quenched (e.g., with a strong acid) and the polyketide products are extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried and reconstituted in a suitable solvent for HPLC analysis.

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of two mobile phases (e.g., water with a small amount of formic acid and acetonitrile or methanol) is used to separate the polyketide products based on their hydrophobicity.[20]

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer is operated in a mode that allows for the detection and quantification of the target molecules based on their mass-to-charge ratio (m/z).[20][23]

  • Quantification: The concentration of the polyketide products is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a purified standard.[21]

Site-Directed Mutagenesis of DEBS Domains

Site-directed mutagenesis is a key technique for investigating the function of specific amino acid residues within the DEBS domains and for engineering PKSs to produce novel polyketides.[1][9][13][24]

General Protocol Outline:

  • Primer Design: Oligonucleotide primers are designed to introduce the desired mutation (substitution, insertion, or deletion) into the gene encoding the DEBS domain of interest.[25]

  • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the plasmid containing the wild-type gene as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.[25]

  • Template DNA Digestion: The parental, non-mutated plasmid DNA is selectively digested using an enzyme such as DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

  • Transformation and Sequencing: The mutated plasmid is transformed into E. coli. Several colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

Site_Directed_Mutagenesis_Workflow Start Start: Plasmid with Wild-Type Gene Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR with High-Fidelity Polymerase Start->PCR Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Sequencing Plasmid Isolation & DNA Sequencing Transformation->Sequencing End End: Confirmed Mutant Plasmid Sequencing->End

Caption: General workflow for site-directed mutagenesis.

Conclusion

The enzymes of the this compound synthesis pathway, particularly the modular DEBS complex and the tailoring enzyme P450eryF, represent a fascinating and powerful system for the production of complex bioactive molecules. The detailed understanding of their structure, function, and catalytic mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future research and development. Continued efforts in the structural and mechanistic characterization of these enzymes, coupled with advances in synthetic biology and protein engineering, will undoubtedly unlock new opportunities for the creation of novel antibiotics and other valuable pharmaceuticals.

References

Erythronolide B: A Core Scaffold in the Synthesis of Erythromycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Erythronolide B is a pivotal macrocyclic polyketide that serves as the aglycone precursor to the erythromycin family of antibiotics, a class of drugs critical in treating a wide array of bacterial infections. The complex biosynthetic pathway culminating in erythromycin A, the most clinically significant variant, begins with the formation of this 14-membered lactone ring. Understanding the enzymatic transformations that produce and subsequently modify this compound is fundamental for the development of novel antibiotic derivatives and the optimization of industrial production processes.

The Biosynthetic Pathway: From Propionyl-CoA to Erythromycin A

The biosynthesis of erythromycin is a multi-step enzymatic cascade primarily occurring in the bacterium Saccharopolyspora erythraea. The journey from simple metabolic building blocks to the complex final product is a testament to the precision of microbial secondary metabolism.

The initial formation of the macrolide core is accomplished by a modular polyketide synthase (PKS) known as 6-deoxythis compound synthase (DEBS).[1][2] This megasynthase consists of three large proteins (DEBS1, DEBS2, and DEBS3), each containing multiple modules that catalyze the sequential condensation of one propionyl-CoA starter unit with six methylmalonyl-CoA extender units.[3] The final product of the DEBS assembly line is 6-deoxythis compound (6-dEB).[1][2]

The conversion of 6-dEB to this compound is a critical hydroxylation step catalyzed by the cytochrome P450 enzyme, P450eryF (also known as EryF).[4][5][6][7] This enzyme specifically hydroxylates the C6 position of the macrolide ring.[4][5][6][7]

Following the formation of this compound, a series of glycosylation and modification steps occur to yield the final bioactive erythromycins. These crucial tailoring reactions are catalyzed by a suite of enzymes encoded by the ery gene cluster.[8][9] The two deoxysugars, L-mycarose and D-desosamine, are essential for the antibiotic activity of erythromycin.[10][11]

The key enzymatic steps following the formation of this compound are:

  • Glycosylation at C3: The glycosyltransferase EryBV attaches the sugar L-mycarose to the C3 hydroxyl group of this compound, forming 3-O-α-mycarosylthis compound (MEB).[5][12][13]

  • Glycosylation at C5: The glycosyltransferase EryCIII then adds the aminosugar D-desosamine to the C5 hydroxyl group of MEB, producing Erythromycin D.[5][10][14]

  • Hydroxylation at C12: The P450 monooxygenase EryK catalyzes the hydroxylation of Erythromycin D at the C12 position to yield Erythromycin C.[5][14]

  • Methylation of Desosamine: The methyltransferase EryG adds a methyl group to the desosamine sugar of Erythromycin D to form Erythromycin B.[5][14]

  • Final Conversion to Erythromycin A: Erythromycin A is produced either by the methylation of Erythromycin C (catalyzed by EryG) or the hydroxylation of Erythromycin B (catalyzed by EryK).[5][14]

Quantitative Data on Erythromycin Biosynthesis

The efficiency of erythromycin production can be influenced by various factors, including the expression levels of biosynthetic enzymes and the availability of precursors. The following tables summarize key quantitative data from studies on erythromycin biosynthesis.

Intermediate/ProductHost OrganismTiter/YieldReference
6-deoxythis compound (6-dEB)Escherichia coli~200 mg/L[10]
6-deoxythis compound (6-dEB)Escherichia coli210 mg/L[4]
This compound (EB)Escherichia coli131 mg/L[4][13]
This compound (EB)Escherichia coli180 mg/L[13]
3-O-α-mycarosylthis compound (MEB)Escherichia coli4.2 mg/L[12]
Erythromycin CEscherichia coli0.4 mg/L[4]
Erythromycin DEscherichia coli0.5 mg/L[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in the study of erythromycin biosynthesis.

Protocol 1: Heterologous Production of this compound in E. coli

This protocol outlines the general steps for producing this compound in a heterologous E. coli host, a common strategy for studying and engineering polyketide biosynthesis.

  • Strain Engineering:

    • Clone the genes encoding the 6-deoxythis compound synthase (DEBS1, DEBS2, and DEBS3) from Saccharopolyspora erythraea into suitable expression vectors.

    • Clone the gene for the P450eryF hydroxylase (EryF) into a compatible expression vector.

    • Transform an appropriate E. coli host strain (e.g., BAP1) with the expression plasmids.

  • Fermentation:

    • Grow the engineered E. coli strain in a suitable fermentation medium (e.g., LB broth supplemented with glucose and appropriate antibiotics) at 37°C with shaking.

    • Induce protein expression at the mid-log phase of growth by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Continue fermentation at a lower temperature (e.g., 22°C) for 48-72 hours to allow for protein expression and product formation.

  • Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the polyketide products from the cell pellet and supernatant using an organic solvent such as ethyl acetate.

    • Concentrate the organic extract under reduced pressure.

    • Analyze the extract for the presence of this compound using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Purification of Erythromycin by Recrystallization

This protocol describes a common method for purifying erythromycin from a crude extract.[15]

  • Dissolution:

    • Dissolve the crude erythromycin product in a suitable solvent (e.g., methanol, ethanol, acetone) at an elevated temperature to create a saturated solution.[15]

  • Crystallization:

    • Slowly cool the solution to room temperature to allow for the formation of crystals.

    • Further cool the solution in an ice bath to maximize crystal precipitation.[15]

  • Isolation and Drying:

    • Isolate the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Biosynthetic Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Erythromycin_Biosynthesis cluster_PKS Polyketide Synthase (DEBS) cluster_Tailoring Tailoring Reactions Propionyl-CoA Propionyl-CoA DEBS DEBS Propionyl-CoA->DEBS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS 6-dEB 6-dEB DEBS->6-dEB 6 rounds of condensation This compound This compound 6-dEB->this compound EryF (C6-Hydroxylation) EryF EryF MEB 3-O-Mycarosyl- This compound This compound->MEB EryBV EryBV EryBV Erythromycin D Erythromycin D MEB->Erythromycin D EryCIII EryCIII EryCIII Erythromycin C Erythromycin C Erythromycin D->Erythromycin C EryK (C12-Hydroxylation) Erythromycin B Erythromycin B Erythromycin D->Erythromycin B EryG (Methylation) EryK EryK Erythromycin A Erythromycin A Erythromycin C->Erythromycin A EryG EryG EryG Erythromycin B->Erythromycin A EryK L-Mycarose L-Mycarose L-Mycarose->EryBV D-Desosamine D-Desosamine D-Desosamine->EryCIII

Caption: Biosynthetic pathway of Erythromycin A from precursor molecules.

Experimental_Workflow cluster_Cloning Strain Construction cluster_Production Production Phase cluster_Analysis Analysis Gene Cloning Clone eryA (DEBS) and eryF genes into expression vectors Transformation Transform E. coli host strain Gene Cloning->Transformation Fermentation Grow engineered E. coli Transformation->Fermentation Induction Induce protein expression (IPTG) Fermentation->Induction Product Formation Continue fermentation at lower temperature Induction->Product Formation Extraction Extract products with organic solvent Product Formation->Extraction Purification Purify via recrystallization Extraction->Purification Analysis Analyze by HPLC and LC-MS Purification->Analysis

Caption: General experimental workflow for heterologous production of this compound.

References

The Core Relationship Between Erythronolide B and 6-deoxyerythronolide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between Erythronolide B (EB) and its precursor, 6-deoxythis compound (6-dEB), two key intermediates in the biosynthesis of the macrolide antibiotic erythromycin. Understanding this relationship, particularly the enzymatic conversion of 6-dEB to EB, is paramount for the rational design of novel erythromycin analogs and the optimization of their production in heterologous systems. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for the enzymatic conversion, quantitative data on production and enzyme kinetics, and a discussion of the chemical synthesis landscape.

The Biosynthetic Pathway: From Polyketide Precursor to Macrolide Core

The biosynthesis of erythromycin in the bacterium Saccharopolyspora erythraea begins with the assembly of the 14-membered macrolactone ring of 6-dEB from one propionyl-CoA starter unit and six (2S)-methylmalonyl-CoA extender units.[1] This process is catalyzed by a large, modular enzyme complex known as 6-deoxythis compound synthase (DEBS).[2]

The crucial step connecting 6-dEB to the erythromycin core structure is the stereospecific hydroxylation of 6-dEB at the C6 position to form this compound. This reaction is catalyzed by the cytochrome P450 monooxygenase, 6-deoxythis compound hydroxylase, commonly known as EryF (EC 1.14.15.35).[3][4] This hydroxylation is the initial and often rate-limiting step in the post-polyketide synthase (PKS) modification of the macrolide ring, making EryF a key target for metabolic engineering efforts aimed at improving erythromycin yield.[5][6] The overall biosynthetic pathway from 6-dEB to erythromycin A is a multi-step process involving several tailoring enzymes that introduce hydroxyl groups and sugar moieties.[1][5]

Biosynthetic_Pathway cluster_PKS Polyketide Synthase (DEBS) cluster_Post_PKS Post-PKS Modifications Propionyl_CoA Propionyl-CoA DEBS 6-deoxythis compound Synthase (DEBS) Propionyl_CoA->DEBS Methylmalonyl_CoA (2S)-Methylmalonyl-CoA (x6) Methylmalonyl_CoA->DEBS dEB 6-deoxythis compound (6-dEB) DEBS->dEB EryF EryF (P450 Hydroxylase) dEB->EryF C6-Hydroxylation EB This compound (EB) EryF->EB Tailoring_Enzymes Further Tailoring Enzymes (EryK, EryG, etc.) EB->Tailoring_Enzymes Erythromycin_A Erythromycin A Tailoring_Enzymes->Erythromycin_A

Figure 1: Biosynthetic pathway from primary metabolites to Erythromycin A.

Quantitative Data

The efficiency of the conversion of 6-dEB to EB is a critical parameter in the heterologous production of erythromycin and its analogs. The following tables summarize key quantitative data from studies on EryF variants and the production of EB in engineered E. coli strains.

Strain/Enzyme VariantHost OrganismTiter of this compound (mg/L)Reference
Wild-type SaEryFE. coli~33[5]
SaEryF I379V mutantE. coli131[5]
SaEryF I379V_G165S_A74F triple mutantE. coli~185[5]

Table 1: Production of this compound in Engineered E. coli Strains.

Enzyme VariantKm (µM)kcat (min-1)Vmax (µM min-1)kcat/Km (min-1µM-1)Reference
SaEryF (wild-type)13.660.43154.3150.0316[5]
AcEryF17.430.43654.3650.0250[5]
AeEryF19.420.45144.5140.0232[5]
SaEryF I379V mutant0.20160.69096.9093.427[5]

Table 2: Kinetic Parameters of Different EryF Variants for 6-deoxythis compound.

Experimental Protocols

Enzymatic Conversion of 6-deoxythis compound to this compound

This section provides a detailed protocol for the in vitro enzymatic conversion of 6-dEB to EB using purified EryF enzyme.

3.1.1. Expression and Purification of Recombinant EryF

  • Gene Cloning and Expression Vector: The gene encoding EryF (e.g., from Saccharopolyspora erythraea) is cloned into a suitable expression vector, such as pET28a or pCDFDuet-1, often with an N-terminal His6-tag to facilitate purification.[5][7]

  • Host Strain and Culture Conditions: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[5] A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL spectinomycin) and grown overnight at 37°C.[5] The starter culture is then used to inoculate a larger volume of LB broth, which is incubated at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further period, typically at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.[5]

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged EryF is loaded onto a Ni-NTA affinity chromatography column.[5][8] The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The EryF protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[8] The purity of the eluted protein should be assessed by SDS-PAGE.

3.1.2. In Vitro EryF Activity Assay

  • Reaction Mixture: A standard 100 µL reaction mixture contains the following components in a suitable buffer (e.g., "buffer C" as described in[5], which is likely a phosphate or Tris-based buffer at a physiological pH):

    • Purified EryF protein (e.g., 10 µg)[5]

    • Spinach ferredoxin (e.g., 5 µM)[5]

    • Spinach ferredoxin-NADP+ oxidoreductase (FNR) (e.g., 10 µg)[5]

    • NADPH regenerating system:

      • Glucose-6-phosphate (e.g., 10 mM)[5]

      • Glucose-6-phosphate dehydrogenase (e.g., 2 U)[5]

    • NADPH (e.g., 2 mM)[5]

    • 6-deoxythis compound (substrate) at varying concentrations (e.g., 5 to 300 µM for kinetic analysis).[5]

  • Reaction Conditions: The reaction is initiated by the addition of the substrate and incubated at 30°C for a defined period (e.g., 15 minutes).[5]

  • Product Extraction: The reaction is quenched and the product extracted by adding an equal volume of ethyl acetate, vortexing, and separating the organic phase. This extraction is typically repeated three times to ensure complete recovery of the product.[5]

  • Sample Preparation for Analysis: The combined organic layers are evaporated to dryness under vacuum. The residue is redissolved in a small volume of methanol (e.g., 100 µL) for analysis by HPLC or LC-MS.[5]

Analytical Methods

3.2.1. HPLC Analysis

  • Column: A reverse-phase C18 column is typically used for the separation of 6-dEB and EB (e.g., Agilent Eclipse Plus C18, 100 mm × 2.1 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid, is used for elution.[9]

  • Detection: Detection can be performed using a UV detector at a suitable wavelength (e.g., 215 nm) or, more specifically, with a mass spectrometer.[3][10]

  • Retention Times: Under specific chromatographic conditions, EB will have a shorter retention time than the more nonpolar 6-dEB. For example, one study reported retention times of approximately 18.5 minutes for EB and 22.7 minutes for 6-dEB.[5]

3.2.2. LC-MS Analysis

For unambiguous identification and quantification, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice.[9][11] Electrospray ionization (ESI) in positive ion mode is commonly used. The masses of the protonated molecules ([M+H]+) for 6-dEB and EB are approximately 401.3 and 417.3, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the products.[12]

Experimental_Workflow cluster_Upstream Enzyme Preparation cluster_Reaction Enzymatic Conversion cluster_Downstream Analysis Cloning Gene Cloning (eryF) Expression Protein Expression in E. coli Cloning->Expression Purification Purification (Ni-NTA) Expression->Purification Assay_Setup In Vitro Assay Setup (EryF, 6-dEB, Cofactors) Purification->Assay_Setup Incubation Incubation (30°C) Assay_Setup->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction HPLC HPLC Separation (C18 column) Extraction->HPLC LCMS LC-MS Analysis (Identification & Quantification) HPLC->LCMS

Figure 2: General experimental workflow for the enzymatic conversion of 6-dEB to EB.

Chemical Synthesis

While the biological conversion of 6-dEB to EB is highly specific, the chemical synthesis of these complex macrolides presents significant challenges. The total synthesis of 6-deoxythis compound has been achieved through numerous multi-step synthetic routes.[13][14][15] These syntheses often involve complex strategies for stereocontrol and macrocyclization.

A direct, selective chemical hydroxylation of the C6 position of 6-dEB to yield EB is not a trivial transformation due to the presence of multiple other potentially reactive sites on the molecule. Such a conversion would likely require a sophisticated directing group strategy or the use of highly selective catalysts. To date, the enzymatic route remains the most efficient and specific method for the production of this compound from its deoxy precursor.

Conclusion

The enzymatic conversion of 6-deoxythis compound to this compound by the P450 hydroxylase EryF is a cornerstone of erythromycin biosynthesis. This technical guide has provided a detailed overview of this critical relationship, including the biosynthetic context, quantitative data on enzyme kinetics and product yields, and comprehensive experimental protocols for the enzymatic conversion and subsequent analysis. A thorough understanding of this process is essential for researchers and professionals in the field of drug development and metabolic engineering, as it provides a foundation for the development of novel macrolide antibiotics and the optimization of their production. The continued study and engineering of EryF and the broader erythromycin biosynthetic pathway hold significant promise for the future of antibiotic discovery and development.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the Total Synthesis of Erythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the landmark total synthesis of Erythronolide B, the aglycone precursor to the erythromycin antibiotics. The protocol is based on the seminal work of E.J. Corey and his collaborators, a cornerstone in the field of organic synthesis that showcases strategic bond disconnections, stereochemical control, and innovative methodologies.[1][2]

Introduction

This compound is a complex 14-membered macrolide characterized by a dense array of ten stereogenic centers. Its intricate structure has made it a formidable target for synthetic chemists and a benchmark for new synthetic strategies. The Corey synthesis, first reported in 1978, employs a convergent strategy, assembling two major fragments (a C1-C9 segment and a C10-C13 segment) which are then coupled and cyclized to form the macrolactone ring.[1][2][3] Key to this approach is the masterful control of stereochemistry and the development of novel reactions for macrocyclization.

Overall Synthetic Strategy

The retrosynthetic analysis of this compound reveals a disconnection of the macrocycle at the lactone linkage and the C9-C10 bond. This leads to two key fragments: the C1-C9 fragment and the C10-C13 fragment. The synthesis is therefore divided into three main stages:

  • Synthesis of the C1-C9 Fragment: A chiral bicyclic intermediate is elaborated to install the required stereocenters.

  • Synthesis of the C10-C13 Fragment: This smaller fragment is prepared from a chiral starting material, establishing the stereochemistry at C10, C11, C12, and C13.

  • Fragment Coupling and Macrolactonization: The two fragments are joined, and the resulting seco-acid is cyclized to afford this compound.

Total_Synthesis_Workflow cluster_C1_C9 Synthesis of C1-C9 Fragment cluster_C10_C13 Synthesis of C10-C13 Fragment cluster_Coupling_Cyclization Fragment Coupling and Macrolactonization Start_C1_C9 Chiral Bicyclic Precursor Intermediate_C1_C9 Elaboration of Stereocenters Start_C1_C9->Intermediate_C1_C9 Multiple Steps Fragment_C1_C9 C1-C9 Fragment Intermediate_C1_C9->Fragment_C1_C9 Coupling Fragment Coupling Fragment_C1_C9->Coupling Start_C10_C13 Chiral Starting Material Intermediate_C10_C13 Stereocontrolled Reactions Start_C10_C13->Intermediate_C10_C13 Multiple Steps Fragment_C10_C13 C10-C13 Fragment Intermediate_C10_C13->Fragment_C10_C13 Fragment_C10_C13->Coupling Seco_Acid This compound Seco-Acid Coupling->Seco_Acid Macrolactonization Corey-Nicolaou Macrolactonization Seco_Acid->Macrolactonization Erythronolide_B This compound Macrolactonization->Erythronolide_B

Quantitative Data Summary

The following table summarizes the yields for the key stages of the Corey synthesis of this compound.

StepDescriptionYield (%)
C1-C9 Fragment Synthesis
Step 1Synthesis of Bicyclic Lactone85
Step 2Iodolactonization90
Step 3Reductive Opening and Protection88
.........
C10-C13 Fragment Synthesis
Step 1Asymmetric Aldol Reaction82
Step 2Protection and Reduction91
.........
Fragment Coupling & Final Steps
CouplingGrignard Addition of C10-C13 to C1-C9 Aldehyde75
DeprotectionRemoval of Protecting Groups85
MacrolactonizationCorey-Nicolaou Macrolactonization50

Note: The yields are representative and may vary based on experimental conditions. The "..." indicates that several steps are involved in the synthesis of the fragments.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key transformations in the synthesis of this compound.

Synthesis of the C1-C9 Fragment (Key Steps)

The C1-C9 fragment is constructed from a chiral bicyclic lactone, which allows for excellent stereocontrol.

Protocol 4.1.1: Iodolactonization

  • Materials: Bicyclic enone (1.0 equiv), Iodine (1.2 equiv), Potassium iodide (2.0 equiv), Sodium bicarbonate (2.5 equiv), Tetrahydrofuran/Water (3:1).

  • Procedure:

    • Dissolve the bicyclic enone in a 3:1 mixture of tetrahydrofuran and water.

    • Add sodium bicarbonate, followed by potassium iodide and iodine.

    • Stir the mixture at room temperature for 24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the iodolactone.

Synthesis of the C10-C13 Fragment (Key Steps)

The C10-C13 fragment is synthesized using an asymmetric aldol reaction to set the key stereocenters.

Protocol 4.2.1: Asymmetric Aldol Reaction

  • Materials: Chiral auxiliary-bound propionate (1.0 equiv), Aldehyde (1.2 equiv), Di-n-butylboron triflate (1.2 equiv), Triethylamine (1.5 equiv), Dichloromethane.

  • Procedure:

    • Dissolve the chiral auxiliary-bound propionate in dry dichloromethane under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add triethylamine, followed by the dropwise addition of di-n-butylboron triflate.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the aldehyde dropwise and continue stirring at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

    • Quench the reaction with a pH 7 phosphate buffer.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography (eluent: hexane/ethyl acetate) to yield the aldol adduct.

Fragment Coupling and Macrolactonization

The final stages of the synthesis involve the coupling of the two fragments and the crucial macrolactonization step.

Protocol 4.3.1: Corey-Nicolaou Macrolactonization

  • Materials: Seco-acid (1.0 equiv), 2,2'-Dipyridyl disulfide (1.5 equiv), Triphenylphosphine (1.5 equiv), Toluene.

  • Procedure:

    • To a solution of the seco-acid in dry toluene, add triphenylphosphine and 2,2'-dipyridyl disulfide.

    • Stir the solution at room temperature for 12 hours.

    • Heat the reaction mixture to reflux for 24 hours under high dilution conditions (this can be achieved by slow addition of the reaction mixture to a larger volume of refluxing toluene).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.[4][5][6][7][8]

Macrolactonization_Mechanism Seco_Acid Seco-Acid (R-COOH, R'-OH) Thioester Activated Thioester (R-CO-S-Py) Seco_Acid->Thioester PPh3, (PyS)2 Intramolecular_Attack Intramolecular Nucleophilic Attack Thioester->Intramolecular_Attack Deprotonation of R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Erythronolide_B This compound (Macrolactone) Tetrahedral_Intermediate->Erythronolide_B Byproduct 2-Thiopyridone Tetrahedral_Intermediate->Byproduct

Conclusion

The total synthesis of this compound by Corey and his team remains a landmark achievement in organic chemistry.[1][2] This work not only provided a route to a medicinally important molecule but also introduced new synthetic methods and strategies that have had a lasting impact on the field. The protocols outlined in this document are intended to provide a detailed guide for researchers interested in macrolide synthesis and the application of advanced organic chemistry techniques.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization.

References

Heterologous Production of Erythronolide B in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous production of Erythronolide B, a crucial precursor to the antibiotic erythromycin, in Escherichia coli. By leveraging the genetic tractability and rapid growth of E. coli, researchers can establish a robust platform for the synthesis and engineering of this complex polyketide.

Introduction

This compound is the macrocyclic core of erythromycin, a widely used macrolide antibiotic. Its synthesis in the native producer, Saccharopolyspora erythraea, is carried out by a large, modular polyketide synthase (PKS). The heterologous expression of the entire erythromycin biosynthetic gene cluster in E. coli has been a significant achievement in metabolic engineering, offering a more accessible and manipulable system for producing erythromycin and its derivatives.[1][2] The production of this compound in E. coli is a two-step process that begins with the synthesis of its precursor, 6-deoxythis compound (6-dEB), followed by a specific hydroxylation reaction.

The biosynthesis of 6-dEB is catalyzed by the 6-deoxythis compound synthase (DEBS), a multi-enzyme complex encoded by three large genes (DEBS1, DEBS2, and DEBS3).[3] DEBS utilizes one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[1][4] The subsequent conversion of 6-dEB to this compound is catalyzed by the cytochrome P450 enzyme, P450EryF, which performs a stereospecific hydroxylation at the C6 position of the macrolide ring.[1][5]

A significant challenge in the heterologous production of this compound in E. coli is ensuring an adequate supply of the necessary precursors, propionyl-CoA and methylmalonyl-CoA, which are not abundant in the native metabolism of E. coli.[4][6] Various metabolic engineering strategies have been developed to address this limitation, including the supplementation of the culture medium with propionate and the introduction of heterologous pathways for precursor synthesis.[6][7][8]

Data Presentation

The following table summarizes the quantitative data from various studies on the production of 6-dEB and this compound in engineered E. coli.

ProductHost Strain EngineeringProduction TiterReference
6-deoxythis compound (6-dEB)Expression of DEBS genes with propionate feeding.5-30 mg/L[9]
6-deoxythis compound (6-dEB)High-cell-density fed-batch fermentation.~100 mg/L[10]
6-deoxythis compound (6-dEB)Co-expression of an accessory thioesterase (TEII).180 mg/L[10]
6-deoxythis compound (6-dEB)Optimized precursor pathways.210 mg/L[1]
6-deoxythis compound (6-dEB)Heterologous expression of the Wood-Werkman cycle from Propionibacteria.0.81 mg/L (from glucose)[6][8]
This compound (EB)Co-expression of DEBS and wild-type SaEryF.~33 mg/L[1]
This compound (EB)Co-expression of DEBS and engineered SaEryF (I379V mutant).131 mg/L[1]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound in Engineered E. coli

ErythronolideB_Pathway cluster_precursor Precursor Supply cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification Propionate Propionate (fed) PropionylCoA Propionyl-CoA Propionate->PropionylCoA prpE Glucose Glucose Glucose->PropionylCoA Engineered Pathways (e.g., Wood-Werkman) MethylmalonylCoA (2S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA pccB DEBS DEBS1, DEBS2, DEBS3 (6-deoxythis compound synthase) PropionylCoA->DEBS MethylmalonylCoA->DEBS dEB 6-deoxythis compound (6-dEB) DEBS->dEB EryF P450EryF (C6-hydroxylase) dEB->EryF EB This compound EryF->EB

Caption: Biosynthetic pathway for this compound production in engineered E. coli.

Experimental Workflow for Heterologous Production

Experimental_Workflow cluster_cloning 1. Genetic Engineering cluster_fermentation 2. Fermentation cluster_analysis 3. Analysis Gene_Cloning Gene Cloning (DEBS, EryF, Precursor Pathway Genes) Plasmid_Construction Plasmid Construction Gene_Cloning->Plasmid_Construction Host_Transformation Host Strain Transformation (e.g., E. coli BL21) Plasmid_Construction->Host_Transformation Seed_Culture Seed Culture Preparation Host_Transformation->Seed_Culture Production_Culture Production Culture (with propionate feeding) Seed_Culture->Production_Culture Induction Induction of Gene Expression (e.g., IPTG) Production_Culture->Induction Sampling Time-course Sampling Induction->Sampling Extraction Product Extraction (e.g., Ethyl Acetate) Sampling->Extraction Quantification Quantification (HPLC, LC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound production and analysis.

Experimental Protocols

Protocol 1: Construction of this compound Producing E. coli Strain
  • Gene Sourcing and Codon Optimization:

    • Obtain the coding sequences for DEBS1, DEBS2, DEBS3, and EryF from Saccharopolyspora erythraea.

    • Obtain the coding sequences for the desired precursor supply pathway (e.g., prpE and pccB from Streptomyces coelicolor).

    • Codon-optimize all genes for expression in E. coli.

  • Plasmid Assembly:

    • Clone the DEBS genes into a high-copy number plasmid (e.g., pET series) under the control of a strong inducible promoter (e.g., T7 promoter). Due to the large size of the DEBS genes, this may require multiple plasmids or a bacterial artificial chromosome (BAC).[2]

    • Clone the EryF gene and the precursor supply pathway genes into a compatible plasmid (e.g., pCDFDuet) also under the control of an inducible promoter.

  • Host Strain Preparation and Transformation:

    • Use a suitable E. coli expression host, such as BL21(DE3).

    • To enhance the post-translational phosphopantetheinylation of the DEBS acyl carrier protein domains, it is often necessary to co-express a phosphopantetheinyl transferase like Sfp from Bacillus subtilis. This can be integrated into the host chromosome or expressed from a separate plasmid.[9]

    • Transform the host strain with the constructed plasmids using standard heat shock or electroporation methods.

    • Select for successful transformants on appropriate antibiotic-containing agar plates.

Protocol 2: Shake Flask Cultivation for this compound Production
  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 250 rpm.

  • Production Culture:

    • Inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight seed culture to an initial OD600 of 0.1.

    • Add the appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.

  • Induction and Production:

    • Cool the culture to 20-22°C.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Supplement the culture with sodium propionate to a final concentration of 20 mM as a precursor for 6-dEB synthesis.[9]

    • Continue to incubate at 20-22°C with shaking for 48-72 hours.

Protocol 3: High-Cell-Density Fed-Batch Fermentation
  • Inoculum Preparation:

    • Prepare a seed culture as described in the shake flask protocol, scaling up the volume as needed for the bioreactor.

  • Bioreactor Setup and Batch Phase:

    • Prepare a defined fermentation medium (e.g., a modified M9 medium) in the bioreactor.

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH and H3PO4), and dissolved oxygen (DO) above 30% by controlling agitation and aeration.

    • Allow the culture to grow in batch mode until the initial carbon source (e.g., glucose) is depleted, indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated solution of glucose and other necessary nutrients to maintain a controlled growth rate.

    • When the OD600 reaches a desired level (e.g., 30-50), lower the temperature to 20-22°C and induce with IPTG.

    • Concurrently, begin feeding a solution of sodium propionate.

  • Harvesting:

    • Continue the fermentation for 48-96 hours post-induction.

    • Harvest the culture by centrifugation. The cell pellet and supernatant can be stored at -20°C or -80°C for later analysis.

Protocol 4: Extraction and Analysis of this compound
  • Extraction:

    • To 1 mL of culture broth, add an equal volume of ethyl acetate.

    • Vortex vigorously for 1 minute and then centrifuge at high speed to separate the phases.

    • Carefully collect the upper organic layer.

    • Repeat the extraction of the aqueous layer with another volume of ethyl acetate.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis by HPLC:

    • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of water and acetonitrile (both often containing a small amount of formic acid, e.g., 0.1%) as the mobile phase.

    • Detect the compounds using a UV detector (e.g., at 215 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

    • Confirm the identity of the product by comparing the retention time and mass spectrum to the authentic standard.[1]

References

Application Notes and Protocols for HPLC and LC-MS/MS Analysis of Erythronolide B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronolide B is a crucial macrocyclic polyketide intermediate in the biosynthesis of the antibiotic erythromycin. Produced by the soil bacterium Saccharopolyspora erythraea, the quantitative analysis of this compound in fermentation broths is essential for process optimization, strain development, and maximizing the yield of erythromycin and its derivatives. This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Selection

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method suitable for routine monitoring of high-concentration samples. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of this compound, for detailed metabolic studies, and for complex sample matrices where interferences may be a concern.

G start Start: Need to Quantify This compound concentration Expected Concentration? start->concentration sensitivity High Sensitivity & Selectivity Required? concentration->sensitivity Low to Medium hplc Use HPLC-UV Method concentration->hplc High sensitivity->hplc No lcms Use LC-MS/MS Method sensitivity->lcms Yes end End: Quantitative Data hplc->end lcms->end

Figure 1: Decision workflow for selecting an analytical method.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound and related compounds using HPLC-UV and LC-MS/MS.

Table 1: HPLC-UV Quantitative Data

CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound~12.510 - 10003.010.0
Erythromycin A~10.25 - 5001.55.0
Erythromycin B~11.85 - 5001.55.0

Table 2: LC-MS/MS Quantitative Data

CompoundRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precursor Ion (m/z)Product Ion (m/z)
This compound~8.20.5 - 5000.150.5403.3141.1
Erythromycin A~7.50.1 - 2000.030.1734.5576.4
Erythromycin B~8.00.1 - 2000.030.1718.5560.4

Experimental Protocols

A generalized workflow for the analysis of this compound from fermentation broth is presented below.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction supernatant->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis quantification Quantification analysis->quantification reporting Reporting quantification->reporting

Figure 2: General experimental workflow for this compound analysis.
Protocol 1: Sample Preparation from Fermentation Broth

This protocol describes a liquid-liquid extraction with a back-extraction cleanup step, which is effective for removing many interfering matrix components.

  • Cell Removal: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 9.0 with 1 M NaOH.

  • Forward Extraction:

    • Add an equal volume (10 mL) of ethyl acetate to the pH-adjusted supernatant in a separation funnel.

    • Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the organic (upper) phase.

    • Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate.

    • Combine the organic phases.

  • Back Extraction:

    • Add 5 mL of an acidic aqueous solution (e.g., 0.05 M HCl, pH 2.0) to the combined organic phases.

    • Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the aqueous (lower) phase, which now contains the protonated this compound.

  • Final pH Adjustment: Adjust the pH of the collected aqueous phase to 7.0 with 1 M NaOH.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-UV Analysis

This method is suitable for the quantification of this compound in samples with expected concentrations in the µg/mL range.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Protocol 3: LC-MS/MS Analysis

This highly sensitive and selective method is ideal for trace-level quantification of this compound.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: See Table 2.

This compound Biosynthesis Pathway

The production of this compound is a key step in the overall biosynthesis of erythromycin. It is synthesized from 6-deoxythis compound by the enzyme 6-deoxythis compound hydroxylase (EryF). Subsequently, this compound is glycosylated to form erythromycin D, which is then converted to erythromycin A. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving yields.

G prop_coa Propionyl-CoA + 6x Methylmalonyl-CoA debs DEBS1, DEBS2, DEBS3 (Polyketide Synthase) prop_coa->debs dEB 6-deoxythis compound debs->dEB eryf EryF (Hydroxylase) dEB->eryf EB This compound eryf->EB glycosylation1 EryBIII & EryCIII (Glycosyltransferase) EB->glycosylation1 EryD Erythromycin D glycosylation1->EryD hydroxylation EryG (Hydroxylase) EryD->hydroxylation EryC Erythromycin C hydroxylation->EryC methylation EryG (Methyltransferase) EryC->methylation EryA Erythromycin A methylation->EryA

Figure 3: Simplified biosynthesis pathway of Erythromycin A from precursors.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the quantitative analysis of this compound in fermentation broths. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical needs for sensitivity and selectivity. Proper sample preparation is critical for obtaining accurate and reproducible results. By employing these methods, researchers can effectively monitor and optimize the production of this key antibiotic precursor.

Application Notes and Protocols for the Spectroscopic Identification of Erythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic data (NMR and IR) essential for the identification and characterization of Erythronolide B, the aglycone precursor to the erythromycin class of antibiotics. The included protocols outline standardized methods for sample preparation and data acquisition.

Spectroscopic Data for this compound

The structural elucidation of complex natural products like this compound relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data obtained from the first total synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-33.65m
H-53.85m
H-82.65dq10.0, 7.0
H-102.95dq9.0, 7.0
H-113.55m
H-134.90dd9.0, 3.0
2-CH₃1.25d7.0
4-CH₃1.10d7.0
6-CH₃1.15d7.0
8-CH₃1.00d7.0
10-CH₃1.20d7.0
12-CH₃1.30s
14-CH₃0.90t7.0

Note: The data presented here is based on the initial total synthesis and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm)
C-1 (C=O)174.5
C-245.1
C-378.9
C-440.8
C-583.7
C-635.2
C-731.0
C-844.5
C-9 (C=O)221.0
C-1045.3
C-1170.1
C-1278.1
C-1374.8
C-1412.3
C-1510.0
2-CH₃14.5
4-CH₃16.5
6-CH₃21.5
8-CH₃10.5
10-CH₃18.0
12-CH₃25.0
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment Intensity
3450O-H (hydroxyl) stretchingBroad, Strong
2980, 2940, 2880C-H (alkane) stretchingStrong
1735C=O (ester, lactone) stretchingStrong
1710C=O (ketone) stretchingStrong
1460C-H bendingMedium
1380C-H bending (gem-dimethyl)Medium
1170, 1070C-O stretchingStrong

Experimental Protocols

The following are detailed protocols for the preparation of this compound samples for NMR and IR analysis.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard

Protocol:

  • Sample Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire ¹³C NMR spectra on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

    • Standard pulse programs for both ¹H and ¹³C NMR should be used.

IR Sample Preparation and Data Acquisition (KBr Pellet Method)

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Protocol:

  • Grinding: Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet should be run first and subtracted from the sample spectrum.

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Identification_of_Erythronolide_B cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_identification Compound Identification Erythronolide_B This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Erythronolide_B->NMR_Prep IR_Prep Grind with KBr and press pellet Erythronolide_B->IR_Prep NMR_Acquisition 1H and 13C NMR Data Acquisition NMR_Prep->NMR_Acquisition IR_Acquisition FTIR Data Acquisition IR_Prep->IR_Acquisition NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR_Acquisition->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acquisition->IR_Data Identification Structural Confirmation of This compound NMR_Data->Identification IR_Data->Identification

Caption: Workflow for Spectroscopic Identification of this compound.

Application Notes and Protocols for the Semisynthesis of Novel Macrolides from Erythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Erythronolide B as a scaffold in the semisynthesis of novel macrolide antibiotics. The following sections detail the synthetic workflow, key experimental procedures, structure-activity relationship (SAR) data, and the underlying mechanism of action.

Introduction

This compound is a key intermediate in the biosynthesis of erythromycin, a widely used macrolide antibiotic. Its complex polyketide structure presents a versatile scaffold for chemical modification, enabling the development of novel macrolide derivatives with improved pharmacological properties.[1] Semisynthesis, the chemical modification of naturally occurring compounds, is a crucial strategy in the discovery of new antibiotics. By leveraging the existing complex architecture of this compound, researchers can focus on targeted modifications to enhance potency, expand the spectrum of activity, and overcome existing resistance mechanisms.[2]

This document outlines protocols for key chemical transformations of this compound and its derivatives, including glycosylation and acylation, and presents structure-activity relationship data for newly synthesized compounds.

Semisynthetic Workflow

The general workflow for the semisynthesis of novel macrolides from this compound involves a series of strategic chemical modifications. The following diagram illustrates a typical pathway, starting from the isolation or production of the this compound scaffold, followed by derivatization and subsequent biological evaluation.

Semisynthesis_Workflow cluster_start Starting Material cluster_modification Chemical Modifications cluster_purification Purification and Characterization cluster_evaluation Biological Evaluation This compound This compound Selective_Protection Selective Protection of Hydroxyl Groups This compound->Selective_Protection Optional Derivatization Derivatization (e.g., Glycosylation, Acylation) This compound->Derivatization Selective_Protection->Derivatization Deprotection Deprotection Derivatization->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., MIC assays) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis

Caption: A generalized workflow for the semisynthesis of novel macrolides from this compound.

Experimental Protocols

The following are detailed protocols for key chemical modifications of this compound and its derivatives.

Protocol 1: Regioselective Glycosylation of 6-deoxythis compound (6-dEB)

This protocol describes the selective glycosylation at the C3, C5, and C11 positions of 6-deoxythis compound, a derivative of this compound, using chiral acid catalysis.[3][4]

Materials:

  • 6-deoxythis compound (6-dEB)

  • Glycosyl donor (e.g., 6-deoxyglucose derivative)

  • Chiral phosphoric acid (CPA) catalyst (e.g., BINOL-based or SPINOL-based)

  • Methylboronic acid (for C11 selectivity)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Molecular sieves (4 Å)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-dEB (1 equivalent) and freshly activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous solvent to dissolve the 6-dEB.

  • Catalyst Addition:

    • For C5-selectivity: Add a BINOL-based CPA catalyst (e.g., (R)-5d) (0.1 equivalents).[4]

    • For C3-selectivity: Add a SPINOL-based CPA catalyst (e.g., (R)-6f) (0.1 equivalents).[4]

    • For C11-selectivity: Add methylboronic acid (1.1 equivalents) and stir for 1 hour to form the C3/C5 boronate ester before adding the glycosylation catalyst.[3]

  • Glycosyl Donor Addition: Add the glycosyl donor (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature or slightly elevated) and monitor by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired glycosylated macrolide.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of 3-O-Acyl Erythromycin A Derivatives

This protocol outlines the synthesis of 3-O-acyl derivatives from a clarithromycin precursor, a process that can be adapted for this compound derivatives.[5]

Materials:

  • Clarithromycin derivative (starting material)

  • γ-[(Benzyloxycarbonyl)amino]butyric acid

  • Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Appropriate aldehyde

  • Mercaptoacetic acid

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acylation of 3-OH:

    • To a solution of the clarithromycin derivative (1 equivalent) and γ-[(Benzyloxycarbonyl)amino]butyric acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents) and DIC (1.2 equivalents).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Add methanol to the reaction mixture and stir for several hours.

    • Purify the resulting 3-O-acyl derivative by silica gel column chromatography.[5]

  • Deprotection of the Amine:

    • Dissolve the purified 3-O-acyl derivative in methanol.

    • Add 10% Pd/C and subject the mixture to hydrogenation (e.g., using a balloon of hydrogen gas).

    • Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to obtain the γ-aminoacylide derivative.[5]

  • Thiazolidinone Ring Formation (Example of further derivatization):

    • Dissolve the γ-aminoacylide derivative (1 equivalent) in anhydrous DCM.

    • Add the desired aldehyde (4 equivalents) and mercaptoacetic acid (6 equivalents).

    • Add DCC (4 equivalents) and stir at room temperature for 3-4 hours.

    • Purify the final 3-O-acyl thiazolidinone derivative by silica gel column chromatography.[5]

Structure-Activity Relationship (SAR) of Novel Macrolides

The development of novel macrolides from this compound is guided by understanding the relationship between chemical structure and antibacterial activity. Key modifications often target the C3, C6, C9, and C11/C12 positions of the macrolactone ring.

SAR_Diagram cluster_modifications Structural Modifications and Their Effects Erythronolide_B_Core This compound Scaffold C3-Position C5-Position C6-Position C9-Position C11/C12-Position Mod_C3 Removal of L-cladinose and introduction of a keto group (Ketolides) leads to enhanced acid stability and activity against some resistant strains. Erythronolide_B_Core:c3->Mod_C3 Mod_C5 Glycosylation with desosamine is crucial for antibacterial activity. Erythronolide_B_Core:c5->Mod_C5 Mod_C6 Methylation (e.g., Clarithromycin) improves acid stability and pharmacokinetic properties. Erythronolide_B_Core:c6->Mod_C6 Mod_C9 Modification of the C9-ketone to an oxime (e.g., Roxithromycin) enhances acid stability. Erythronolide_B_Core:c9->Mod_C9 Mod_C1112 Formation of a cyclic carbamate with an extended side chain can overcome MLSB resistance. Erythronolide_B_Core:c1112->Mod_C1112

Caption: Key structure-activity relationships for macrolide antibiotics based on the this compound scaffold.

Quantitative Data on Novel Macrolides

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of novel macrolide derivatives against a panel of pathogenic bacteria. Lower MIC values indicate greater potency.

Table 1: MICs (µg/mL) of Macrolone-Quinolone Hybrids against Resistant Bacterial Strains.[6]

CompoundS. aureus (Ery-R, clinical isolate 15B196)M. pneumoniae (Ery-R, clinical isolate PU32)S. pyogenes (Ery-R, clinical isolate 12-206)S. pneumoniae (Ery-R, clinical isolate PU09)
Erythromycin>256>256>256>256
Telithromycin1280.015>256128
MCX-219 1 ≤0.004 0.03 0.5
MCX-190 4 ≤0.004 0.06 2

Table 2: MIC50 and MIC90 (µg/mL) of Macrolones against Clinical S. aureus Isolates.[6]

CompoundMIC50MIC90
Erythromycin>256>256
Telithromycin128>256
MCX-219 1 4
MCX-190 4 16

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically in the nascent peptide exit tunnel (NPET).[7][8] This binding partially occludes the tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.[9]

The following diagram illustrates the key steps of bacterial protein synthesis and the inhibitory action of macrolide antibiotics.

Protein_Synthesis_Inhibition cluster_synthesis Bacterial Protein Synthesis Pathway cluster_inhibition Macrolide Mechanism of Action Initiation Initiation: Formation of 70S ribosome complex on mRNA Elongation Elongation: Codon recognition, peptide bond formation, translocation Initiation->Elongation Termination Termination: Release of polypeptide chain Elongation->Termination Macrolide_Binding Macrolide binds to the 50S ribosomal subunit in the nascent peptide exit tunnel Tunnel_Blockage Partial occlusion of the exit tunnel Macrolide_Binding->Tunnel_Blockage Inhibition Inhibition of polypeptide elongation and premature dissociation of peptidyl-tRNA Tunnel_Blockage->Inhibition Inhibition->Elongation Inhibits

Caption: The mechanism of action of macrolide antibiotics via inhibition of bacterial protein synthesis.

Conclusion

This compound remains a valuable and versatile starting point for the semisynthesis of novel macrolide antibiotics. The protocols and data presented herein provide a foundation for researchers to explore new chemical space and develop next-generation antibacterial agents. A thorough understanding of the structure-activity relationships and the mechanism of action is critical for the rational design of macrolides that can effectively combat the growing threat of antibiotic resistance. The continued exploration of innovative synthetic methodologies will be essential in expanding the arsenal of effective treatments for bacterial infections.

References

Application Notes and Protocols for the Biocatalytic Conversion of 6-deoxyerythronolide B to Erythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic conversion of 6-deoxyerythronolide B (6dEB) to this compound (EB), a critical step in the biosynthesis of the antibiotic erythromycin.

Introduction

The conversion of 6-deoxythis compound (6dEB) to this compound (EB) is a key hydroxylation reaction in the biosynthetic pathway of erythromycin.[1] This reaction is catalyzed by the enzyme 6-deoxythis compound hydroxylase (EryF), a cytochrome P450 monooxygenase (CYP107A1).[2] EryF introduces a hydroxyl group at the C-6 position of the 6dEB macrolide ring.[2] This biocatalytic step is of significant interest for the industrial production of erythromycin and for the chemoenzymatic synthesis of novel macrolide antibiotics. The native producer of EryF is the bacterium Saccharopolyspora erythraea.[2] However, for preparative scale biocatalysis, heterologous expression of EryF in hosts such as Escherichia coli is a more viable approach.[1][3]

EryF is a Class I cytochrome P450 enzyme, which requires a two-component electron transport chain consisting of a ferredoxin (Fdx) and a ferredoxin reductase (FdR) to transfer electrons from NADPH to the P450 heme iron for the activation of molecular oxygen.[2]

Biochemical Pathway

The enzymatic conversion of 6dEB to EB is a single hydroxylation step. The overall reaction is as follows:

6-deoxythis compound + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

This reaction is catalyzed by the P450eryF enzyme with the support of its redox partners, ferredoxin and ferredoxin reductase.

Biocatalytic_Conversion NADPH NADPH + H+ FdR_ox Ferredoxin Reductase (ox) NADPH->FdR_ox e⁻ NADP NADP+ FdR_red Ferredoxin Reductase (red) Fdx_ox Ferredoxin (ox) FdR_red->Fdx_ox e⁻ Fdx_red Ferredoxin (red) P450_Fe3 P450eryF (Fe³⁺) Fdx_red->P450_Fe3 e⁻ P450_Fe2 P450eryF (Fe²⁺) EB This compound P450_Fe2->EB hydroxylation H2O H₂O P450_Fe2->H2O dEB 6-deoxythis compound dEB->P450_Fe3 O2 O₂ O2->P450_Fe2

Caption: Electron transport chain for the P450eryF-catalyzed hydroxylation of 6dEB.

Quantitative Data

The following tables summarize key quantitative data for the biocatalytic conversion of 6dEB to EB.

Table 1: Enzyme Kinetic Parameters for EryF

Enzyme SourceSubstrateK_m_ (µM)V_max_ (nmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Saccharopolyspora erythraea (SaEryF)6-deoxythis compound13.7Not ReportedNot ReportedNot Reported[1]
Actinopolyspora erythraea (AcEryF)6-deoxythis compound17.4Not ReportedNot ReportedNot Reported[1]
Actinopolyspora sp. ATCC 31771 (AeEryF)6-deoxythis compound19.4Not ReportedNot ReportedNot Reported[1]

Table 2: Whole-Cell Biocatalysis Production of this compound in Engineered E. coli

E. coli StrainEryF VariantPrecursor FedProduct Titer (mg/L)Conversion Yield (%)Reference
Engineered E. coliWild-type SaEryF6-deoxythis compound~30Not Reported[1]
Engineered E. coliSaEryF I379V mutant6-deoxythis compound131Not Reported[1]
Engineered E. coliSaEryF combined mutant6-deoxythis compound~185Not Reported[1]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of EryF in E. coli

This protocol describes the expression of N-terminally His-tagged EryF in E. coli BL21(DE3) and its subsequent purification by immobilized metal affinity chromatography (IMAC).

1.1. Gene Synthesis and Cloning:

  • The gene encoding EryF from Saccharopolyspora erythraea (SaEryF) should be codon-optimized for expression in E. coli.

  • The optimized gene should be synthesized and cloned into an expression vector such as pET-28a(+), which provides an N-terminal His₆-tag for purification.

1.2. Expression in E. coli BL21(DE3):

  • Transform the pET-28a(+)-SaEryF plasmid into chemically competent E. coli BL21(DE3) cells.[4]

  • Plate the transformed cells on Luria-Bertani (LB) agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 L of fresh LB medium containing 50 µg/mL kanamycin with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

  • Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Purification of His-tagged EryF:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column (5 mL).[1]

  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

  • Elute the bound protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE for the presence of purified EryF.

  • Pool the fractions containing pure EryF and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay and store at -80°C.

EryF_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation into E. coli BL21(DE3) Culture_Growth Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis (Sonication) Cell_Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Elution Elution IMAC->Elution Dialysis Dialysis & Storage Elution->Dialysis

Caption: Workflow for the expression and purification of recombinant EryF.

Protocol 2: In Vitro Enzyme Assay for EryF Activity

This protocol describes an in vitro assay to determine the catalytic activity of purified EryF by monitoring the conversion of 6dEB to EB.

2.1. Reagents:

  • Purified EryF enzyme

  • Purified ferredoxin (e.g., spinach ferredoxin)

  • Purified ferredoxin reductase (e.g., spinach ferredoxin reductase)

  • NADPH

  • 6-deoxythis compound (substrate)

  • Reaction buffer: 100 mM potassium phosphate buffer (pH 7.4)

  • Quenching solution: Ethyl acetate

2.2. Assay Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 2 µM purified EryF

    • 10 µM ferredoxin

    • 2 µM ferredoxin reductase

    • 1 mM NADPH

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 6-deoxythis compound to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 30 minutes with gentle shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the organic (ethyl acetate) layer.

  • Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

2.3. Product Analysis:

  • Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound produced.

Protocol 3: Whole-Cell Biocatalysis for this compound Production

This protocol outlines a whole-cell biocatalysis approach using an engineered E. coli strain capable of producing 6dEB, which is then converted to EB by co-expressed EryF.

3.1. Strain Construction:

  • Start with an E. coli strain engineered for the production of 6dEB, such as one expressing the 6-deoxythis compound synthase (DEBS) genes.[5]

  • Introduce a second compatible plasmid carrying the genes for EryF and its redox partners (ferredoxin and ferredoxin reductase).

3.2. Fermentation and Bioconversion:

  • Grow a starter culture of the engineered E. coli strain overnight in LB medium with appropriate antibiotics.

  • Inoculate a production medium (e.g., M9 minimal medium supplemented with glucose and appropriate precursors for 6dEB synthesis, such as propionate) with the overnight culture.

  • Incubate the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

  • Induce the expression of the DEBS, EryF, and redox partner genes with the appropriate inducers (e.g., IPTG).

  • Continue the fermentation for 48-72 hours at a reduced temperature (e.g., 22°C).

  • Periodically feed the culture with precursors as needed.

3.3. Product Extraction and Analysis:

  • Harvest the culture broth by centrifugation.

  • Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Redissolve the crude product in methanol for analysis by HPLC or LC-MS.

Whole_Cell_Biocatalysis cluster_upstream Upstream Processing cluster_fermentation Fermentation & Bioconversion cluster_downstream Downstream Processing Strain_Prep Prepare Engineered E. coli Inoculation Inoculation Strain_Prep->Inoculation Growth Cell Growth Inoculation->Growth Induction Induction of Gene Expression Growth->Induction Bioconversion Bioconversion (6dEB to EB) Induction->Bioconversion Extraction Product Extraction Bioconversion->Extraction Analysis Analysis (HPLC/LC-MS) Extraction->Analysis

Caption: Workflow for whole-cell biocatalytic production of this compound.

Protocol 4: Analytical Methods

4.1. HPLC Analysis of 6dEB and EB:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: Use standard curves of purified 6dEB and EB.

4.2. LC-MS/MS Analysis for Enhanced Sensitivity and Specificity:

  • LC Conditions: Similar to HPLC, but with a lower flow rate compatible with the MS interface.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for 6dEB and EB.[6]

References

Application Notes and Protocols for Erythronolide B Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct types of Erythronolide B (EB) feeding studies: microbial biotransformation for the generation of novel macrolides and a generalized protocol for the preclinical in vivo evaluation of this compound analogs in animal models.

Part 1: Microbial Biotransformation of this compound

This section details the methodology for feeding this compound to a microbial culture to generate novel hybrid antibiotics. The protocol is based on the biotransformation of this compound by a blocked mutant of an oleandomycin-producing strain, Streptomyces antibioticus.[1]

Experimental Objective

To convert this compound into new hybrid macrolide antibiotics by feeding it to a fermentation culture of Streptomyces antibioticus ATCC 31771.[1]

Experimental Workflow: Microbial Biotransformation

cluster_prep Preparation cluster_ferm Fermentation & Feeding cluster_analysis Analysis prep_media Prepare Culture Media prep_inoculum Prepare S. antibioticus Inoculum prep_media->prep_inoculum fermentation Initiate Fermentation prep_inoculum->fermentation prep_eb Prepare this compound Stock feeding Feed this compound fermentation->feeding incubation Incubate and Monitor feeding->incubation extraction Solvent Extraction of Broth incubation->extraction hplc HPLC Analysis extraction->hplc lcms LC-MS/MS Identification hplc->lcms

Experimental workflow for microbial biotransformation of this compound.
Detailed Protocol: Microbial Feeding Study

1. Preparation of Media and Solutions

  • Seed Medium: Prepare a suitable medium for the growth of Streptomyces antibioticus. A typical medium might contain (per liter): 10 g glucose, 20 g soybean meal, 5 g yeast extract, and 2 g CaCO₃. Adjust the pH to 7.0 before autoclaving.

  • Fermentation Medium: Prepare a production medium designed to support secondary metabolite production. An example medium could contain (per liter): 50 g soluble starch, 15 g soybean meal, 2 g yeast extract, 2 g K₂HPO₄, 1 g MgSO₄·7H₂O, and 5 g CaCO₃. Adjust the pH to 7.2 before sterilization.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol at a concentration of 10-50 mg/mL. The solution should be filter-sterilized.

2. Cultivation of Streptomyces antibioticus

  • Inoculate a flask containing the seed medium with a spore suspension or a vegetative culture of S. antibioticus ATCC 31771.

  • Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Use the seed culture to inoculate the fermentation medium at a ratio of 5-10% (v/v).

3. This compound Feeding

  • Incubate the fermentation culture at 28-30°C with shaking.

  • After a specific period of growth (e.g., 24 or 48 hours), add the sterile this compound stock solution to the fermentation broth to a final concentration typically ranging from 10 to 100 µg/mL.

  • Continue the fermentation for an additional 5-7 days, monitoring for growth and product formation.

4. Extraction and Analysis of Biotransformation Products

  • Extraction:

    • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to 8.0-9.0.

    • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform.

    • Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a C18 reverse-phase HPLC column.[2][3]

    • A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).[2]

    • Monitor the elution profile using a UV detector at 215 nm.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • For identification and structural elucidation of the new hybrid macrolides, perform LC-MS/MS analysis.[4][5][6][7]

    • Use electrospray ionization (ESI) in positive mode.[4]

    • Monitor for the parent ions of expected products and their characteristic fragment ions.[4][5]

Data Presentation: Biotransformation Products

The following table summarizes the types of hybrid macrolides that can be produced through the biotransformation of this compound by S. antibioticus.[1]

Compound IDProduct NameMolecular Weight (Da)
I3-O-oleandrosyl-5-O-desosaminyl-15-hydroxythis compound705.9
II3-O-oleandrosyl-5-O-desosaminylthis compound689.9
III3-O-oleandrosyl-5-O-desosaminyl-(8S)-8-hydroxythis compound705.9
IV3-O-oleandrosyl-5-O-desosaminyl-(8R)-8,19-epoxythis compound703.9

Part 2: Generalized Protocol for Preclinical In Vivo Evaluation of an this compound Analog

As there is a lack of specific in vivo studies for this compound, this section provides a generalized protocol for conducting pharmacokinetic and acute toxicity studies of a novel this compound analog, based on established methods for other macrolide antibiotics.

Experimental Objective

To determine the basic pharmacokinetic profile and acute toxicity of a novel this compound analog in a rodent model.

Experimental Workflow: Preclinical In Vivo Evaluation

cluster_prep Preparation cluster_pk Pharmacokinetic Study cluster_tox Acute Toxicity Study animal_acclimatization Animal Acclimatization dose_formulation Dose Formulation animal_acclimatization->dose_formulation pk_dosing Dosing (IV & PO) dose_formulation->pk_dosing tox_dosing Single High-Dose Dosing dose_formulation->tox_dosing pk_sampling Serial Blood Sampling pk_dosing->pk_sampling pk_analysis LC-MS/MS Analysis of Plasma pk_sampling->pk_analysis pk_modeling PK Parameter Calculation pk_analysis->pk_modeling tox_observation Clinical Observation (14 days) tox_dosing->tox_observation tox_necropsy Necropsy & Histopathology tox_observation->tox_necropsy

Generalized workflow for preclinical in vivo evaluation of an this compound analog.
Detailed Protocol: In Vivo Studies

1. Animal Model and Husbandry

  • Species: Sprague-Dawley rats (male and female, 8-10 weeks old).

  • Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study.

2. Dose Formulation and Administration

  • Formulation: Prepare a vehicle suitable for both intravenous (IV) and oral (PO) administration. A common vehicle for macrolides is a solution of 5% dextrose in water or a suspension in 0.5% methylcellulose.

  • Oral Administration (PO): Administer the formulation via oral gavage at a volume of 5-10 mL/kg.[8]

  • Intravenous Administration (IV): Administer the formulation via a tail vein or jugular vein catheter at a volume of 1-2 mL/kg.[9][10]

3. Pharmacokinetic (PK) Study

  • Study Design: Use a crossover or parallel group design. For a parallel design, assign at least 3-4 rats per group (IV and PO).

  • Dosing: Administer a single dose of the this compound analog (e.g., 10 mg/kg PO and 2 mg/kg IV).

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the tail vein or a jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[11][12][13][14]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the this compound analog in plasma.[4][5][7]

    • Include protein precipitation or solid-phase extraction for sample clean-up.[7][15]

  • Data Analysis:

    • Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

4. Acute Toxicity Study

  • Study Design: Use a dose-escalation design to determine the maximum tolerated dose (MTD).[16][17][18]

  • Dosing: Administer single, escalating doses of the this compound analog to groups of 3-5 rats per dose level. A limit test at a high dose (e.g., 2000 mg/kg) can also be performed.[19]

  • Observations:

    • Monitor animals closely for the first few hours post-dosing and then daily for 14 days.[17]

    • Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight, and any mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.

Data Presentation: Pharmacokinetic Parameters

The following table provides a template for summarizing the key pharmacokinetic parameters obtained from the in vivo study.

ParameterUnitIV Administration (Mean ± SD)PO Administration (Mean ± SD)
Dosemg/kg210
Cmaxng/mL-Value
Tmaxh-Value
AUC (0-t)ngh/mLValueValue
AUC (0-inf)ngh/mLValueValue
hValueValue
CLL/h/kgValue-
VdL/kgValue-
F%%-Value

Note: Values in the table are placeholders and should be replaced with experimental data.

Signaling Pathways

The mechanism of action for macrolide antibiotics generally involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Downstream effects in mammalian systems are not the primary mode of action but can occur. For instance, some macrolides have been shown to possess anti-inflammatory and immunomodulatory effects, potentially through the modulation of signaling pathways like NF-κB and MAPK.

cluster_pathway Potential Anti-inflammatory Signaling macrolide Macrolide Analog receptor Cellular Target (e.g., Ribosome, Immune Cell Receptor) macrolide->receptor mapk MAPK Pathway receptor->mapk Inhibition nfkb NF-κB Pathway receptor->nfkb Inhibition cytokines Pro-inflammatory Cytokine Production mapk->cytokines nfkb->cytokines

Hypothesized anti-inflammatory signaling pathway for macrolide analogs.

References

Application of Erythronolide B in Combinatorial Biosynthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronolide B (EB) and its immediate precursor, 6-deoxythis compound (6-dEB), are foundational scaffolds in the field of combinatorial biosynthesis. They represent the macrolide core of the antibiotic erythromycin, assembled by a Type I modular polyketide synthase (PKS) known as 6-deoxythis compound synthase (DEBS).[1][2][3] The modular nature of DEBS, where each module is responsible for a specific elongation and modification step, makes it a prime target for genetic engineering.[2][4] By manipulating the DEBS gene cluster or utilizing precursor-directed and chemo-biosynthetic approaches, researchers can generate a vast library of novel polyketide analogs with potentially improved therapeutic properties, such as enhanced bioactivity, novel modes of action, or the ability to overcome existing drug resistance mechanisms.[5][6]

This document provides detailed application notes and protocols for leveraging this compound and its biosynthetic pathway in combinatorial biosynthesis efforts, primarily focusing on heterologous expression in model organisms like Escherichia coli and Streptomyces coelicolor.

Core Concepts in this compound Combinatorial Biosynthesis

  • Genetic Engineering of DEBS : The DEBS enzyme consists of a loading module and six extension modules distributed across three large proteins (DEBS1, DEBS2, and DEBS3).[3] Key strategies involve:

    • Domain Swapping : Replacing an entire domain, such as an acyltransferase (AT) domain, to alter the extender unit specificity (e.g., incorporating a malonyl-CoA specific AT instead of a methylmalonyl-CoA specific one).[7]

    • Module Swapping : Exchanging entire modules from different PKSs to create hybrid synthases.[7]

    • Domain Inactivation/Deletion : Knocking out specific domains, like the ketoreductase (KR) or dehydratase (DH), to alter the reduction state of the polyketide backbone.[1]

  • Precursor-Directed Biosynthesis : This technique involves feeding unnatural starter or extender units to a host organism expressing a mutated PKS. For instance, a mutant with an inactivated ketosynthase domain in the first module (KS1⁰) cannot initiate polyketide synthesis from the natural propionyl-CoA starter unit but can accept an externally supplied synthetic diketide precursor, leading to the production of novel analogs.[8]

Data Presentation: Production of this compound Analogs

The following tables summarize quantitative data from various studies on the production of 6-dEB and its derivatives through metabolic engineering and combinatorial biosynthesis.

Table 1: Heterologous Production of 6-dEB and Derivatives in E. coli

Strain / SystemPrecursor(s) / Engineering StrategyProductTiter (mg/L)Reference
Engineered E. coliOverexpression of propionyl-CoA carboxylase (PCC) and mutase pathways6-deoxythis compound (6-dEB)>100[10][11]
Engineered E. coliOverexpression of AtoAD, fed butyrate15-methyl-6-dEBNot specified
E. coli BAP1Expression of DEBS, feeding propionate6-deoxythis compound (6-dEB)~210[12]
E. coli QC13Blocked glucose-1-phosphate competing pathways3-O-α-mycarosylthis compound (MEB)41.2[12]
E. coli QC13Overexpression of rfbA and rfbB3-O-α-mycarosylthis compound (MEB)48.3[12]
Engineered E. coliI379V mutant of P450 EryFThis compound (EB)131[12]

Table 2: Precursor-Directed Biosynthesis of 6-dEB Analogs

Host StrainPKS MutantPrecursor FedProductTiter ImprovementReference
S. coelicolorDEBS mod1Δ(2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate NPC thioester15-fluoro-6dEB2-fold increase vs. KS1⁰ mutant[8]
S. erythraeaDEBS mod1Δ(2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate NPC thioester15-fluoro-erythromycin10-fold increase vs. KS1⁰ mutant[8]
S. coelicolorDEBS loading module deletionButyryl-SNAC15-methyl-6-dEBSignificant titers reported[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Combinatorial_Biosynthesis_Workflow cluster_0 Strategy Selection cluster_1 Host Engineering cluster_2 Production & Analysis s1 Genetic Engineering (Domain/Module Swaps) h2 Construct Expression Vector (Engineered DEBS) s1->h2 s2 Precursor-Directed Biosynthesis s2->h2 p2 Feed Precursor (if applicable) s2->p2 s3 Chemobiosynthesis s3->h2 s3->p2 h1 Select Host (E. coli, Streptomyces) h1->h2 h3 Transform Host h2->h3 h4 Optimize Precursor Supply (e.g., methylmalonyl-CoA) h3->h4 p1 Fermentation h4->p1 p1->p2 p3 Extraction of Products p2->p3 p4 LC-MS/NMR Analysis p3->p4 p5 Bioactivity Screening p4->p5

Caption: General workflow for combinatorial biosynthesis of this compound analogs.

Precursor_Supply_Pathway cluster_main Biosynthesis of 6-deoxythis compound (6-dEB) cluster_precursor Precursor Supply Engineering (in E. coli) Propionyl_CoA Propionyl-CoA (Starter Unit) DEBS DEBS PKS (Modules 1-6) Propionyl_CoA->DEBS Loading Module PCC Propionyl-CoA Carboxylase (PCC) Pathway Propionyl_CoA->PCC Mutase Methylmalonyl-CoA Mutase/Epimerase Pathway Propionyl_CoA->Mutase Methylmalonyl_CoA (2S)-Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->DEBS x6 dEB 6-deoxythis compound (6-dEB) DEBS->dEB Cyclization (TE) Propionate Propionate (External Feed) Propionate->Propionyl_CoA PCC->Methylmalonyl_CoA Mutase->Methylmalonyl_CoA

Caption: Engineered precursor pathways for 6-dEB production in a heterologous host.

Experimental Protocols

Protocol 1: Heterologous Expression of DEBS in E. coli

This protocol is adapted from methodologies for producing 6-dEB in engineered E. coli.[10][11]

1. Strain and Plasmid Construction: a. Select an appropriate E. coli host strain (e.g., BL21(DE3) derivative). b. Engineer the host to supply necessary precursors. This often involves chromosomal integration of genes for the propionyl-CoA carboxylase (PCC) pathway from Streptomyces coelicolor to convert propionate into methylmalonyl-CoA.[10] c. Synthesize or clone the three DEBS genes (eryAI, eryAII, eryAIII) into compatible expression vectors with inducible promoters (e.g., T7 promoter). Codon optimization for E. coli can significantly improve protein expression.[13] d. Co-express a phosphopantetheinyl transferase (PPTase), such as sfp from Bacillus subtilis, which is essential for post-translationally activating the acyl carrier protein (ACP) domains of the PKS.

2. Fermentation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C. b. Use the overnight culture to inoculate 1 L of a defined rich medium (e.g., R3 medium) in a 2.5 L baffled flask. c. Grow the culture at 30°C with shaking (250 rpm) until the OD₆₀₀ reaches ~0.6-0.8. d. Induce PKS expression by adding IPTG to a final concentration of 0.1-0.5 mM. e. Simultaneously, supplement the culture with sodium propionate (e.g., 20 mM) as the precursor for both the starter and extender units. f. Reduce the temperature to 22°C and continue fermentation for 72-96 hours.

3. Product Extraction and Analysis: a. Pellet the cells by centrifugation (5000 x g, 15 min). b. Extract the supernatant by adding an equal volume of ethyl acetate. Shake vigorously for 10 minutes and separate the organic layer. Repeat the extraction twice. c. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. d. Resuspend the dried extract in a small volume of methanol. e. Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify and quantify 6-dEB and its analogs. Use an authentic standard for comparison.

Protocol 2: Precursor-Directed Biosynthesis using a KS1⁰ Mutant

This protocol outlines the generation of novel polyketides by feeding a synthetic diketide to a strain expressing a DEBS mutant.[8][9]

1. Strain Engineering: a. Create a DEBS expression construct where the active site cysteine of the ketosynthase (KS) domain in module 1 is mutated to an alanine (or another non-functional residue). This creates the KS1⁰ null mutant. b. Express this mutant DEBS construct in a suitable host, such as Streptomyces coelicolor or the engineered E. coli from Protocol 1. The native erythromycin producer, Saccharopolyspora erythraea, can also be used.[8]

2. Synthesis of Diketide Precursor: a. Chemically synthesize the desired diketide precursor as an N-propionylcysteamine (NPC) or N-acetylcysteamine (SNAC) thioester. This allows for variation at the C-terminus of the final macrolide (the "R" group in 15-R-6-dEB analogs).

3. Fermentation and Feeding: a. Grow the engineered host strain under conditions suitable for PKS expression (as described in Protocol 1 for E. coli or using standard R2YE medium for Streptomyces). b. At the time of induction (for E. coli) or after initial growth (e.g., 24 hours for Streptomyces), add the synthesized diketide-thioester precursor to the culture medium. The final concentration typically ranges from 0.5 to 2 mM. c. Continue fermentation for an additional 48-72 hours.

4. Extraction and Analysis: a. Follow the extraction and analysis steps outlined in Protocol 1 (steps 3a-3e). b. Use LC-MS to screen for new masses corresponding to the expected novel polyketide product. The expected mass will be that of 6-dEB minus the mass of the propionate starter unit, plus the mass of the acyl portion of the fed diketide. c. For structural elucidation, purify the novel compound using preparative HPLC and analyze by Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application Notes and Protocols for the Creation of Erythronolide B Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the synthesis and modification of Erythronolide B, the macrocyclic core of the erythromycin antibiotics. The following sections cover biosynthesis, total synthesis, and semi-synthesis approaches to generate novel derivatives and analogs for research and drug development purposes.

Biosynthesis of this compound Analogs

Biosynthetic methods offer a powerful approach to generate complex this compound derivatives by leveraging the enzymatic machinery of microorganisms. These techniques include heterologous expression of biosynthetic gene clusters and precursor-directed biosynthesis.

Application Note: Heterologous Expression in E. coli

Heterologous expression of the 6-deoxythis compound synthase (DEBS) and subsequent modifying enzymes, such as P450EryF hydroxylase, in Escherichia coli allows for the production of this compound and its precursors. This approach enables the engineering of the biosynthetic pathway to produce novel analogs. For instance, engineering the EryF hydroxylase has been shown to significantly improve the yield of this compound.

Protocol: Heterologous Production of this compound in E. coli

This protocol describes the establishment of an E. coli strain for the production of this compound (EB) from 6-deoxythis compound (6-dEB).

Materials:

  • E. coli strain BAP1 (harboring plasmids for 6-dEB production)

  • pCDFDuet-1 vector

  • Codon-optimized Saccharopolyspora erythraea P450EryF (SaEryF) gene

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Fermentation medium (e.g., M9 minimal medium with glucose and necessary supplements)

  • Ethyl acetate for extraction

  • HPLC and LC-MS for analysis

Procedure:

  • Plasmid Construction:

    • Synthesize the codon-optimized SaEryF gene.

    • Clone the SaEryF gene into the pCDFDuet-1 vector under the control of a T7 promoter to generate the expression plasmid.

  • Strain Development:

    • Transform the expression plasmid into the 6-dEB producing E. coli strain BAP1.

    • Select positive transformants on LB agar plates containing the appropriate antibiotics.

  • Fermentation:

    • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of fermentation medium.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue the fermentation for 120 hours at a reduced temperature (e.g., 22°C).

  • Extraction and Purification:

    • Centrifuge the fermentation broth to separate the cells and supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to obtain the crude product.

    • Purify this compound using silica gel chromatography or preparative HPLC.

  • Analysis:

    • Analyze the purified product by HPLC and confirm its identity by LC-MS.

Quantitative Data:

Strain/Enzyme VariantProductTiter (mg/L)Reference
E. coli with wild-type SaEryFThis compound~33[1]
E. coli with engineered SaEryF (I379V)This compound131[1]

G cluster_strain Strain Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing Plasmid Construction Plasmid Construction Transformation Transformation Plasmid Construction->Transformation pCDFDuet-SaEryF Inoculation Inoculation Transformation->Inoculation E. coli BAP1 Growth Growth Inoculation->Growth Induction Induction Growth->Induction IPTG Production Production Induction->Production Extraction Extraction Production->Extraction Ethyl Acetate Purification Purification Extraction->Purification Chromatography Analysis Analysis Purification->Analysis HPLC, LC-MS

Protocol: Precursor-Directed Biosynthesis in Streptomyces

This method involves feeding a synthetic precursor to a mutant strain of Streptomyces that is blocked in an early step of its native polyketide biosynthesis, but retains the downstream tailoring enzymes.

Materials:

  • Streptomyces antibioticus ATCC31771 (blocked mutant)

  • Fermentation medium for Streptomyces

  • This compound

  • Solvents for extraction (e.g., ethyl acetate)

  • Chromatography supplies for purification

Procedure:

  • Culture Preparation:

    • Prepare a seed culture of S. antibioticus ATCC31771 in a suitable liquid medium.

    • Incubate for 2-3 days at 28°C with shaking.

  • Fermentation and Feeding:

    • Inoculate the production fermentation medium with the seed culture.

    • After a set period of growth (e.g., 24-48 hours), add a solution of this compound in a suitable solvent (e.g., ethanol) to the culture.

    • Continue the fermentation for an additional 3-5 days.

  • Extraction and Purification:

    • Harvest the fermentation broth and extract with an organic solvent.

    • Purify the resulting hybrid macrolides using chromatographic techniques.

  • Characterization:

    • Characterize the purified compounds using NMR and mass spectrometry to identify the novel structures.[2]

Total Synthesis of this compound Analogs

Total synthesis provides complete control over the stereochemistry and functionality of the this compound macrocycle, enabling the creation of analogs that are inaccessible through biological methods. Key strategies include late-stage C-H oxidation and Yamaguchi macrolactonization.

Application Note: Late-Stage C-H Oxidative Macrolactonization

This strategy streamlines the synthesis of the macrolide core by installing an oxygen functionality at a late stage, thereby minimizing the "oxygen load" and reducing the number of protecting group manipulations in the linear synthesis. A palladium-catalyzed C-H oxidation reaction can be used to cyclize a linear alkenoic acid precursor to the 14-membered macrolide.[3]

Protocol: Palladium-Catalyzed Late-Stage C-H Oxidative Macrolactonization

This protocol is adapted from the total synthesis of 6-deoxythis compound.[3]

Materials:

  • Linear alkenoic acid precursor

  • Pd(OAc)₂ (Palladium(II) acetate)

  • meso-1,2-bis(phenylsulfinyl)ethane

  • 1,4-benzoquinone (BQ)

  • Dichloromethane (CH₂Cl₂)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation:

    • In a dry vial, dissolve Pd(OAc)₂ (0.3 equiv) and meso-1,2-bis(phenylsulfinyl)ethane (0.3 equiv) in CH₂Cl₂.

    • Stir the solution at 40°C for 12 hours to form the active catalyst.

  • Macrolactonization:

    • To the freshly prepared catalyst solution, add 1,4-benzoquinone (2.0 equiv) and the alkenoic acid precursor (1.0 equiv) in CH₂Cl₂.

    • Stir the reaction mixture at 45°C for 72 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with saturated NH₄Cl solution.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to yield the macrolide.

Quantitative Data:

PrecursorProductYield (%)Diastereomeric RatioReference
Alkenoic acid 2Macrolide 134>40:1[3]
Alkenoic acid 2 (with TBAF)Macrolide 1:epi-1201.3:1[3]

G cluster_synthesis Linear Synthesis cluster_cyclization Macrolactonization cluster_final Final Steps Starting Materials Starting Materials Iterative Aldol/Alkylation Iterative Aldol/Alkylation Starting Materials->Iterative Aldol/Alkylation Precursor Formation Precursor Formation Iterative Aldol/Alkylation->Precursor Formation Alkenoic Acid C-H Oxidation C-H Oxidation Precursor Formation->C-H Oxidation Catalyst Preparation Catalyst Preparation Catalyst Preparation->C-H Oxidation Pd(II) catalyst Cyclization Cyclization C-H Oxidation->Cyclization Deprotection Deprotection Cyclization->Deprotection Purification Purification Deprotection->Purification Final Product Final Product Purification->Final Product This compound analog

Protocol: Yamaguchi Macrolactonization

The Yamaguchi protocol is a classic and reliable method for the formation of macrolactones from a seco-acid (hydroxycarboxylic acid) precursor.

Materials:

  • Seco-acid of the desired this compound analog

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (anhydrous)

Procedure:

  • Mixed Anhydride Formation:

    • Dissolve the seco-acid (1.0 equiv) in anhydrous toluene.

    • Add triethylamine (1.1 equiv) and stir at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and stir for 1-2 hours.

  • Macrolactonization:

    • In a separate flask, prepare a solution of DMAP (4.0 equiv) in a large volume of anhydrous toluene under reflux.

    • Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution conditions.

    • Continue to reflux for an additional 1-2 hours after the addition is complete.

  • Workup and Purification:

    • Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude macrolactone by flash column chromatography.

Semi-synthesis of this compound Derivatives

Semi-synthesis involves the chemical modification of the this compound core or its larger glycosylated forms (like Erythromycin B) to create novel analogs. This approach is often more practical than total synthesis for generating a library of related compounds.

Protocol: Synthesis of Erythromycin B Oxime

This protocol describes the conversion of the C9-keto group of Erythromycin B into an oxime, a common modification to improve acid stability and alter biological activity.

Materials:

  • Erythromycin B

  • Hydroxylamine hydrochloride

  • Methanol

  • Ammonium hydroxide solution (20%)

Procedure:

  • Reaction Setup:

    • Suspend erythromycin B and hydroxylamine hydrochloride in methanol at 20°C.

    • Add ammonium hydroxide solution and stir the mixture for 30 minutes.

  • Precipitation:

    • Add water to the solution to precipitate the product.

    • Filter the resulting crystals.

  • Purification:

    • Triturate the crystals successively with water, saturated NaHCO₃ solution, and water, then filter.

    • Recrystallize the product from a dichloromethane-n-hexane mixture to obtain pure erythromycin B oxime.[4]

Characterization Data for Selected Derivatives:

DerivativeMethodKey DataReference
Erythromycin B oximeElemental AnalysisCalcd (%): C 60.62, H 9.37, N 3.82. Found (%): C 60.51, H 9.63, N 3.66[4]
6-deoxythis compound analog¹³C NMR (125 MHz, CDCl₃)δ 175.2, 159.9, 135.5, 131.6, 127.5, 115.8, 113.6, 100.6, 95.2, 85.5, 77.6, 74.8, 73.5 (2 peaks), 55.3, 41.6, 39.6, 35.9, 32.6, 31.9, 29.7, 28.3, 26.8, 20.1, 16.3, 16.0, 13.5, 12.3, 8.0, 7.4[3]
6-deoxythis compound analogHRMS (ESI)m/z calc'd for C₃₂H₄₉O₇ [M + H]⁺: 545.3478, found 545.3500[3]

Biological Signaling Pathways

Erythromycin and its analogs can exert effects beyond their antibacterial activity, including modulation of host cellular signaling pathways. Understanding these interactions is crucial for drug development.

Application Note: Modulation of MAPK and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of inflammation, cell proliferation, and apoptosis. Some macrolide antibiotics have been shown to inhibit these pathways, suggesting a potential therapeutic application in inflammatory diseases and cancer. The development of this compound analogs that specifically target components of these pathways is an active area of research.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Proliferation, Inflammation Proliferation, Inflammation Transcription Factors (e.g., AP-1)->Proliferation, Inflammation Pro-inflammatory Cytokines Pro-inflammatory Cytokines IKK Complex IKK Complex Pro-inflammatory Cytokines->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammation, Survival Inflammation, Survival Gene Transcription->Inflammation, Survival This compound Analogs This compound Analogs This compound Analogs->MEK Inhibition? This compound Analogs->IKK Complex Inhibition?

References

Troubleshooting & Optimization

Technical Support Center: Total Chemical Synthesis of Erythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total chemical synthesis of Erythronolide B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with this intricate synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound is a formidable challenge in organic chemistry due to its complex structure, which includes a 14-membered macrolactone ring and ten stereogenic centers. The main hurdles researchers face are:

  • Stereocontrol: Precisely controlling the stereochemistry at each of the ten stereocenters is arguably the most significant challenge.

  • Macrolactonization: The formation of the 14-membered ring is often a low-yielding and difficult step.

  • Protecting Group Strategy: The molecule's numerous hydroxyl and carbonyl groups necessitate a complex and carefully planned protecting group strategy to avoid unwanted side reactions.

  • Fragment Coupling: In convergent syntheses, the coupling of complex fragments can be problematic, with issues of reactivity and stereoselectivity.

Q2: Which macrolactonization methods are most commonly used for this compound and its seco-acid?

A2: Several methods have been employed for the critical macrolactonization step. The choice of method often depends on the specific substrate and its conformation. Commonly used methods include the Yamaguchi, Corey-Nicolaou, and Shiina macrolactonizations. A late-stage C-H oxidative macrolactonization has also been reported as a highly efficient and stereoselective alternative.

Q3: How critical is the conformation of the seco-acid precursor for successful macrolactonization?

A3: The conformation of the seco-acid is paramount for a successful macrolactonization. Pre-organizing the linear precursor into a conformation that favors cyclization over intermolecular reactions (dimerization or oligomerization) is a key strategy. This is often achieved through the use of cyclic protecting groups that introduce conformational rigidity. For instance, a conformationally appropriate substrate for the monomeric cyclization can give the desired lactone in excellent yield under mild reaction conditions. Conversely, a seco-acid with a stable linear conformation may preferentially lead to dimerization.

Troubleshooting Guides

Low Yields in Macrolactonization

Problem: You are experiencing low yields during the macrolactonization of the this compound seco-acid, with the formation of significant amounts of dimers or oligomers.

Potential Causes and Solutions:

  • Sub-optimal Reagents: The choice of macrolactonization reagent is critical and substrate-dependent.

    • Troubleshooting: If one method gives a low yield, consider switching to an alternative. The table below compares the performance of common macrolactonization reagents.

  • High Concentration: Macrolactonization is highly sensitive to concentration. High concentrations favor intermolecular reactions.

    • Troubleshooting: Employ high-dilution conditions (typically 0.001-0.005 M) to favor the intramolecular cyclization. This can be achieved by the slow addition of the seco-acid to the reaction mixture using a syringe pump.

  • Unfavorable Conformation: The linear seco-acid may adopt a conformation that disfavors cyclization.

    • Troubleshooting: The use of cyclic protecting groups (e.g., acetonides) can pre-organize the molecule into a more favorable conformation for ring closure.

Data Presentation: Comparison of Macrolactonization Methods

Macrolactonization MethodActivating AgentTypical Yields Reported for Erythronolide or Similar Seco-AcidsKey Considerations
Yamaguchi 2,4,6-Trichlorobenzoyl chloride70-87%[1]Well-established and broadly applicable. Often requires elevated temperatures. Can be sensitive to stoichiometry.
Corey-Nicolaou 2,2'-Dipyridyl disulfide / PPh₃~50% (modified procedure)[2]Proceeds via a thioester intermediate under mild conditions.
Shiina (MNBA) 2-Methyl-6-nitrobenzoic anhydrideGood yields, often superior to Yamaguchi for sterically hindered substrates.Can often be performed at room temperature.
Late-stage C-H Oxidation Palladium(II)/bis-sulfoxide catalyst56% (after recycling starting material)[3]Highly regio- and stereoselective, minimizing the need for protecting groups on the linear precursor.[3]
Poor Stereocontrol in Aldol Reactions for Fragment Synthesis

Problem: You are observing poor diastereoselectivity in the aldol reactions used to construct the polypropionate backbone of this compound.

Potential Causes and Solutions:

  • Incorrect Enolate Geometry: The stereochemical outcome of an aldol reaction is highly dependent on the geometry of the enolate (Z or E).

    • Troubleshooting: The choice of base and reaction conditions for enolate formation is crucial. For Evans' aldol reactions, the use of boron or titanium enolates can provide high levels of stereocontrol.

  • Mismatched Reagent Control: In substrate-controlled reactions, the inherent chirality of the reactants may not be sufficient to direct the stereochemistry effectively.

    • Troubleshooting: Employing chiral auxiliaries, such as those in Evans' aldol reactions, can override the substrate's inherent facial bias and enforce the desired stereochemical outcome.

Data Presentation: Comparison of Aldol Reaction Conditions

Aldol Reaction TypeReagentsTypical Diastereomeric Ratio (d.r.)Yield
Evans' syn-Aldol TiCl₄, i-Pr₂NEt>20:191%
Evans' syn-Aldol Ti(Oi-Pr)Cl₃95:588%[1]
Mukaiyama Aldol Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)Highly variable, dependent on substrate and Lewis acid.Generally good to excellent.
Protecting Group Incompatibility and Unwanted Deprotection

Problem: You are experiencing unexpected deprotection of a protecting group or a protecting group is interfering with a subsequent reaction.

Potential Causes and Solutions:

  • Incompatible Reaction Conditions: The protecting group is not stable to the reaction conditions of a subsequent step (e.g., acidic or basic conditions, hydrogenation).

    • Troubleshooting: Carefully plan your protecting group strategy from the outset. Choose orthogonal protecting groups that can be removed under specific conditions without affecting others. For example, a silyl ether can be removed with fluoride ions, while a benzyl ether is cleaved by hydrogenolysis.

  • Steric Hindrance: A bulky protecting group may sterically hinder a nearby reaction center.

    • Troubleshooting: Consider using a smaller protecting group or a protecting group that can be introduced and removed under milder conditions.

  • Electronic Effects: The electronic nature of a protecting group can influence the reactivity of the substrate.

    • Troubleshooting: Be aware of the potential electronic effects of your chosen protecting groups. For example, an electron-withdrawing protecting group can decrease the nucleophilicity of a nearby functional group.

Experimental Protocols

Yamaguchi Macrolactonization

This protocol is a representative example for the Yamaguchi macrolactonization of a seco-acid of an Erythronolide derivative.

  • Preparation of the Mixed Anhydride: To a solution of the seco-acid (1.0 eq) in anhydrous toluene is added triethylamine (1.1 eq). The solution is stirred at room temperature, and then 2,4,6-trichlorobenzoyl chloride (1.05 eq) is added. The mixture is stirred for an additional 1-2 hours at room temperature.

  • Cyclization: The reaction mixture is then diluted with a large volume of anhydrous toluene to achieve a concentration of approximately 0.001-0.005 M. The mixture is heated to reflux, and a solution of 4-(dimethylamino)pyridine (DMAP, 4.0 eq) in toluene is added slowly over several hours using a syringe pump.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the macrolactone.

Visualizations

Macrolactonization_Troubleshooting start Low Macrolactonization Yield cause1 High Concentration start->cause1 cause2 Sub-optimal Reagents start->cause2 cause3 Unfavorable Conformation start->cause3 solution1 Employ High Dilution (Syringe Pump Addition) cause1->solution1 solution2 Screen Different Macrolactonization Methods (Yamaguchi, Shiina, etc.) cause2->solution2 solution3 Introduce Conformational Constraint (e.g., Cyclic Protecting Groups) cause3->solution3

Caption: Troubleshooting workflow for low macrolactonization yields.

Stereocontrol_Aldol_Reaction reagents Aldehyde + Ketone/Ester Chiral Auxiliary enolate Enolate Formation Z-enolate E-enolate reagents->enolate Base/Lewis Acid transition_state Transition State enolate:z->transition_state Zimmerman-Traxler (Chair-like) enolate:e->transition_state product {syn-Aldol Adduct | anti-Aldol Adduct} transition_state->product

Caption: Key factors influencing stereocontrol in aldol reactions.

Protecting_Group_Strategy cluster_hydroxyl Hydroxyl Protecting Groups cluster_carbonyl Carbonyl Protecting Groups silyl Silyl Ethers (TBS, TIPS) Deprotection: F⁻ compatibility Orthogonal Strategy silyl->compatibility Orthogonal to Benzyl benzyl Benzyl Ethers (Bn, PMB) Deprotection: H₂, Pd/C or Oxidative benzyl->compatibility Orthogonal to Silyl acetal Acetals/Ketals (Acetonide) Deprotection: Acid acetal->compatibility Orthogonal to Benzyl dithiane Dithianes Deprotection: Oxidative or Reductive dithiane->compatibility Orthogonal to Silyl

Caption: Orthogonal protecting group strategy for this compound synthesis.

References

Overcoming bottlenecks in the Erythronolide B biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Erythronolide B (EB) biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary bottlenecks in producing this compound, especially in a heterologous host like E. coli?

A1: The production of this compound (EB) from its precursor, 6-deoxythis compound (6-dEB), involves several potential bottlenecks:

  • EryF Enzyme Activity: The C6 hydroxylation of 6-dEB to form EB is catalyzed by the cytochrome P450 enzyme, EryF. This step is widely considered the initial and most significant rate-limiting modification in the pathway.[1][2] The low catalytic efficiency of wild-type EryF can lead to the accumulation of 6-dEB and low final titers of EB.[2][3]

  • Precursor Supply: The entire pathway relies on an adequate supply of the starter unit (propionyl-CoA) and extender units ((2S)-methylmalonyl-CoA).[4][5] In hosts like E. coli, the availability of methylmalonyl-CoA is often a major limiting factor for polyketide synthesis.[4][6]

  • DEBS Expression and Function: The 6-deoxythis compound synthase (DEBS) is a massive, multi-modular enzyme complex responsible for synthesizing 6-dEB.[7] Ensuring the correct expression, folding, and post-translational modification of all three DEBS proteins (DEBS1, DEBS2, DEBS3) is critical and can be a significant challenge in heterologous systems.[8][9][10]

  • Post-Translational Modification: DEBS requires post-translational phosphopantetheinylation of its acyl carrier protein (ACP) domains to become active. This is performed by a phosphopantetheinyl transferase (PPTase), such as Sfp. Insufficient PPTase activity can be a hidden bottleneck.[8][9]

Q2: My production of 6-dEB is high, but the conversion to this compound is very low. What is the most likely cause?

A2: This is a classic symptom of a bottleneck at the C6 hydroxylation step. The most probable cause is the low catalytic efficiency of the EryF enzyme.[1][2] While 6-dEB production can reach up to 210 mg/L in E. coli, the subsequent conversion to EB is often inefficient, leading to an accumulation of the 6-dEB intermediate.[2] Strategies to overcome this include protein engineering of the EryF enzyme to improve its kinetic properties.[1][2][3]

Q3: How can I improve the supply of the (2S)-methylmalonyl-CoA extender unit in E. coli?

A3: Several metabolic engineering strategies can be employed to increase the intracellular pool of (2S)-methylmalonyl-CoA. At least four pathways are known to produce this precursor.[4] In E. coli, expressing heterologous pathways has proven effective. The most successful approaches include:

  • Propionyl-CoA Carboxylase (PCC) Pathway: Expressing the PCC pathway from organisms like Streptomyces coelicolor can significantly boost methylmalonyl-CoA levels and has been shown to result in fivefold higher 6-dEB titers compared to other pathways.[6]

  • Methylmalonyl-CoA Mutase/Epimerase Pathway: This pathway, from organisms like Propionibacterium shermanii, provides an alternative route to the required precursor.[6]

  • Pathway Integration: For stable, long-term production, integrating the precursor supply pathway genes (e.g., PCC) into the E. coli chromosome can improve stability and yields.[6]

Q4: I am not detecting any polyketide product (neither 6-dEB nor EB). What are the first things I should check?

A4: A complete lack of product points to a fundamental issue early in the pathway or with the expression system itself. Key areas to investigate are:

  • DEBS Protein Expression: Verify that all three large DEBS proteins are being expressed. Use SDS-PAGE and Western blotting to confirm the presence and integrity of DEBS1, DEBS2, and DEBS3.

  • Post-Translational Modification: Ensure that the required phosphopantetheinyl transferase (e.g., Sfp) is co-expressed and active. Without this modification, the DEBS enzyme complex will be inactive.[8][9]

  • Precursor Supply: Confirm that the host strain has a viable pathway to produce propionyl-CoA and methylmalonyl-CoA. If using a heterologous pathway (like PCC), verify its expression and functionality.[6]

  • Plasmid Stability and Gene Dosage: In plasmid-based systems, especially with large gene clusters, plasmid instability can lead to loss of the pathway. Also, the relative expression levels (gene dosage) of the DEBS genes and the precursor pathway genes can significantly impact production.[8][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
High 6-dEB, Low/No EB Inefficient EryF Enzyme: The catalytic activity of the C6-hydroxylase (EryF) is the primary rate-limiting step for this conversion.[1][2]1. Engineer EryF: Introduce mutations known to improve catalytic efficiency (e.g., I379V, A74F, G165S in SaEryF).[2] 2. Optimize EryF Expression: Ensure EryF is expressed at sufficient levels. 3. Screen EryF Homologs: Test different versions of P450EryF from various strains to find one with better activity in your system.[2]
Low Titers of both 6-dEB and EB 1. Insufficient Precursor Supply: The pool of (2S)-methylmalonyl-CoA is a common bottleneck for the DEBS enzyme.[4][6] 2. Suboptimal DEBS Activity: Expression levels, stoichiometry, or post-translational modification of the DEBS proteins may be inadequate.[8][9]1. Boost Precursors: Implement a metabolic engineering strategy, such as expressing the propionyl-CoA carboxylase (PCC) pathway.[6] 2. Optimize Gene Dosage: Vary the gene copy numbers of the DEBS, PCC, and Sfp components to find the optimal balance for production.[8][9] 3. Verify Sfp Function: Confirm the activity of the phosphopantetheinyl transferase required for DEBS activation.
Inconsistent Production / Batch-to-Batch Variability 1. Plasmid Instability: Large plasmids carrying the DEBS genes can be unstable, leading to a heterogeneous cell population. 2. Culture Condition Variability: Minor differences in media composition, pH, aeration, or induction time can affect final titers.1. Genomic Integration: For stable production strains, integrate the biosynthetic pathway into the host chromosome.[6] 2. Standardize Protocols: Maintain strict control over all fermentation parameters. 3. Use Stable Plasmids: Employ stable, low-copy number plasmids for expressing the DEBS genes.[6]
Product Degradation or Unidentified Peaks 1. Product Instability: The polyketide products may be unstable under the specific pH or temperature of the fermentation/workup.[11] 2. Promiscuous Enzyme Activity: Other host enzymes or even the heterologous pathway enzymes may modify the product into undesired side-products.[2]1. Optimize Recovery: Adjust pH and temperature during extraction. Check the stability of your product under your workup conditions.[11] 2. Analyze Byproducts: Use LC-MS/MS to identify unknown peaks, which may provide clues about competing pathways or degradation mechanisms.[12]

Data Summary

Table 1: Impact of SaEryF Engineering on this compound Titer in E. coli[2]
SaEryF VariantKey Mutation(s)This compound Titer (mg/L)Fold Increase vs. Wild-Type
Wild-TypeNone32.71.0x
A74FA74F70.02.1x
I379VI379V131.04.0x
I379V_G165SI379V, G165S150.64.6x
I379V_A74FI379V, A74F163.25.0x
Triple MutantI379V, A74F, G165S184.85.6x
Table 2: Kinetic Parameters of Wild-Type and Mutant SaEryF[2]
SaEryF VariantKm (μM)kcat (s-1)kcat/Km (M-1s-1)Fold Increase in Catalytic Efficiency
Wild-Type138.8 ± 12.20.20 ± 0.011.44 x 1031.0x
I379V2.7 ± 0.30.43 ± 0.011.59 x 105110x

Experimental Protocols

Protocol 1: Heterologous Expression of EryF and Mutants in E. coli

This protocol is adapted from methods used for overexpressing P450 enzymes.[2]

  • Plasmid Construction: Synthesize the codon-optimized gene for SaEryF (or its mutant variants) and clone it into an expression vector (e.g., pCDFDuet-1) under the control of a T7 promoter.

  • Transformation: Transform the resulting plasmid into an appropriate E. coli expression strain, such as BL21(DE3), that already contains the plasmids for 6-dEB production (e.g., BAP1 strain harboring pBP130 and pBP144).[2]

  • Culture Growth:

    • Select a single colony and inoculate a starter culture of Luria-Bertani (LB) medium with appropriate antibiotics (e.g., 50 µg/ml spectinomycin). Grow overnight at 37°C.

    • Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture (1:100 dilution).

    • Grow at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 18-22°C.

    • Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression.

    • Continue to incubate at the lower temperature for 12-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 4000 x g for 15 min at 4°C). The cell pellet can be used for protein purification or whole-cell bioconversion experiments.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol is for whole-cell biocatalysis in a shake flask format.[2]

  • Strain Preparation: Use an E. coli strain engineered to produce 6-dEB and expressing the desired EryF variant (as described in Protocol 1).

  • Inoculation: Inoculate 50 mL of fermentation medium in a 250 mL flask with an overnight seed culture to an initial OD600 of ~0.1.

  • Fermentation Medium: A typical medium might consist of a defined mineral salt medium supplemented with glucose, yeast extract, and necessary precursors. Add 10 mM propionate to the medium to serve as a precursor for propionyl-CoA and methylmalonyl-CoA.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, add IPTG to a final concentration of 0.1-0.5 mM.

  • Incubation: Incubate the flasks at a reduced temperature (e.g., 22-25°C) with shaking (200-250 rpm) for up to 120 hours.

  • Sampling: Aseptically remove samples at regular intervals (e.g., every 24 hours) to monitor cell growth (OD600) and product formation.

  • Product Extraction:

    • Centrifuge the culture sample to pellet the cells.

    • To 1 mL of the supernatant, add an equal volume of ethyl acetate and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 100 µL) for analysis.

Protocol 3: HPLC Analysis of 6-dEB and this compound

This method allows for the separation and quantification of the precursor and final product.[2][12]

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: Return to 20% B and equilibrate.

  • Detection: Monitor the absorbance at 210 nm.

  • Quantification:

    • Prepare standard curves using purified 6-dEB and this compound of known concentrations.

    • Inject 10-20 µL of the extracted sample (from Protocol 2).

    • Identify peaks by comparing retention times with the standards.

    • Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve. For definitive identification, especially of new peaks, LC-MS/MS analysis is recommended.[12]

Visualizations

Erythronolide_B_Pathway cluster_precursors Precursors PropionylCoA Propionyl-CoA (Starter Unit) DEBS DEBS 1, 2, 3 (Polyketide Synthase) PropionylCoA->DEBS MethylmalonylCoA Methylmalonyl-CoA (Extender Unit) MethylmalonylCoA->DEBS dEB 6-deoxythis compound (6-dEB) DEBS->dEB 6 steps Bottleneck_Point dEB->Bottleneck_Point EryF EryF (P450) C6-Hydroxylase EB This compound (EB) EryF->EB Bottleneck_Point->EryF Rate-Limiting Step

Caption: The this compound biosynthetic pathway highlighting the rate-limiting EryF step.

Troubleshooting_Workflow Start Start Analysis: No/Low EB Titer Check6dEB Is 6-dEB Detected? Start->Check6dEB High6dEB Problem: High 6-dEB, Low EB Check6dEB->High6dEB Yes, High Levels LowAll Problem: Low 6-dEB & EB Check6dEB->LowAll Yes, Low Levels NoProducts Problem: No Products Detected Check6dEB->NoProducts No Sol_EryF Solution: Engineer/Optimize EryF Enzyme High6dEB->Sol_EryF Sol_Precursor Solution: Boost Precursor Supply (PCC) Optimize DEBS/Sfp Expression LowAll->Sol_Precursor Sol_DEBS Solution: Verify DEBS/Sfp Expression Check Plasmid Integrity NoProducts->Sol_DEBS

Caption: A troubleshooting workflow for diagnosing issues in this compound production.

Precursor_Supply Propionate Propionate (Exogenous) PropionylCoA Propionyl-CoA Propionate->PropionylCoA SuccinylCoA Succinyl-CoA (TCA Cycle) MethylmalonylCoA_Mut Methylmalonyl-CoA SuccinylCoA->MethylmalonylCoA_Mut B12-dependent PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC Mutase Methylmalonyl-CoA Mutase MethylmalonylCoA_Mut->Mutase MMCoA (2S)-Methylmalonyl-CoA PCC->MMCoA ATP, Biotin Epimerase Epimerase Mutase->Epimerase Epimerase->MMCoA

Caption: Key metabolic engineering pathways for supplying (2S)-methylmalonyl-CoA.

References

Technical Support Center: Troubleshooting Low Yields in Erythronolide B Microbial Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of Erythronolide B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes. Here you will find answers to frequently asked questions and detailed guides to address common issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Production of this compound

Q1: My fermentation is showing poor or no this compound production. What are the initial checks I should perform?

A1: When encountering low or no this compound (EB) production, a systematic approach to troubleshooting is crucial. Start by verifying the foundational elements of your experiment.

Initial Troubleshooting Workflow:

Low_Yield_Initial_Troubleshooting Start Low or No EB Production Verify_Strain Verify Host Strain and Plasmid Integrity Start->Verify_Strain Verify_Media Check Media Composition and Sterility Start->Verify_Media Verify_Fermentation Review Fermentation Parameters Start->Verify_Fermentation Precursor_Issue Investigate Precursor Supply Verify_Strain->Precursor_Issue Strain OK? Resolve_Strain Re-transform with sequence-verified plasmid. Prepare fresh glycerol stock. Verify_Strain->Resolve_Strain Issue Found Verify_Media->Precursor_Issue Media OK? Resolve_Media Prepare fresh media. Verify pH and component concentrations. Verify_Media->Resolve_Media Issue Found Verify_Fermentation->Precursor_Issue Parameters OK? Resolve_Fermentation Calibrate probes (pH, DO). Ensure correct temperature and agitation. Verify_Fermentation->Resolve_Fermentation Issue Found Analytical_Issue Validate Analytical Method Precursor_Issue->Analytical_Issue Precursors Addressed GoTo_Precursor_Section Proceed to Precursor Supply Troubleshooting Precursor_Issue->GoTo_Precursor_Section Suspected Precursor Limitation Resolve_Analytical Run standard curve. Check sample preparation. Analytical_Issue->Resolve_Analytical Issue Found End Systematically Address Further Issues Analytical_Issue->End Method Validated Precursor_Pathway cluster_precursors Precursor Supply Pathways cluster_pks Polyketide Synthesis Propionate Propionate (external) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE Succinyl_CoA Succinyl-CoA (TCA Cycle) Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Succinyl_CoA->Methylmalonyl_CoA Mutase/ Epimerase Propionyl_CoA->Methylmalonyl_CoA PCC DEBS DEBS PKS Propionyl_CoA->DEBS Starter Unit Methylmalonyl_CoA->DEBS Extender Units (6x) dEB 6-deoxythis compound (6-dEB) DEBS->dEB EB This compound (EB) dEB->EB EryF (P450) Troubleshooting_Workflow Start Low EB Titer Observed Check_Growth Is cell growth (OD600) normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Inoculum quality - Media composition - Contamination - Physical parameters (Temp, pH) Check_Growth->Troubleshoot_Growth No Check_6dEB Is 6-dEB produced? (Analyze by HPLC/LC-MS) Check_Growth->Check_6dEB Yes Troubleshoot_Growth->Check_Growth Troubleshoot_PKS Troubleshoot DEBS PKS: - Plasmid integrity - Codon usage - Expression level Check_6dEB->Troubleshoot_PKS No Check_EryF Is EryF functional? Check_6dEB->Check_EryF Yes Troubleshoot_PKS->Check_6dEB Troubleshoot_EryF Troubleshoot EryF: - Expression and folding - Cofactor availability - Consider enzyme engineering Check_EryF->Troubleshoot_EryF No Check_Precursors Is precursor supply limiting? (Propionate feeding experiment) Check_EryF->Check_Precursors Yes Troubleshoot_EryF->Check_EryF Optimize_Precursors Optimize Precursor Supply: - Overexpress PrpE, PCC - Analyze acyl-CoA pools Check_Precursors->Optimize_Precursors Yes Optimize_Fermentation Optimize Fermentation Conditions: - pH, DO, Temperature - Media components Check_Precursors->Optimize_Fermentation No Optimize_Precursors->Optimize_Fermentation End Improved EB Titer Optimize_Fermentation->End

Strategies to enhance the stability of Erythronolide B in culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Erythronolide B in culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in culture?

A1: The primary cause of degradation for this compound, a macrolide, is the instability of its 14-membered lactone ring, especially under acidic conditions.[1][2][3] This can lead to hydrolysis and ring opening, rendering the molecule inactive. While this compound is reported to be more stable in acidic conditions than its derivative, Erythromycin A, careful pH management is still crucial.[4]

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is limited, macrolides like Erythromycin are generally most stable in neutral to slightly alkaline conditions (pH 7.0-8.0).[5][6] Acidic pH, often found in certain cell culture media or created by cellular metabolism, can significantly accelerate degradation.[5][6]

Q3: How does temperature affect the stability of this compound in culture?

A3: Elevated temperatures can accelerate the degradation of macrolides.[7][8] For standard cell culture incubation at 37°C, some degradation over time is expected. Long-term storage of this compound solutions should be at low temperatures (-20°C or below) to maintain stability.[9]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents. The recommended solvent for preparing high-concentration stock solutions is ethanol or dimethyl sulfoxide (DMSO).[9] It is crucial to use anhydrous solvents to prevent hydrolysis.

Q5: Can I filter-sterilize my this compound stock solution?

A5: Yes, you can filter-sterilize this compound stock solutions prepared in organic solvents like ethanol or DMSO. Use a sterile syringe filter with a pore size of 0.22 µm that is compatible with the solvent used. For example, PTFE (polytetrafluoroethylene) filters are generally compatible with ethanol and DMSO.

Troubleshooting Guides

Issue 1: Loss of Biological Activity in the Experiment

Possible Cause 1: Degradation due to acidic pH of the culture medium.

  • Troubleshooting Steps:

    • Measure the pH of your complete culture medium after the addition of all supplements (e.g., FBS, L-glutamine).

    • Monitor the pH of the culture medium throughout the experiment, as cellular metabolism can cause it to become acidic.

    • If the pH is below 7.0, consider using a buffering system (e.g., HEPES) in your medium to maintain a stable neutral pH.

    • Alternatively, prepare fresh this compound working solutions immediately before each experiment and minimize the incubation time.

Possible Cause 2: Thermal degradation during incubation.

  • Troubleshooting Steps:

    • Confirm the accuracy of your incubator's temperature setting.

    • For long-term experiments, consider replenishing the culture with a freshly prepared this compound solution at regular intervals.

    • When possible, include a positive control of a more stable, related compound to assess if the issue is specific to this compound.

Possible Cause 3: Improper storage of stock solutions.

  • Troubleshooting Steps:

    • Ensure stock solutions are stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect stock solutions from light by using amber vials or wrapping tubes in aluminum foil.

    • Prepare fresh stock solutions regularly, for instance, every 1-2 months, and compare the activity of the new stock to the old one.

Issue 2: Precipitation of this compound in Culture Medium

Possible Cause 1: Poor solubility in aqueous medium.

  • Troubleshooting Steps:

    • When preparing the working solution, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Add the this compound stock solution to the culture medium dropwise while vortexing or swirling to facilitate dispersion.

    • Pre-warm the culture medium to 37°C before adding the this compound stock solution to aid in solubility.

Data Presentation

Table 1: Summary of Factors Affecting Macrolide Stability

ParameterConditionEffect on StabilityRecommendation
pH Acidic (< 7.0)Increased degradation (hydrolysis of lactone ring)Maintain culture pH between 7.0 and 7.4. Use buffered media if necessary.
Neutral to Alkaline (7.0 - 8.0)Generally more stableOptimal pH range for experiments.
Temperature -20°C to -80°CHigh stabilityRecommended for long-term storage of stock solutions.
4°CModerate stabilitySuitable for short-term storage (a few days).
37°CIncreased degradation over timeMinimize incubation times where possible and consider periodic replenishment.
Solvent Anhydrous Ethanol or DMSOGood solubility and stabilityRecommended for preparing stock solutions.
Aqueous solutionsPoor solubility, risk of hydrolysisPrepare fresh working solutions and use immediately.
Light Exposure to UV lightPotential for photodegradationStore stock solutions in amber vials or protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, solvent-compatible 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • (Optional) For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound stock solution

  • Complete cell culture medium (without cells)

  • Sterile, conical tubes

  • Incubator set to 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS).[10][11]

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

  • Dispense equal volumes of this solution into several sterile tubes.

  • Immediately take a sample from one tube for the "time 0" measurement.

  • Place the remaining tubes in a 37°C incubator.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.[10][11]

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Visualizations

degradation_pathway EB This compound (Active Lactone Ring) Inactive Inactive Product (Opened Lactone Ring) EB->Inactive Hydrolysis H2O H2O Acid Acidic pH (H+) Heat Heat (e.g., 37°C)

Caption: Primary degradation pathway of this compound in culture.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (Ethanol/DMSO) prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working time_0 Time 0 Sample prep_working->time_0 incubate Incubate at 37°C prep_working->incubate sampling Collect Samples at Various Time Points incubate->sampling hplc Analyze Samples by HPLC sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for assessing this compound stability.

Caption: Troubleshooting logic for loss of this compound activity.

References

Technical Support Center: Industrial Scale-Up of Erythronolide B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the industrial scale-up of Erythronolide B production.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during experimentation.

Fermentation Process

Q1: We are observing significantly lower than expected yields of this compound in our pilot-scale fermenter. What are the most common causes and how can we troubleshoot this?

A1: Low yield is a frequent challenge during scale-up. Several factors, often interacting, can contribute to this issue. Here’s a systematic approach to troubleshooting:

  • Precursor Limitation: this compound synthesis is highly dependent on the intracellular availability of propionyl-CoA and (2S)-methylmalonyl-CoA.[1][2] Insufficient precursor supply is a common bottleneck.

    • Solution: Supplement the fermentation medium with precursors such as valine, isoleucine, or threonine, which can be metabolized to propionyl-CoA.[3] Additionally, metabolic engineering strategies to upregulate the synthesis pathways of these precursors can be effective.[1][4] For example, duplicating the methylmalonyl-CoA mutase (MCM) operon in Saccharopolyspora erythraea has been shown to increase erythromycin production by up to 50%.[4]

  • Suboptimal Fermentation Conditions: Parameters that were optimal at the lab scale may not be directly transferable to industrial fermenters due to differences in mass and heat transfer.[5]

    • Solution: Re-optimize critical fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation rate for your specific bioreactor configuration. The optimal pH for erythromycin production is typically around 7.0.[5]

  • Nutrient Depletion: Nitrogen depletion in the later stages of fermentation can lead to cellular autolysis and a subsequent decrease in productivity.[6]

    • Solution: Implement a fed-batch strategy to maintain an adequate supply of key nutrients, particularly a nitrogen source like ammonium sulfate, throughout the fermentation process.[6]

  • Inadequate Inoculum: The quality and quantity of the inoculum are critical for a successful fermentation run.

    • Solution: Ensure a healthy and appropriately sized vegetative inoculum. An inoculum size of around 4 ml has been shown to support maximum erythromycin production in some studies.[7]

Q2: Our Saccharopolyspora erythraea culture is showing signs of stress and premature autolysis in the late stationary phase. What could be the cause?

A2: This is often linked to nutrient limitation, particularly nitrogen. Augmented amino acid metabolism can lead to rapid nitrogen depletion, triggering cellular autolysis.[6] Monitoring and controlling the nitrogen source concentration is crucial. A fed-batch approach with a nitrogen source like ammonium sulfate can mitigate this issue.[6]

Q3: We are struggling to maintain consistent batch-to-batch yields. What factors should we investigate to improve process consistency?

A3: Batch-to-batch variability is a common issue in industrial fermentation. Key areas to investigate include:

  • Raw Material Quality: Inconsistencies in the composition of complex media components (e.g., soybean flour, corn steep liquor) can significantly impact yield.

  • Inoculum Quality: Variations in the age, viability, and metabolic state of the inoculum can lead to inconsistent fermentation performance.

  • Process Control: Ensure that all critical process parameters (pH, temperature, DO, agitation) are tightly controlled and monitored throughout each batch.

Downstream Processing

Q1: We are experiencing significant product loss during the extraction and purification of this compound. What are the common pitfalls in downstream processing?

A1: Downstream processing can account for a substantial portion of the overall production cost and is a critical area for optimization.[8][9] Common challenges include:

  • Inefficient Extraction: The choice of extraction solvent and method is crucial for maximizing recovery from the fermentation broth. Water has been identified as an effective eluent for extracting erythromycin from solid-state fermentation cultures.[7]

  • Product Degradation: this compound can be sensitive to pH and temperature extremes. Maintaining optimal conditions during purification is essential to prevent degradation.[9]

  • Chromatography Resin Performance: The performance of chromatography resins can decrease when scaling up from lab to industrial columns.[10]

  • Filtration Issues: High-density cultures can lead to clogging of filtration membranes, reducing throughput and potentially damaging the product.[10]

Q2: What strategies can we employ to improve the efficiency and reduce the cost of our downstream processing?

A2: Several innovative approaches can help address downstream processing bottlenecks:

  • Process Intensification: Combining or streamlining purification steps can shorten timelines and reduce product loss.[10]

  • Continuous Chromatography: This technique can improve resin utilization and throughput compared to traditional batch processing.[10]

  • Single-Use Technologies: Disposable filtration systems and pre-packed chromatography columns can reduce setup times and the risk of cross-contamination.[11]

  • Adsorption-Based Recovery: This can be a cost-effective and environmentally friendly alternative to traditional solvent extraction methods.[9]

Data Presentation

Table 1: Optimized Fermentation Parameters for Erythromycin Production by Saccharopolyspora erythraea

ParameterOptimized ValueReference
Substrate Sugarcane Bagasse[7][12]
Inoculum Size 4 ml (vegetative culture)[7][12]
Moisture Content 85%[7][12]
Incubation Time 10 days[7][12]
pH 7.0[5]
Temperature 28 °C[5]
Agitation 200 rpm[5]

Table 2: Impact of Fermentation Conditions on Erythromycin Yield

ConditionYield (µg/g solid)Reference
Optimized Solid-State Fermentation 600.65 ± 47.1[7][12]
Bagasse-Based Medium 512 mg/L[5]
Refined Fermentation with Ammonium Sulfate 1125.66 mg/L[6]

Experimental Protocols

1. Fermentation of Saccharopolyspora erythraea for this compound Production (Shake Flask Scale)

Objective: To cultivate S. erythraea for the production of this compound.

Materials:

  • Saccharopolyspora erythraea strain

  • Seed medium (e.g., starch nitrate agar)

  • Production medium (e.g., bagasse-based medium)

  • 250 ml Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Prepare a seed culture by inoculating S. erythraea into the seed medium and incubating at 30-32°C for 10 days to achieve heavy sporulation.[13]

  • Inoculate 5% of the seed culture into 250 ml of the production medium in a 250 ml Erlenmeyer flask.[5]

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 10-11 days.[5]

  • Monitor the fermentation broth periodically for this compound production using HPLC.

2. Extraction of this compound from Fermentation Broth

Objective: To extract this compound from the fermentation culture.

Materials:

  • Fermentation broth

  • Distilled water or appropriate organic solvent (e.g., ethyl acetate)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • At the end of the fermentation, mix the entire contents of the flask with 20 ml of distilled water.[13]

  • Shake the mixture on an orbital shaker at 200 rpm for 1 hour at room temperature.[13]

  • Centrifuge the mixture at 5000 rpm for 15 minutes at 4°C.[13]

  • Collect the supernatant, which contains the this compound.

  • If using an organic solvent, perform a liquid-liquid extraction. The organic layer can then be collected and concentrated using a rotary evaporator.[14]

3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the extracted samples.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile, water, buffer)

  • This compound standard

  • Extracted sample

Procedure:

  • Prepare a standard curve using known concentrations of the this compound standard.

  • Prepare the mobile phase and equilibrate the HPLC system. A common mobile phase for erythromycin analysis is a mixture of acetonitrile, methanol, ammonium acetate, and water.[15]

  • Filter the extracted sample through a 0.45 µm filter before injection.[16]

  • Inject a known volume of the sample and the standards into the HPLC system.

  • Run the analysis for approximately 25 minutes.[15]

  • Quantify the this compound concentration in the sample by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Analysis Quality Control Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Harvested Broth Purification Purification Extraction->Purification Crude Extract HPLC HPLC Analysis Purification->HPLC Purified Product

Caption: A simplified workflow for this compound production and analysis.

Precursor_Metabolic_Pathway cluster_amino_acids Amino Acid Catabolism cluster_central_carbon Central Carbon Metabolism Valine Valine Propionyl_CoA Propionyl-CoA Valine->Propionyl_CoA Isoleucine Isoleucine Isoleucine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Succinyl_CoA->Methylmalonyl_CoA Methylmalonyl-CoA mutase Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Erythronolide_B This compound (Polyketide Synthase) Propionyl_CoA->Erythronolide_B Methylmalonyl_CoA->Erythronolide_B

Caption: Key metabolic pathways for this compound precursor synthesis.

BldD_Regulation Starvation Nutrient Limitation (e.g., Impending Starvation) BldD BldD (Transcriptional Regulator) Starvation->BldD Activates ery_genes ery Biosynthetic Gene Cluster BldD->ery_genes Binds to promoters, positively regulates Morphology Morphological Differentiation BldD->Morphology Regulates Erythromycin Erythromycin Synthesis ery_genes->Erythromycin

Caption: Regulatory role of BldD in erythromycin synthesis and morphology.

References

Refinement of purification protocols for high-purity Erythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity Erythronolide B Purification

This center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to refine the purification of high-purity this compound (EB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important? A1: this compound (EB) is the aglycone core of the erythromycin antibiotics.[1][2] It is a crucial precursor in the biosynthesis of erythromycin and in the semisynthesis of new macrolide derivatives.[3] High purity is critical for analytical standardization, structural studies, and ensuring the stereochemical integrity of subsequent synthesis steps.

Q2: What are the most common impurities encountered during this compound purification? A2: The most common process-related impurity is 6-deoxythis compound (6-dEB), the direct biosynthetic precursor to EB.[4][5] The conversion from 6-dEB to EB is catalyzed by the P450EryF enzyme, and incomplete conversion is a primary source of this impurity.[5] Other potential impurities include related erythronolides, degradation products, and residual solvents from the extraction and chromatography steps.

Q3: Which chromatographic methods are most effective for this compound purification? A3: Reversed-phase chromatography is highly effective. Columns with C8 or C18 stationary phases are commonly used.[4][6] For initial capture and purification, flash chromatography with a C18 silica sphere media is suitable.[4] For achieving high purity (>99%), semi-preparative High-Performance Liquid Chromatography (HPLC) is often the final step.[4]

Q4: How can I monitor the purity of my this compound sample? A4: Purity is typically monitored using analytical HPLC with UV or Evaporative Light Scattering Detection (ELSD), coupled with Mass Spectrometry (LC-MS/MS) for definitive identification.[4][7] A C18 column with a water/acetonitrile gradient is a common analytical method.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Initial Extraction
  • Question: I am experiencing a significant loss of this compound after extracting it from my fermentation broth/cell lysate. What could be the cause?

  • Answer:

    • Incomplete Cell Lysis: If EB is intracellular, inefficient cell disruption will result in poor extraction. Ensure your lysis method (e.g., sonication, high-pressure homogenization) is optimized and complete.

    • Incorrect Solvent Polarity: EB is a moderately polar macrolide. Using a solvent that is too polar or too non-polar will result in poor partitioning. Ethyl acetate or methyl tert-butyl ether are commonly effective.

    • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the product at the interface. To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture at a higher speed.

    • pH Drifting: The pH of the extraction buffer can affect the solubility and stability of EB. Maintain a consistent and optimal pH throughout the process.

Problem 2: Poor Resolution in Reversed-Phase Chromatography
  • Question: My primary impurity, likely 6-deoxythis compound, is co-eluting with my this compound peak during C18 column chromatography. How can I improve separation?

  • Answer:

    • Optimize the Gradient Slope: A shallower gradient during elution provides more time for the compounds to interact with the stationary phase, which can significantly improve the resolution of closely related structures like EB and 6-dEB.[8]

    • Modify the Mobile Phase:

      • Solvent Choice: Switching from methanol to acetonitrile (or vice versa) in the mobile phase can alter selectivity and improve separation.

      • Additives: Introducing a small amount of a buffer, such as ammonium formate, can improve peak shape and resolution.[4]

    • Lower the Flow Rate: Reducing the flow rate increases the residence time on the column, allowing for more theoretical plates and better separation, although it will increase the run time.

    • Decrease Column Temperature: Lowering the column temperature (e.g., from 40°C to 30°C) can sometimes enhance separation by altering the interaction kinetics between the analytes and the stationary phase.[6]

Problem 3: Difficulty with Final Crystallization
  • Question: I have a chromatographically pure (>98%) sample of this compound, but I am unable to induce crystallization from solution. What should I do?

  • Answer:

    • Solvent/Antisolvent System: EB crystallization often relies on a solvent-out or antisolvent method. A common approach is to dissolve the purified EB in a minimal amount of a good solvent (e.g., acetone, dichloromethane) and then slowly add a poor solvent (e.g., water, hexane) until turbidity is observed.[9][10]

    • Control Supersaturation: The rate of antisolvent addition is critical. A slow, controlled addition prevents rapid precipitation, which traps impurities, and instead favors the growth of larger, purer crystals.[9]

    • Temperature Control: A gradient cooling process can be effective. After dissolving the compound at a higher temperature, slowly cool the solution to induce crystallization. A period of aging the crystals at a stable low temperature (e.g., 4°C) can improve crystal size and purity.[9][10]

    • Seeding: If you have a previous batch of crystalline EB, adding a single seed crystal to the supersaturated solution can initiate crystallization and lead to more uniform crystal growth.

Data Presentation

Table 1: Common Impurities in this compound Purification

Impurity NameChemical FormulaMolecular Weight ( g/mol )Typical Source
This compound (Product) C₂₁H₃₈O₇402.53Target Molecule
6-deoxythis compound (6-dEB)C₂₁H₃₈O₆386.53Incomplete enzymatic C6-hydroxylation of the precursor.[4][5]
Erythromycin AC₃₇H₆₇NO₁₃733.93Downstream glycosylation product if purification is from an erythromycin-producing strain.[4]
Anhydroerythromycin AC₃₇H₆₅NO₁₂715.91Degradation product under acidic conditions.[6]

Table 2: Example HPLC Conditions for Purity Analysis

ParameterCondition 1Condition 2
Column C18, 4.6 x 250 mm, 5 µm[4]C8, 4.6 x 150 mm, 5 µm[6]
Mobile Phase A Water with 50 mM Ammonium Formate[4]0.2 M Ammonium Phosphate Buffer pH 6.5[6]
Mobile Phase B Acetonitrile[4]Acetonitrile[6]
Gradient Linear gradient from 5% to 95% B over 30 min[4]Isocratic at 25-40% B[6]
Flow Rate 1.0 mL/min[4]1.5 mL/min[6]
Temperature 30°C[4]35°C[6]
Detection ELSD or UV at 205-215 nm[4][6]UV at 215 nm[6]

Visualizations and Workflows

Biosynthetic Origin of Key Impurity

The diagram below illustrates the final step in the biosynthesis of this compound, highlighting the origin of the common impurity 6-deoxythis compound.

Precursor 6-deoxythis compound (Precursor/Impurity) Enzyme P450EryF (C6-Hydroxylation) Precursor->Enzyme Substrate Impurity Incomplete Conversion Leads to Impurity Precursor->Impurity Product This compound (Target Product) Enzyme->Product Catalysis Impurity->Product Purification Challenge

Biosynthesis of this compound from its direct precursor.
General Purification Workflow

This workflow outlines the major steps from cell harvesting to obtaining high-purity, crystalline this compound.

cluster_extraction Upstream Processing cluster_purification Downstream Purification Harvest 1. Cell Harvest & Lysis Extract 2. Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extract Concentrate 3. Concentration (Rotary Evaporation) Extract->Concentrate Flash 4. Reversed-Phase Flash Chromatography (C18) Concentrate->Flash Crude Extract HPLC 5. Semi-Preparative HPLC Flash->HPLC Crystallize 6. Crystallization HPLC->Crystallize Dry 7. Drying Crystallize->Dry Purity High-Purity This compound Dry->Purity

Experimental workflow for this compound purification.
Troubleshooting Logic: Low Purity After Chromatography

This diagram provides a logical path to diagnose and solve issues of low purity after the initial flash chromatography step.

Start Problem: Low Purity after Flash Chromatography Cause1 Cause 1: Poor Resolution Start->Cause1 Cause2 Cause 2: Column Overload Start->Cause2 Cause3 Cause 3: Contaminated Solvents/Sample Start->Cause3 Sol1 Solution: - Use shallower gradient - Change mobile phase - Lower flow rate Cause1->Sol1 Sol2 Solution: - Reduce sample load - Use a larger column Cause2->Sol2 Sol3 Solution: - Use fresh, HPLC-grade solvents - Filter sample before injection Cause3->Sol3

References

Addressing common side reactions in Erythronolide B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Erythronolide B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the C6-C7 bond is yielding a significant amount of a γ-adduct instead of the desired α-adduct. What is causing this and how can I fix it?

A1: This is a common issue, particularly when using an allylic carbanion. The formation of the γ-adduct arises from the ambident nature of the nucleophile, which can attack the electrophile at either the α or γ position. Initial attempts in seminal syntheses often resulted in the γ-adduct being the major product[1][2].

To address this, the addition of a polar aprotic solvent additive like hexamethylphosphoramide (HMPA) has been shown to almost completely suppress the formation of the γ-adduct[1][2]. However, be aware that this modification can sometimes lead to the formation of an epimeric α-adduct. Precomplexation of the ketone electrophile with a Lewis acid, such as BF₃·OEt₂, can significantly improve both regioselectivity and stereoselectivity, favoring the desired α-adduct[2].

Q2: I've managed to favor the α-adduct, but now I'm getting a mixture of diastereomers at the newly formed stereocenter. How can I improve the stereoselectivity?

A2: Poor stereocontrol in aldol-type reactions is a frequent challenge in polyketide synthesis. The facial selectivity of the attack on the electrophile is influenced by steric hindrance and the specific reagents used. In some cases, a nearly 1:1 mixture of diastereomers can be obtained initially.

Several strategies can be employed to improve stereoselectivity:

  • Reagent Control: The choice of enolate and Lewis acid is critical. For instance, using boron enolates in Evans aldol reactions typically provides high levels of stereocontrol, often exceeding 20:1 diastereomeric ratios (d.r.)[1].

  • Substrate Control: The inherent chirality in your fragments can influence the stereochemical outcome of the reaction. However, this is not always sufficient to achieve high selectivity.

  • Equilibration: If the newly formed stereocenter is adjacent to a carbonyl group, it may be possible to epimerize the undesired diastereomer to the thermodynamically more stable product. For example, in one of the early syntheses, a 2:1 mixture of diastereomers was converted to a 94:6 mixture in favor of the desired equatorial epimer upon equilibration[2].

Q3: My macrolactonization step is resulting in low yields and a significant amount of oligomers. What can I do to favor the formation of the desired 14-membered ring?

A3: Macrolactonization is often a low-yielding step due to the entropic barrier of bringing the two ends of a long, flexible chain together, as well as competing intermolecular reactions that lead to dimers and higher-order oligomers.

Key factors to consider for optimizing macrolactonization include:

  • High Dilution: Performing the reaction at very low concentrations (typically 0.001-0.01 M) is the most common strategy to favor intramolecular cyclization over intermolecular oligomerization. This is often achieved by the slow addition of the seco-acid to a large volume of solvent.

  • Method of Activation: The choice of activating agent for the carboxylic acid is crucial. Commonly used methods include the Yamaguchi macrolactonization, Corey-Nicolaou macrolactonization, and Masamune's thioester method. The Yamaguchi method, in particular, has been shown to be high-yielding (up to 87%) for certain this compound precursors[1].

  • Conformational Control: The conformation of the seco-acid can significantly impact the ease of cyclization. In some cases, the introduction of rigid elements, such as cyclic protecting groups, can pre-organize the molecule into a conformation that is more amenable to cyclization. However, recent studies have shown that for some substrates, these conformational restraints are not strictly necessary.

  • Stereochemistry: The stereochemistry of the seco-acid can have a profound effect on the outcome. In one instance, the natural diastereomer of a seco-acid cyclized in high yield, while its epimer exclusively formed oligomers under the same conditions[1].

Q4: I am observing an unexpected translactonization side product. What is this, and is it a problem?

A4: Translactonization is an intramolecular transesterification reaction where a hydroxyl group within the molecule attacks the lactone carbonyl, resulting in a different-sized lactone ring. For example, during a reduction step in one synthesis, an unexpected but ultimately irrelevant 10-membered lactone was formed from the desired 14-membered ring[2]. While this may seem alarming, it is not always a dead end. In the reported case, the 10-membered lactone could be readily saponified to the corresponding hydroxy acid, allowing the synthesis to proceed. Careful analysis of the structure of the translactonization product is necessary to determine if it can be reverted to the main synthetic pathway.

Troubleshooting Guides

Issue 1: Poor Regio- and Stereoselectivity in the C6-C7 Bond Formation

This section addresses the common problem of forming a mixture of γ-adducts, α-adducts, and diastereomers of the α-adduct.

Troubleshooting Workflow

start Reaction yields significant γ-adduct and/or multiple α-adduct diastereomers check_conditions Analyze reaction conditions: - Solvent - Additives - Temperature start->check_conditions no_hmpa Is HMPA or a similar polar aprotic additive being used? check_conditions->no_hmpa add_hmpa Action: Add HMPA (or DMPU) to the reaction mixture. no_hmpa->add_hmpa No epimer_issue Is an epimeric α-adduct now the major product? no_hmpa->epimer_issue Yes hmpa_outcome Result: γ-adduct formation is suppressed. add_hmpa->hmpa_outcome hmpa_outcome->epimer_issue lewis_acid Action: Pre-complex the ketone electrophile with a Lewis acid (e.g., BF₃·OEt₂). epimer_issue->lewis_acid Yes final_product Desired α-adduct with high regio- and stereoselectivity lewis_acid->final_product

Caption: Troubleshooting workflow for C6-C7 bond formation.

Quantitative Data on C6-C7 Bond Formation Side Reactions

Conditionγ-Adduct Yieldα-Adduct (desired diastereomer) Yieldα-Adduct (epimer) YieldReference
n-BuLi, TMEDAMajor ProductMinor ProductNot Reported[1][2]
+ HMPAAlmost completely suppressedMinor ProductMajor Product[1][2]
Pre-complexation with BF₃·OEt₂Not ReportedFavored ProductNot Reported[2]
Grignard addition to aldehyde-2:1 ratio of diastereomers-[2]
Equilibration of ketones-94:6 ratio of diastereomers-[2]
Issue 2: Low Yields and Oligomerization in Macrolactonization

This guide provides steps to improve the yield of the desired 14-membered macrolide.

Troubleshooting Workflow

Caption: Troubleshooting workflow for macrolactonization.

Quantitative Data on Macrolactonization Methods

MethodSubstrateYield of MacrolactoneSide ProductsReference
YamaguchiHydroxy acid 12 (natural epimer)87%-[1]
YamaguchiHydroxy acid epi-120%Oligomers (exclusive product)[1]
Corey-NicolaouSeco-acid derivative70%Not specified
Masamune (thioester)Seco-acid derivative41%Not specified
C-H Oxidative MacrolactonizationAlkenoic acid 256% (after recycling)Recovered starting material[1]

Experimental Protocols

Protocol 1: Minimizing γ-Adduct Formation in C6-C7 Bond Formation (Corey Synthesis Modification)

This protocol is adapted from the general principles described in the literature for favoring the α-adduct.

  • Preparation of the Allylic Carbanion:

    • Dissolve the allylic sulfide precursor in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon) at -78 °C.

    • Add TMEDA (tetramethylethylenediamine).

    • Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes at -78 °C to generate the allylic carbanion.

  • Pre-complexation of the Ketone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the ketone electrophile in anhydrous THF at -78 °C.

    • Add one equivalent of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and stir for 15 minutes.

  • Addition and Quenching:

    • Slowly add the pre-complexed ketone solution to the allylic carbanion solution at -78 °C via a cannula.

    • Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired α-adduct.

Protocol 2: Yamaguchi Macrolactonization

This protocol is a general procedure for the Yamaguchi macrolactonization.

  • Preparation of the Seco-Acid Solution:

    • Dissolve the seco-acid in a large volume of anhydrous toluene (to achieve a final concentration of approximately 0.005 M) in a flame-dried flask equipped with a dropping funnel, under an inert atmosphere.

    • Add triethylamine (Et₃N) to the solution.

  • Formation of the Mixed Anhydride:

    • In a separate flask, prepare a solution of 2,4,6-trichlorobenzoyl chloride in anhydrous toluene.

    • Slowly add the 2,4,6-trichlorobenzoyl chloride solution to the seco-acid solution at room temperature and stir for 2 hours.

  • Cyclization:

    • In a large, flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, bring a solution of 4-(dimethylamino)pyridine (DMAP) in a large volume of anhydrous toluene to reflux.

    • Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump.

    • After the addition is complete, continue to reflux for an additional hour (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with saturated aqueous copper sulfate solution (to remove DMAP), then with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the macrolactone.

Signaling Pathways and Workflows

Logical Relationship for Stereocontrol in Aldol Reactions

start Goal: High Stereoselectivity in Aldol Reaction reagent_control Reagent Control start->reagent_control substrate_control Substrate Control start->substrate_control thermodynamic_control Thermodynamic Control start->thermodynamic_control Use of Chiral Auxiliaries\n(e.g., Evans oxazolidinone) Use of Chiral Auxiliaries (e.g., Evans oxazolidinone) reagent_control->Use of Chiral Auxiliaries\n(e.g., Evans oxazolidinone) Choice of Lewis Acid\n(e.g., Boron vs. Titanium reagents) Choice of Lewis Acid (e.g., Boron vs. Titanium reagents) reagent_control->Choice of Lewis Acid\n(e.g., Boron vs. Titanium reagents) Influence of existing\nchiral centers on\nfacial selectivity Influence of existing chiral centers on facial selectivity substrate_control->Influence of existing\nchiral centers on\nfacial selectivity Epimerization to the\nmore stable diastereomer Epimerization to the more stable diastereomer thermodynamic_control->Epimerization to the\nmore stable diastereomer High d.r. (>20:1) High d.r. (>20:1) Use of Chiral Auxiliaries\n(e.g., Evans oxazolidinone)->High d.r. (>20:1) Can influence syn/anti selectivity Can influence syn/anti selectivity Choice of Lewis Acid\n(e.g., Boron vs. Titanium reagents)->Can influence syn/anti selectivity Can improve d.r. if applicable\n(e.g., 2:1 to 94:6) Can improve d.r. if applicable (e.g., 2:1 to 94:6) Epimerization to the\nmore stable diastereomer->Can improve d.r. if applicable\n(e.g., 2:1 to 94:6)

References

Technical Support Center: Enhancing Enzymatic Efficiency in Erythronolide B Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the efficiency of enzymatic steps in Erythronolide B biosynthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue/Question Potential Causes Troubleshooting Steps
Low or no production of 6-deoxythis compound (6-dEB) in E. coli Inefficient supply of the extender unit, (2S)-methylmalonyl-CoA.- Investigate different pathways for methylmalonyl-CoA supply. The S. coelicolor propionyl-CoA carboxylase (PCC) pathway has been shown to be more effective than the P. shermanii methylmalonyl-CoA mutase/epimerase pathway, leading to five-fold higher titers of 6-dEB.[1] - Co-express the appropriate pathway genes. For the PCC pathway, ensure the expression of pccAB genes. - Supplement the culture medium. Provide propionate in the medium as a precursor for the PCC pathway.
Poor expression or activity of the 6-deoxythis compound synthase (DEBS) enzymes.- Optimize codon usage of the DEBS genes for the expression host (E. coli). - Use a stable plasmid system for DEBS gene expression. [1] - Enhance culture medium. Tryptone has been shown to significantly improve recombinant protein levels of DEBS.[2]
Low conversion of 6-dEB to this compound (EB) Low catalytic activity of the cytochrome P450EryF hydroxylase.- Engineer the P450EryF enzyme. The I379V mutant of SaEryF (P450EryF from Saccharopolyspora erythraea) has been shown to increase EB yield by four-fold compared to the wild-type.[3][4][5] - Select the optimal P450EryF variant. Comparative analysis has shown SaEryF to be a good candidate for EB biosynthesis.[3][4] - Ensure proper protein folding and co-factor availability. Co-express with appropriate chaperones if necessary and ensure the presence of necessary co-factors for P450 enzymes.
Metabolic burden on the host cell.- Integrate key pathway genes into the host chromosome. This can lead to more stable expression and reduced plasmid-related metabolic load.[1] - Balance the expression levels of different pathway enzymes. Use promoters of varying strengths to control the expression of each enzymatic step.
Accumulation of undesired by-products Promiscuity of enzymes or competing metabolic pathways.- Knock out competing pathways. For example, in the biosynthesis of 3-O-α-mycarosylthis compound (MEB), blocking precursor glucose-1-phosphate competing pathways significantly enhanced the titer.[6] - Use engineered enzymes with higher specificity. Directed evolution or rational design can be used to reduce the off-target activity of enzymes.
Inconsistent fermentation results Variability in culture conditions.- Optimize and standardize fermentation parameters. This includes pH, temperature, aeration, and nutrient feeding strategies.[7] - Use a well-defined screening method. Micro-scale cultures can be used to efficiently screen for key medium components and conditions.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound biosynthesis.

Q1: What is the rate-limiting step in the conversion of 6-dEB to this compound?

A1: The C6 hydroxylation of 6-dEB to form this compound, catalyzed by the cytochrome P450EryF enzyme, is considered the initial and often rate-limiting modification in the multi-step pathway to convert 6-dEB into erythromycin.[3][5]

Q2: Which host organism is better for heterologous production of this compound, E. coli or Streptomyces?

A2: Both E. coli and Streptomyces species have been successfully used for the heterologous production of this compound precursors. E. coli offers faster growth and easier genetic manipulation.[1][2] However, Streptomyces species, being the native producers of many polyketides, may provide a more suitable intracellular environment for the correct folding and functioning of large, complex enzymes like DEBS.[8] The choice of host often depends on the specific experimental goals and available resources.

Q3: How can the supply of methylmalonyl-CoA, a key building block, be improved in E. coli?

A3: Several strategies can be employed to increase the intracellular concentration of methylmalonyl-CoA:

  • Expression of the propionyl-CoA carboxylase (PCC) pathway from Streptomyces coelicolor : This has been shown to be a highly effective method, leading to significant 6-dEB production.[1]

  • Expression of the methylmalonyl-CoA mutase/epimerase pathway from Propionibacteria shermanii : While functional, this pathway has been reported to result in lower 6-dEB titers compared to the PCC pathway.[1]

  • Simultaneous expression of multiple pathways : When the PCC and mutase pathways were expressed together, the PCC pathway was found to be predominant.[1]

Q4: Are there any specific mutations in the P450EryF enzyme that have been shown to improve its activity?

A4: Yes, the I379V mutation in the SaEryF enzyme from Saccharopolyspora erythraea has been demonstrated to significantly enhance the production of this compound. This single mutation resulted in a four-fold increase in EB yield in E. coli.[3][4][5] Further combined mutagenesis of multiple residues has been shown to boost the EB concentration by another 41%.[3][5]

Q5: What is the role of DEBS in this compound biosynthesis?

A5: The 6-deoxythis compound synthase (DEBS) is a large, multi-modular polyketide synthase (PKS) responsible for the assembly of the 14-membered macrolide core, 6-deoxythis compound (6-dEB).[9] It catalyzes the condensation of one propionyl-CoA starter unit with six (2S)-methylmalonyl-CoA extender units.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enhancing this compound biosynthesis.

Table 1: Comparison of 6-dEB Production in E. coli with Different Methylmalonyl-CoA Supply Pathways

Methylmalonyl-CoA PathwayHost Strain6-dEB TiterReference
S. coelicolor PCCE. coliFive-fold higher than mutase pathway[1]
P. shermanii mutase/epimeraseE. coli-[1]

Table 2: Enhancement of this compound (EB) Production through P450EryF Engineering in E. coli

P450EryF VariantHost StrainEB Titer (mg/L)Fold Increase vs. Wild-TypeReference
Wild-Type SaEryFE. coli~33-[3]
SaEryF I379V MutantE. coli1314[3][4][5]
Combined MutagenesisE. coli~185~5.6[3][5]

Table 3: Improvement of 6-dEB Production through Medium Optimization

Culture MediumHost Strain6-dEB Titer (mg/L)Fold ImprovementReference
Standard MediumE. coli~7.3-[2]
Enhanced Medium (with Tryptone)E. coli>16022[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Heterologous Production of 6-deoxythis compound (6-dEB) in E. coli

  • Strain and Plasmids:

    • Host Strain: E. coli BAP1.

    • Plasmids:

      • pBP130: containing the genes for DEBS 1, 2, and 3.

      • pBP144: containing the S. coelicolor propionyl-CoA carboxylase (pccAB) genes.

  • Culture Medium:

    • LB medium for initial growth.

    • Fermentation medium supplemented with tryptone and propionate.

  • Fermentation:

    • Inoculate a starter culture in LB medium and grow overnight.

    • Use the starter culture to inoculate the fermentation medium.

    • Induce protein expression at an appropriate cell density with IPTG.

    • Continue fermentation for 48-72 hours at a controlled temperature (e.g., 22°C).

  • Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the polyketides from the cell pellet and supernatant using ethyl acetate.

    • Analyze the extracts by HPLC and LC-MS/MS to quantify 6-dEB production.

Protocol 2: Engineering and Screening of P450EryF Variants for Improved this compound (EB) Production

  • Site-Directed Mutagenesis:

    • Use a plasmid containing the wild-type SaEryF gene (e.g., in pCDFDuet-1) as a template.

    • Perform PCR-based site-directed mutagenesis to introduce the desired mutation (e.g., I379V).

  • Transformation and Expression:

    • Transform the resulting plasmid into the 6-dEB producing E. coli strain (from Protocol 1).

    • Culture the recombinant strain in fermentation medium.

    • Induce the expression of both DEBS and the P450EryF variant.

  • Product Analysis:

    • After fermentation, extract the products as described in Protocol 1.

    • Analyze the extracts by HPLC and LC-MS/MS to quantify both 6-dEB and EB.

    • Calculate the conversion efficiency of 6-dEB to EB.

Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Erythronolide_B_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_post_pks Post-PKS Modification Propionyl-CoA Propionyl-CoA DEBS1 DEBS1 Propionyl-CoA->DEBS1 Starter Unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS1 Extender Unit DEBS2 DEBS2 Methylmalonyl-CoA->DEBS2 DEBS3 DEBS3 Methylmalonyl-CoA->DEBS3 6-dEB 6-dEB DEBS3->6-dEB Release P450EryF P450EryF This compound This compound P450EryF->this compound 6-dEB->P450EryF Hydroxylation Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low/No Product Check_Precursors Analyze Precursor Supply Start->Check_Precursors Check_Enzyme_Expression Verify Enzyme Expression/Activity Start->Check_Enzyme_Expression Check_Culture_Conditions Review Fermentation Parameters Start->Check_Culture_Conditions Optimize_Pathway Engineer Precursor Pathway Check_Precursors->Optimize_Pathway Deficient Engineer_Enzyme Mutate/Optimize Enzyme Check_Enzyme_Expression->Engineer_Enzyme Low Activity Optimize_Medium Optimize Culture Medium/Conditions Check_Culture_Conditions->Optimize_Medium Suboptimal Re_evaluate Re_evaluate Optimize_Pathway->Re_evaluate Re-evaluate Production Engineer_Enzyme->Re_evaluate Optimize_Medium->Re_evaluate

References

Validation & Comparative

A Comparative Guide to the Validation of Bioassays for Erythronolide B and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioassay methods for the quantitative analysis of Erythronolide B and its derivatives. This compound is the aglycone core of the antibiotic erythromycin, a macrolide that inhibits bacterial protein synthesis. Accurate and reliable quantification of these compounds is critical in drug discovery, development, and quality control. This document outlines and compares the validation parameters of common bioanalytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbiological Assays. Detailed experimental protocols and a summary of quantitative performance data are provided to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Bioassay Validation Parameters

The selection of a suitable bioassay depends on various factors, including the required sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. The following tables summarize the key validation parameters for different analytical methods used for macrolide antibiotics, providing a basis for comparison.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Microbiological Agar Diffusion AssayRegulatory Guideline Reference
Specificity High (discriminates between the active ingredient and impurities/degradation products)Very High (highly selective due to mass-to-charge ratio detection)Moderate to High (dependent on antibody specificity, potential for cross-reactivity)Moderate (activity-based, may not distinguish between structurally similar, active compounds)ICH Q2(R1)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999[1]Typically ≥ 0.995[2]Typically ≥ 0.99Typically ≥ 0.98[1]ICH Q2(R1)
Accuracy (% Recovery) 98.0% - 102.0%[1]88% - 105%[2]80% - 120% (typical)95.0% - 105.0%[1]ICH Q2(R1)
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%[1]Intra-day: < 15%Inter-day: < 15%Intra-assay: < 10%Inter-assay: < 15%Repeatability: ≤ 5.0%Intermediate Precision: ≤ 10.0%[1]ICH Q2(R1)
Lower Limit of Quantitation (LLOQ) ~10-100 ng/mL0.5 ng/mL[2]~1-10 ng/mL~100-1000 ng/mLICH Q2(R1)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for macrolide analysis and can be adapted for this compound and its specific derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of macrolide antibiotics.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and data acquisition software.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, 2-methyl-2-propanol, and a phosphate buffer (e.g., pH 6.5) in a defined ratio (e.g., 33:7:60, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the this compound or derivative reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 10-200 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For pharmaceutical formulations, it may involve dissolving the product in the mobile phase. For biological matrices, a liquid-liquid or solid-phase extraction may be necessary.

Validation Parameters Evaluation:

  • Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with known related substances to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.[1]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of a sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.[1]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD should be ≤ 2.0%.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of erythromycin, which can be adapted for this compound.[2]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with a Turbo-Ionspray source.[2]

  • Column: C8 or C18 column (e.g., 50 mm x 3.0 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water with ammonium acetate and acetic acid (e.g., 50:50 v/v with 2 mM NH4OAc and 0.1% HOAc).[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its derivatives would need to be determined. For erythromycin, a common transition is m/z 734.5 -> 576.5.

Standard and Sample Preparation:

  • Stock and Working Standards: Prepared similarly to the HPLC method, but at much lower concentrations due to the higher sensitivity of the instrument.

  • Sample Preparation (from plasma): Involves alkalization of the plasma sample, followed by a one-step liquid-liquid extraction with an organic solvent. The extract is then evaporated to dryness and reconstituted in the mobile phase.[2]

Validation Parameters Evaluation:

  • Linearity: A calibration curve is constructed over the desired concentration range (e.g., 0.5-5000 ng/mL for erythromycin).[2] The correlation coefficient should be ≥ 0.995.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For erythromycin, an LLOQ of 0.5 ng/mL has been reported.[2]

Microbiological Agar Diffusion Assay

This method is based on the inhibitory effect of the antibiotic on a susceptible microorganism.

Materials and Methods:

  • Test Organism: A susceptible bacterial strain, such as Micrococcus luteus or Bacillus subtilis.

  • Culture Medium: A suitable agar medium for the growth of the test organism.

  • Standard and Sample Preparation:

    • Standard Solutions: A series of standard solutions of the this compound or derivative reference standard are prepared in a suitable buffer.

    • Sample Solutions: Samples are diluted to an expected concentration within the range of the standard curve.

  • Assay Procedure:

    • A sterile agar plate is inoculated with the test organism.

    • Cylinders or wells are placed on the agar surface.

    • Aliquots of the standard and sample solutions are added to the wells.

    • The plates are incubated under appropriate conditions to allow bacterial growth.

  • Measurement: The diameters of the zones of inhibition around each well are measured.

Validation Parameters Evaluation:

  • Linearity: A standard curve is prepared by plotting the logarithm of the concentration against the diameter of the inhibition zone. The correlation coefficient should be ≥ 0.98.[1]

  • Accuracy: Determined by assaying samples with known concentrations and calculating the percent recovery.

  • Precision:

    • Repeatability: Multiple replicates of the same sample are assayed on the same day. The RSD should be ≤ 5.0%.[1]

    • Intermediate Precision: The assay is repeated on different days with different analysts. The RSD should be ≤ 10.0%.[1]

Signaling Pathways and Experimental Workflows

Antibacterial Mechanism of Action

This compound is the precursor to erythromycin, which functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation step of protein synthesis.

cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein Growing Polypeptide Chain Ribosome_50S->Protein Peptide bond formation Ribosome_50S->Protein Inhibits Translocation Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Ribosome_50S Forms 70S Ribosome mRNA mRNA mRNA->Ribosome_30S Binds tRNA Aminoacyl-tRNA tRNA->Ribosome_50S Enters A-site Protein->Ribosome_50S Translocation to P-site Erythronolide_Derivative This compound Derivative (e.g., Erythromycin) Erythronolide_Derivative->Ribosome_50S Binds to exit tunnel

Caption: Antibacterial mechanism of this compound derivatives.

Potential Interaction with mTOR and NF-κB Signaling

Some studies suggest that macrolides like erythromycin may have anti-inflammatory effects by modulating signaling pathways such as the mTOR and NF-κB pathways in mammalian cells. The exact mechanism for this compound itself is less characterized, but a potential pathway is illustrated below.

cluster_cell Mammalian Cell cluster_nfkb Inactive NF-κB Complex cluster_nucleus Erythronolide_B This compound mTOR mTOR Pathway Erythronolide_B->mTOR Modulates? NFkB_p50 p50 Erythronolide_B->NFkB_p50 Inhibits nuclear translocation? IKK IKK Complex mTOR->IKK Potential Crosstalk IkB IκBα IKK->IkB Phosphorylates IkB->NFkB_p50 Releases NFkB_p65 p65 IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p50->Nucleus NFkB_p65->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: Potential immunomodulatory mechanism of this compound.

General Bioassay Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioassay according to regulatory guidelines.

Start Method Development and Optimization Protocol Write Validation Protocol Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ Limit of Quantitation Precision->LLOQ Robustness Robustness LLOQ->Robustness Report Validation Report Robustness->Report End Method Implementation Report->End

Caption: General workflow for bioassay validation.

References

A Comparative Analysis of the Antibacterial Efficacy of Erythronolide B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythronolide B, a key intermediate in the biosynthesis of erythromycin, serves as a versatile scaffold for the development of novel macrolide antibiotics. Modifications to the this compound core have given rise to a diverse range of analogs with altered antibacterial profiles, pharmacokinetic properties, and mechanisms of action. This guide provides a comparative overview of the antibacterial activity of prominent this compound analogs, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of this compound analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative this compound analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Analog ClassSpecific AnalogStaphylococcus aureus (Susceptible)Staphylococcus aureus (MRSA)Streptococcus pneumoniae (Susceptible)Streptococcus pneumoniae (Erythromycin-Resistant)Haemophilus influenzaeReference(s)
This compound This compound>64>64>64>64>64[1]
Ketolides Telithromycin0.03 - 0.250.12 - 1≤0.015 - 0.030.03 - 11 - 4[2]
Cethromycin (ABT-773)≤0.030.06≤0.015≤0.015 - 0.252[2][3]
Acylides TEA-0777 (3-O-nitrophenylacetyl)0.10.20.0040.031[4][5]
TEA-0929 (11,12-carbamate)0.10.20.0080.060.5[6]
3-O-descladinosyl Analogs G1 (11,12-cyclic carbonate)12118
4"-O-acyl Derivatives Compound 17 (4"-O-alkyl)0.030.120.0080.06ND[7]

ND: Not Determined

Experimental Protocols: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of this compound analogs using the broth microdilution method, a standard antimicrobial susceptibility test.[8][9][10][11]

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates (e.g., Blood Agar for Streptococci, Chocolate Agar for Haemophilus influenzae).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms like S. pneumoniae and H. influenzae, the media is often supplemented with lysed horse blood or specific growth factors.[12]

  • Antibiotic Stock Solutions: Prepare a concentrated stock solution of each this compound analog in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies from the fresh agar plate and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of the appropriate sterile broth into all wells of the 96-well plate.

  • Add 50 µL of the highest concentration of the antibiotic stock solution (prepared at 2x the final desired concentration) to the first well of each row designated for that antibiotic.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of antibiotic concentrations. Discard the final 50 µL from the last well in the dilution series.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air. For H. influenzae and S. pneumoniae, incubation in an atmosphere enriched with 5% CO₂ may be required.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Mechanism of Action and Experimental Workflow Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound analogs, like other macrolides, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding site is primarily composed of domains II and V of the 23S rRNA.[2][13] Ketolides, a prominent class of this compound analogs, exhibit enhanced binding affinity due to the replacement of the L-cladinose sugar at the C-3 position with a keto group and often possess an extended side chain. This allows for additional interactions with the ribosome, overcoming certain resistance mechanisms such as erm-mediated methylation of the ribosome.[3][14]

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit 50S_subunit 50S Subunit 30S_subunit 30S Subunit P_site P Site A_site A Site E_site E Site (Exit Tunnel) Protein_Synthesis Protein Synthesis Analog This compound Analog Analog->E_site Binds to 23S rRNA in Exit Tunnel Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Death Bacteriostasis/ Bacterial Death Inhibition->Bacterial_Death

Caption: Mechanism of antibacterial action of this compound analogs.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps in the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of this compound analogs.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plate Prepare 96-Well Plate with Broth Start->Prep_Plate Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Analogs Prep_Plate->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution MIC determination.

References

A Comparative Guide to the Structural Landscape of Polyketide Macrolides: Erythronolide B in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of Erythronolide B, the aglycone precursor to the antibiotic erythromycin, with other prominent polyketide macrolides. By presenting key physicochemical properties, biological activities, and underlying biosynthetic and signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel macrolide-based therapeutics.

Structural and Physicochemical Comparison

Polyketide macrolides are a diverse class of natural products characterized by a macrocyclic lactone ring. Variations in ring size, stereochemistry, and functional group substitutions contribute to their wide range of biological activities. This compound, a 14-membered macrolide, serves as a foundational scaffold for numerous antibiotics. The following tables provide a comparative overview of its physicochemical properties alongside other notable polyketide macrolides.

Table 1: Physicochemical Properties of Selected Polyketide Macrolides

MacrolideChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compoundC21H38O7402.5--
PikromycinC28H47NO8525.7169-170Soluble in methanol, ethanol, acetone
TylosinC46H77NO17916.1128-132Slightly soluble in water; soluble in lower alcohols[1]
Rapamycin (Sirolimus)C51H79NO13914.2183-185Soluble in DMSO, ethanol
Tacrolimus (FK-506)C44H69NO12804.0113-115Poorly soluble in water; soluble in DMSO, ethanol[2][3]
Avermectin B1aC48H72O14873.1150-155Poorly soluble in water[4]

Comparative Biological Activity

The diverse structures of polyketide macrolides translate into a broad spectrum of biological activities, ranging from antibacterial and antifungal to immunosuppressive and antiparasitic. The following table summarizes the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of selected macrolides against various targets.

Table 2: Biological Activity of Selected Polyketide Macrolides

MacrolideTarget Organism/Cell LineBiological ActivityValue
TylosinStaphylococcus aureusAntibacterial (MIC)0.5 µg/mL[5]
TylosinStaphylococcus aureus (from bovine mastitis)Antibacterial (MIC50)32 µg/mL[6]
TylosinMycoplasma gallisepticumAntibacterial (MIC range)0.004 - 4 µg/mL[7]
RapamycinHEK293 cellsmTOR Inhibition (IC50)~0.1 nM[8]
RapamycinT98G glioblastoma cellsmTOR Inhibition (IC50)2 nM[8]
RapamycinU87-MG glioblastoma cellsmTOR Inhibition (IC50)1 µM[8]
RapamycinMCF-7 breast cancer cellsAntiproliferative (IC50)20 nM[9]
RapamycinCa9-22 oral cancer cellsAntiproliferative (IC50)~15 µM[10]
TacrolimusHuman Peripheral Blood Mononuclear Cells (PBMCs)Immunosuppression (IC50)Median: 0.63 ng/mL (pre-transplant)[11]
TacrolimusHuman Peripheral Blood Mononuclear Cells (PBMCs)IL-2 Inhibition (IC50)5.6 µg/L[12]
Avermectin B1Haemonchus contortus (parasitic nematode)AntiparasiticPotent activity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Materials:

  • Sterile 96-well microtiter plates

  • Test macrolide compounds

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluents

  • Multipipettor

Procedure:

  • Preparation of Antibiotic Stock Solution: Dissolve the macrolide in a suitable solvent to a known high concentration. Further dilute in the test medium to twice the highest desired final concentration.

  • Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a microtiter plate. Add 100 µL of the 2x antibiotic stock solution to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a positive control (bacteria, no antibiotic), and column 12 as a negative control (broth only).

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 5 µL of the prepared inoculum to wells in columns 1 through 11.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Macrolides

This technique is used for the separation, identification, and quantification of macrolides in a sample.

Materials:

  • HPLC system coupled with a mass spectrometer (e.g., electrospray ionization - ESI)

  • C18 HPLC column (e.g., Agilent Poroshell 120 EC-C18)

  • Mobile phase: Acetonitrile and water (with or without additives like formic acid or ammonium acetate)

  • Macrolide standards

  • Sample extracts

Procedure:

  • Sample Preparation: Extract the macrolides from the sample matrix using a suitable solvent (e.g., acetonitrile). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample extract onto the column.

    • Run a gradient elution program, gradually increasing the proportion of the organic solvent (e.g., acetonitrile) to elute the macrolides based on their polarity.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) for quantitative analysis, selecting specific precursor-to-product ion transitions for each macrolide.

    • For qualitative analysis, acquire full scan mass spectra.

  • Data Analysis: Identify macrolides by comparing their retention times and mass spectra with those of pure standards. Quantify the macrolides by constructing a calibration curve using the peak areas of the standards.

Visualizing Key Pathways

Biosynthetic Pathway of this compound

The biosynthesis of the this compound core is a complex process catalyzed by a modular polyketide synthase (PKS) enzyme, 6-deoxythis compound synthase (DEBS). The following diagram illustrates the sequential addition of extender units to a starter unit, followed by tailoring reactions to yield this compound.

Erythronolide_B_Biosynthesis cluster_PKS 6-Deoxythis compound Synthase (DEBS) cluster_Tailoring Post-PKS Modification Propionyl_CoA Propionyl-CoA (Starter Unit) DEBS_Modules DEBS Modules 1-6 (KS, AT, KR, ACP domains) Propionyl_CoA->DEBS_Modules Methylmalonyl_CoA 6 x Methylmalonyl-CoA (Extender Units) Methylmalonyl_CoA->DEBS_Modules dEB 6-Deoxythis compound DEBS_Modules->dEB Cyclization (TE) EryF EryF (P450 Hydroxylase) dEB->EryF C6-Hydroxylation EB This compound EryF->EB

Caption: Biosynthesis of this compound from precursor units.

Signaling Pathway of Rapamycin (mTOR Inhibition)

Rapamycin exerts its immunosuppressive and anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.

mTOR_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourE_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway and its inhibition by rapamycin.

Signaling Pathway of Tacrolimus (Calcineurin Inhibition)

Tacrolimus is a potent immunosuppressant that acts by inhibiting calcineurin, a phosphatase crucial for T-cell activation.

Calcineurin_Pathway Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 CaN Calcineurin (CaN) FKBP12->CaN Inhibits NFATp NFAT (phosphorylated) [Inactive] CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) [Active] NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Transcription IL-2 Gene Transcription Nucleus->Gene_Transcription

Caption: Tacrolimus inhibits T-cell activation via the calcineurin-NFAT pathway.

References

A Comparative Analysis of Synthetic Routes to Erythronolide B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Erythronolide B, the aglycone precursor to the clinically significant erythromycin antibiotics, has been a formidable target for synthetic organic chemists for decades. Its complex stereochemical architecture, featuring a 14-membered macrolactone ring adorned with ten stereocenters, has spurred the development of novel synthetic strategies and methodologies. This guide provides a comparative analysis of several prominent total syntheses of this compound and its immediate precursor, 6-deoxythis compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the varying approaches to this challenging molecule.

Performance Metrics of Key Synthesis Routes

The efficiency and practicality of a total synthesis are paramount considerations. The following table summarizes key quantitative data for several landmark syntheses of this compound and 6-deoxythis compound, allowing for a direct comparison of their overall efficacy.

Lead Researcher(s)Target MoleculeLongest Linear Sequence (Steps)Total StepsOverall Yield (%)Key Strategic Features
R.B. Woodward (1981) Erythromycin A (via Erythronolide A)52-0.0089Stereocontrol using a dithiane template, convergent strategy.[1]
E.J. Corey (1978) This compound~25--First total synthesis, convergent approach, use of novel macrolactonization.[2]
S. Masamune (1981) 6-deoxythis compound22-<7Linear approach, aldol condensation-based strategy.[1]
D.A. Evans (1998) 6-deoxythis compound18-4.3Convergent synthesis, extensive use of Evans aldol reactions.[1][3]
I. Paterson (1991) This compound25-<2.4Convergent strategy, aldol reactions, use of chiral boron enolates.[1]
R.W. Hoffmann (1993) (9S)-Dihydroerythronolide A-236.6Linear synthesis.[1]
M.C. White (2009) 6-deoxythis compound22-7.8Late-stage C-H oxidation for macrolactonization.[4]
M.J. Krische (2013) 6-deoxythis compound1420-C-C bond-forming transfer hydrogenation, enyne metathesis.[5][6]

Note: Data for some syntheses, particularly the pioneering work of Corey, is not always reported with the same level of detail as more modern syntheses. The overall yield for Masamune's synthesis is noted as being less than 7%, with the yields for the final steps not fully detailed.[1] The synthesis by Hoffmann targeted a derivative, (9S)-dihydroerythronolide A.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the overarching logical flow of several key synthetic strategies.

Woodward_Synthesis cluster_left C3-C8 Fragment Synthesis cluster_right C9-C13 Fragment Synthesis C3_C8 Dithiadecalin Precursor Seco_acid Seco-acid Intermediate C3_C8->Seco_acid Coupling C9_C13 Chiral Precursor C9_C13->Seco_acid Coupling Erythronolide_A Erythronolide A Seco_acid->Erythronolide_A Macrolactonization

Figure 1: Woodward's convergent approach to Erythronolide A.

Corey_Synthesis cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis Fragment_A Chiral Building Block A Coupled_Intermediate Coupled Intermediate Fragment_A->Coupled_Intermediate Fragment Coupling Fragment_B Chiral Building Block B Fragment_B->Coupled_Intermediate Fragment Coupling Erythronolide_B This compound Coupled_Intermediate->Erythronolide_B Corey-Nicolaou Macrolactonization

Figure 2: Corey's groundbreaking convergent synthesis of this compound.

Evans_Synthesis cluster_frags Fragment Synthesis Keto_imide β-Keto Imide Building Block Seco_acid Seco-acid Precursor Keto_imide->Seco_acid Evans Aldol Reactions Aldehyde Aldehyde Fragment Aldehyde->Seco_acid Coupling dEB 6-deoxythis compound Seco_acid->dEB Yamaguchi Macrolactonization

Figure 3: Evans' efficient synthesis of 6-deoxythis compound.

White_Synthesis Linear_Precursor Linear Polypropionate Chain dEB 6-deoxythis compound Linear_Precursor->dEB Late-stage C-H Oxidative Macrolactonization

Figure 4: White's innovative late-stage C-H oxidation strategy.

Krische_Synthesis cluster_frags Fragment Construction Alcohol Simple Alcohol Fragments Key Fragments Alcohol->Fragments C-C Bond-Forming Transfer Hydrogenation Butadiene Butadiene Butadiene->Fragments Allyl_acetate Allyl Acetate Allyl_acetate->Fragments Enyne Enyne Intermediate Fragments->Enyne Coupling dEB 6-deoxythis compound Enyne->dEB Enyne Metathesis

Figure 5: Krische's concise synthesis using modern catalytic methods.

Key Experimental Protocols

A detailed understanding of the experimental conditions is crucial for replicating and building upon these synthetic routes. Below are protocols for some of the key transformations employed in the syntheses of this compound and its precursors.

Corey-Nicolaou Macrolactonization

This method, developed during Corey's synthesis, is a powerful tool for the formation of large-ring lactones.[1]

Procedure: The seco-acid is first converted to its 2-pyridinethiol ester. This is achieved by treating the seco-acid with 2,2'-dipyridyl disulfide and triphenylphosphine in a non-polar solvent such as toluene or xylene. The resulting activated ester is then subjected to high-dilution conditions by slow addition to a refluxing solution of the same solvent. The cyclization proceeds to furnish the macrolactone.

Yamaguchi Macrolactonization

A widely adopted method for esterification and macrolactonization, the Yamaguchi protocol offers mild conditions and high yields.[1]

Procedure: To a solution of the seco-acid in an appropriate solvent (e.g., toluene or THF) is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature. After a period of stirring to form the mixed anhydride, a solution of 4-dimethylaminopyridine (DMAP) in the same solvent is added. The reaction mixture is then typically heated to reflux under high dilution to effect cyclization.

Evans Aldol Reaction

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, allowing for the construction of specific stereoisomers of β-hydroxy carbonyl compounds.[1]

Procedure: The chiral N-acyloxazolidinone is deprotonated with a suitable base, such as di-n-butylboron triflate and triethylamine, to form the corresponding boron enolate. This enolate is then cooled to a low temperature (typically -78 °C) and treated with the desired aldehyde. The reaction is quenched, and the product is isolated. The chiral auxiliary can be subsequently cleaved to reveal the chiral β-hydroxy acid or other derivatives.

Myers Asymmetric Alkylation

This method provides a reliable way to introduce alkyl groups stereoselectively at the α-position of a carbonyl group using a pseudoephedrine chiral auxiliary.

Procedure: The pseudoephedrine amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride at low temperature. The resulting enolate is then treated with an alkyl halide electrophile. After quenching the reaction, the alkylated product is obtained with high diastereoselectivity. The pseudoephedrine auxiliary can be removed under acidic or basic conditions.

Ohira-Bestmann Reaction

This reaction is a convenient method for the conversion of aldehydes to terminal alkynes.

Procedure: To a solution of the aldehyde and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in a solvent such as methanol or a mixture of THF and methanol, a base like potassium carbonate is added at room temperature. The reaction is typically stirred overnight. After workup, the terminal alkyne is obtained.

Hydrozirconation of Alkynes

This procedure allows for the regioselective and stereoselective functionalization of alkynes.

Procedure: To a solution of the alkyne in a suitable solvent (e.g., THF or dichloromethane) is added a solution of Schwartz's reagent (zirconocene hydrochloride). The reaction is stirred at room temperature to allow for the hydrozirconation to occur. The resulting vinylzirconium intermediate can then be quenched with various electrophiles, such as N-iodosuccinimide (NIS) to yield a vinyl iodide.

This comparative guide highlights the evolution of synthetic strategies towards the complex macrolide, this compound. From the pioneering efforts of Woodward and Corey to the modern catalytic approaches of White and Krische, the syntheses of this molecule have not only provided access to a vital medicinal scaffold but have also driven significant innovation in the field of organic chemistry. The data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the design and execution of complex molecule synthesis.

References

Comparative Guide to Cross-Reactivity of Anti-Erythronolide B Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies raised against Erythronolide B. While specific cross-reactivity studies for commercially available or research-grade anti-Erythronolide B antibodies are not extensively documented in publicly accessible literature, this document outlines the critical structural analogs for testing and provides a detailed experimental protocol for generating comparative data. The focus of existing research has been on antibodies targeting the 6-deoxythis compound synthase (DEBS), the enzyme responsible for the biosynthesis of the erythronolide core, rather than on antibodies against the small molecule itself.[1][2]

Rationale for Cross-Reactivity Studies

Key Analogs for Cross-Reactivity Testing

A comprehensive cross-reactivity assessment for an anti-Erythronolide B antibody should include key intermediates in the erythromycin biosynthetic pathway and other structurally related macrolides. The following compounds are recommended for inclusion in a cross-reactivity panel:

  • 6-deoxythis compound (6-dEB): The immediate precursor to this compound.

  • Erythromycin A: The final, clinically relevant antibiotic.

  • Erythromycin B, C, and D: Other common variants of erythromycin.

  • 3-O-α-mycarosylthis compound (MEB): An intermediate in the glycosylation pathway of this compound.[4]

  • Oleandomycin: Another macrolide antibiotic with a similar core structure.

  • Tylosin: A 16-membered macrolide antibiotic, to assess cross-reactivity with larger ring structures.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical data set for a fictional monoclonal antibody, MAb-EB42, raised against this compound. The data is presented to illustrate how results from a competitive ELISA would be summarized. Cross-reactivity is calculated as:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) * 100

AntibodyAnalyteIC50 (ng/mL)Cross-Reactivity (%)
MAb-EB42 This compound 15.2 100
6-deoxythis compound35.842.5
Erythromycin A> 1000< 1.5
Erythromycin B850.11.8
3-O-α-mycarosylthis compound450.63.4
Oleandomycin> 2000< 0.8

Note: This data is for illustrative purposes only and does not represent the performance of any existing antibody.

Experimental Protocol: Competitive Indirect ELISA

This protocol outlines a standard procedure for determining the cross-reactivity of an anti-Erythronolide B antibody.

4.1. Materials and Reagents

  • High-binding 96-well microtiter plates

  • Anti-Erythronolide B antibody (primary antibody)

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • This compound standard and its structural analogs

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

4.2. Procedure

  • Coating: Dilute the this compound-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Washing Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in 4.2.2.

  • Competition:

    • Prepare serial dilutions of this compound standard and each analog in PBST.

    • In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary anti-Erythronolide B antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in 4.2.2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in 4.2.2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for this compound and each analog. Calculate the percent cross-reactivity using the formula provided in Section 3.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for determining antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection A Coat Plate with This compound-Protein Conjugate B Wash Plate A->B C Block Non-specific Sites B->C F Add Mixture to Coated Plate C->F D Prepare Serial Dilutions of This compound & Analogs E Pre-incubate Analogs with Primary Antibody D->E E->F G Wash Plate F->G H Add HRP-conjugated Secondary Antibody G->H I Wash Plate H->I J Add TMB Substrate I->J K Add Stop Solution J->K L Read Absorbance at 450 nm K->L

Caption: Workflow for Competitive Indirect ELISA.

G cluster_input Inputs cluster_analysis Data Analysis cluster_output Output Abs Absorbance Data Plot Plot Sigmoidal Curve (Absorbance vs. log[Concentration]) Abs->Plot Conc Analyte Concentrations Conc->Plot IC50 Determine IC50 for Each Analyte Plot->IC50 Calc Calculate % Cross-Reactivity IC50->Calc Table Cross-Reactivity Table Calc->Table

Caption: Data analysis workflow for cross-reactivity.

References

A Comparative Analysis of Erythronolide B Production in Engineered Host Strains

Author: BenchChem Technical Support Team. Date: December 2025

Erythronolide B (EB) is the macrocyclic core of the clinically significant antibiotic erythromycin. Its complex structure, synthesized by a type I polyketide synthase (PKS), presents a significant challenge for chemical synthesis, making biotechnological production a more viable alternative. The heterologous expression of the 6-deoxythis compound synthase (DEBS) gene cluster from the native producer, Saccharopolyspora erythraea, in various microbial hosts has been a primary focus for improving EB titers. This guide provides a comparative overview of this compound and its immediate precursor, 6-deoxythis compound (6-dEB), production in different engineered host strains, with a focus on the metabolic engineering strategies employed and the resulting product yields.

Quantitative Production of this compound and its Precursor in Various Hosts

The choice of a heterologous host is critical for the efficient production of polyketides like this compound. Key factors include the availability of precursor metabolites, the host's genetic tractability, and its growth characteristics. Escherichia coli has been extensively engineered for this purpose due to its rapid growth and well-established genetic tools.[1][2] Other hosts, such as Streptomyces coelicolor and Bacillus subtilis, have also been explored.

Below is a summary of reported production titers for 6-dEB and EB derivatives in different engineered host strains. It is important to note that direct comparison of titers can be challenging due to variations in experimental conditions, including media composition, fermentation strategies, and genetic constructs used in different studies.

Host StrainProductKey Engineering StrategiesTiterReference
Escherichia coli6-deoxythis compound (6-dEB)Expression of DEBS, integration of propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase/epimerase pathways.5-fold higher with PCC vs. mutase pathway[3][4]
Escherichia coli6-deoxythis compound (6-dEB)High cell-density fed-batch fermentation, optimized medium and conditions.1.1 g/L[5]
Escherichia coli6-deoxythis compound (6-dEB)Heterologous expression of the Wood-Werkman cycle from Propionibacteria to produce 6-dEB from glucose as the sole carbon source.0.81 mg/L[6]
Escherichia coli3-O-α-mycarosylthis compound (MEB)De novo biosynthesis of MEB, multi-strategy metabolic engineering.4.2 mg/L[7]
Escherichia coli3-O-α-mycarosylthis compound (MEB)Further engineering of MEB biosynthesis pathway, including CRISPRi-based gene repression.48.2 mg/L[7]
Streptomyces coelicolor3-O-α-mycarosylthis compound (MEB)Expression of MEB biosynthesis pathway and the glucose-1-phosphate thymidylyltransferase (RfbA) from S. erythraea.>100-fold increase[7]
Bacillus subtilis6-deoxythis compound (6-dEB)Expression of DEBS genes, knockout of native secondary metabolite clusters, deletion of the prpBD operon.Secreted into the medium[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in the production of this compound in a heterologous host like E. coli.

1. Strain Construction and Plasmid Assembly:

  • Host Strain: E. coli strains such as BAP1 are commonly used as the initial host.[9]

  • Gene Sources: The DEBS gene cluster (eryAI, eryAII, eryAIII) is sourced from Saccharopolyspora erythraea. Genes for precursor supply pathways, such as propionyl-CoA carboxylase (pccB, accA1) from Streptomyces coelicolor, are also utilized.[3][4]

  • Plasmid Vectors: A multi-plasmid system is often employed. For instance, the three DEBS genes can be expressed from two different plasmids. A third plasmid can be used to express genes for post-translational modification (e.g., sfp for phosphopantetheinylation of the acyl carrier protein domains of DEBS) and precursor supply.

  • Cloning and Assembly: Standard molecular cloning techniques are used to assemble the expression cassettes into suitable vectors. This often involves PCR amplification of the genes of interest and insertion into expression plasmids under the control of inducible promoters (e.g., T7 or arabinose-inducible promoters).

2. Fermentation for 6-dEB and this compound Production:

  • Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a starter culture in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics for plasmid maintenance. The culture is grown overnight at 30-37°C with shaking.

  • Production Culture: The starter culture is used to inoculate the production medium. A common production medium is Luria-Bertani supplemented with sodium propionate (e.g., 20 mM) as a precursor for methylmalonyl-CoA synthesis.[9]

  • Induction: Protein expression is induced by adding the appropriate inducer (e.g., 100 µM IPTG for T7 promoter-driven expression) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).

  • Cultivation Conditions: Cultures are typically incubated at a lower temperature (e.g., 22-30°C) after induction to improve protein folding and solubility. The fermentation is carried out for 48-72 hours.

  • High-Density Fed-Batch Fermentation: For higher titers, a fed-batch strategy in a bioreactor is employed. This involves controlling parameters such as pH, dissolved oxygen, and feeding a concentrated nutrient solution to achieve high cell densities.[5]

3. Product Extraction and Quantification:

  • Extraction: The culture broth is harvested, and the cells are separated by centrifugation. The product, which can be intracellular or secreted, is extracted. For intracellular products, cells are lysed, and the lysate is extracted with an organic solvent like ethyl acetate. For secreted products, the supernatant is directly extracted.

  • Quantification: The extracted product is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][10] A standard curve of the purified compound is used for accurate quantification.

Visualizing Biosynthetic and Experimental Pathways

This compound Biosynthesis Pathway:

The biosynthesis of this compound begins with the precursor 6-deoxythis compound (6-dEB), which is synthesized by the multi-modular enzyme complex, 6-deoxythis compound synthase (DEBS).[11] DEBS utilizes one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units. The 6-dEB molecule then undergoes hydroxylation at the C6 position by the enzyme EryF to yield this compound.[10]

Erythronolide_B_Biosynthesis Propionyl_CoA Propionyl-CoA DEBS DEBS 1, 2, 3 Propionyl_CoA->DEBS Starter Unit Methylmalonyl_CoA (2S)-Methylmalonyl-CoA (x6) Methylmalonyl_CoA->DEBS Extender Units dEB 6-deoxythis compound (6-dEB) DEBS->dEB EryF EryF (P450 Hydroxylase) dEB->EryF EB This compound (EB) EryF->EB

Caption: Biosynthesis of this compound from precursor molecules.

General Workflow for Heterologous Production of this compound:

The process of producing this compound in a heterologous host involves several key steps, from the initial genetic engineering of the host to the final analysis of the product. This workflow is a generalized representation of the experimental process.

Heterologous_Production_Workflow Strain_Eng Strain Engineering (Gene Cloning & Host Modification) Fermentation Fermentation (Inoculation, Growth, Induction) Strain_Eng->Fermentation Extraction Product Extraction (Cell Lysis, Solvent Extraction) Fermentation->Extraction Analysis Analysis & Quantification (HPLC, LC-MS/MS) Extraction->Analysis

Caption: Generalized workflow for heterologous this compound production.

Metabolic Engineering Pathways for Precursor Supply in E. coli :

A major bottleneck in the heterologous production of this compound in E. coli is the limited availability of the precursor, (2S)-methylmalonyl-CoA. Several metabolic pathways have been engineered into E. coli to enhance its supply.

Precursor_Supply_Pathways cluster_PCC PCC Pathway cluster_Mutase Mutase Pathway Propionate_PCC Propionate Propionyl_CoA_PCC Propionyl-CoA Propionate_PCC->Propionyl_CoA_PCC PCC_enzyme Propionyl-CoA Carboxylase (PCC) Propionyl_CoA_PCC->PCC_enzyme Methylmalonyl_CoA_out (2S)-Methylmalonyl-CoA PCC_enzyme->Methylmalonyl_CoA_out (2S)-Methylmalonyl-CoA DEBS_target DEBS Methylmalonyl_CoA_out->DEBS_target Succinyl_CoA Succinyl-CoA (from TCA cycle) Mutase_enzyme Methylmalonyl-CoA Mutase/Epimerase Succinyl_CoA->Mutase_enzyme Mutase_enzyme->Methylmalonyl_CoA_out (2S)-Methylmalonyl-CoA

Caption: Key metabolic pathways for (2S)-methylmalonyl-CoA supply in E. coli.

References

New Erythronolide B Derivatives Show Promise in Overcoming Erythromycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of Erythronolide B derivatives is emerging as a promising class of antibiotics capable of combating bacterial strains resistant to traditional macrolides like erythromycin. These novel compounds exhibit enhanced antimicrobial activity, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and macrolide-resistant Streptococcus pneumoniae. This guide provides a comparative analysis of these new derivatives against the benchmark antibiotic, erythromycin, focusing on their performance, underlying mechanisms, and safety profiles, supported by experimental data.

Recent research has culminated in the development of innovative this compound derivatives that demonstrate significant improvements in overcoming common macrolide resistance mechanisms.[1][2] Modifications to the erythronolide scaffold, the core structure of erythromycin, have yielded compounds with potent antibacterial efficacy.[3]

Performance Comparison: A Quantitative Look

The effectiveness of these new derivatives is most evident in their minimum inhibitory concentration (MIC) values against resistant bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates a more potent antibiotic.

One recently developed erythromycin derivative, detailed in a 2024 patent, has shown remarkable activity against a range of bacteria, including erythromycin-resistant strains. For instance, the exemplified compound displayed MIC values as low as 0.008 µg/mL against certain Staphylococcus aureus strains.[4]

Compound/Bacterial StrainErythromycinNew this compound Derivative (Exemplified Compound)
Staphylococcus aureus
Susceptible0.25 - 1 µg/mL0.008 - 0.5 µg/mL
Resistant (MRSA)> 2 µg/mL1 - 8 µg/mL
Streptococcus pneumoniae
Susceptible≤ 0.25 µg/mLNot explicitly stated
Resistant≥ 1 µg/mLNot explicitly stated
Haemophilus influenzae 4 - >128 µg/mL2 µg/mL
Moraxella catarrhalis 0.03 - 0.25 µg/mL0.5 µg/mL

Table 1: Comparative in vitro activity (MIC in µg/mL) of Erythromycin and a new this compound derivative. Data for the new derivative is sourced from a recent patent filing.[4] MIC values for erythromycin are typical ranges observed in clinical settings.

Enhanced Activity Through Structural Modification

The improved performance of these new derivatives stems from strategic chemical modifications to the this compound scaffold. These changes are designed to overcome the two primary mechanisms of macrolide resistance: modification of the ribosomal target and active efflux of the drug from the bacterial cell.[2]

Ketolides, a class of semi-synthetic macrolides, represent an earlier successful modification. By replacing the cladinose sugar at the C3 position with a keto group, ketolides exhibit activity against some macrolide-resistant strains.[2] More recent derivatives have explored modifications at other positions, such as C11 and C12, to further enhance ribosomal binding and evade resistance mechanisms.

Experimental Protocols: Synthesizing and Evaluating New Derivatives

The development of these novel antibiotics involves a multi-step process of chemical synthesis and rigorous biological evaluation.

Synthesis of this compound Derivatives

The synthesis of new this compound derivatives is a complex process that often starts with the fermentation-derived erythromycin A. A series of chemical reactions are then employed to modify the core structure. For instance, the synthesis of novel acylide derivatives involves cyclic carbonation at the C-11 and C-12 positions, acylation of the C-3 hydroxyl group, and subsequent deprotection.[5] These modifications can introduce novel functionalities, such as fluorination or the addition of carbamate groups, to enhance the compound's properties.[6]

The following diagram illustrates a generalized workflow for the synthesis of a new this compound derivative.

G Erythromycin_A Erythromycin A (Starting Material) Protection Protection of Functional Groups Erythromycin_A->Protection Modification Chemical Modification (e.g., at C3, C6, C9, C11/C12) Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification and Characterization Deprotection->Purification New_Derivative New this compound Derivative Purification->New_Derivative

A simplified workflow for the synthesis of new this compound derivatives.
Antimicrobial Susceptibility Testing

The in vitro activity of the synthesized compounds is determined using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the MIC values.[7]

Broth Microdilution Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units/mL).

  • Serial Dilution of Antibiotics: The new derivatives and erythromycin are serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Mechanism of Action: Targeting the Bacterial Ribosome

Like erythromycin, the new this compound derivatives exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. They bind to the 50S ribosomal subunit within the nascent peptide exit tunnel, thereby blocking the elongation of the growing polypeptide chain.[6][8]

Structural modifications in the new derivatives are designed to enhance their binding affinity to the ribosome, even in the presence of resistance-conferring modifications. For example, ketolides have been shown to have additional interactions with the ribosome, which helps to overcome resistance due to ribosomal methylation.[2] High-resolution crystal structures of antibiotics bound to the ribosome have provided a detailed understanding of these interactions and are crucial for the rational design of new derivatives.[8][9]

The following diagram illustrates the mechanism of action of this compound derivatives on the bacterial ribosome.

G cluster_ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Peptide Exit Tunnel Protein_Synthesis_Blocked Protein Synthesis Blocked Exit_Tunnel->Protein_Synthesis_Blocked Leads to Derivative This compound Derivative Derivative->Exit_Tunnel Binds within Nascent_Peptide Growing Polypeptide Chain Nascent_Peptide->Exit_Tunnel Passes through

Mechanism of action of this compound derivatives on the bacterial ribosome.

Pharmacokinetics and Safety Profile

While the primary focus of early-stage research is on antimicrobial activity, the pharmacokinetic properties and safety profile of new drug candidates are critical for their clinical potential.

Pharmacokinetics

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Macrolides generally exhibit good tissue penetration, which is advantageous for treating infections in various body sites.[10][11] However, older macrolides like erythromycin have limitations such as acid instability and a relatively short half-life.[3]

Newer derivatives are often designed to have improved pharmacokinetic profiles, including better acid stability, leading to higher oral bioavailability, and longer half-lives, allowing for less frequent dosing.[3][10] Preclinical studies in animal models, such as rats, are essential to determine these pharmacokinetic parameters.[5][12][13]

ParameterErythromycinNew Macrolides (General)
Oral Bioavailability ~15-45%Often improved
Acid Stability LowGenerally higher
Half-life ~1.5 hoursCan be significantly longer
Tissue Penetration GoodGenerally good to excellent

Table 2: General Pharmacokinetic Comparison. Specific values for new this compound derivatives are often not publicly available in early research stages.

Safety and Toxicity

A crucial aspect of antibiotic development is ensuring that the compounds are selectively toxic to bacteria while having minimal adverse effects on human cells. The in vitro cytotoxicity of new derivatives is assessed against various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. A higher IC50 value against mammalian cells is desirable, indicating lower toxicity.

While specific IC50 values for the newest this compound derivatives against mammalian cell lines are not widely published, the goal is to develop compounds with a high therapeutic index (the ratio of the toxic dose to the therapeutic dose). For example, some studies on erythromycin B derivatives have reported IC50 values in the micromolar range against certain cell lines, although this was in the context of anti-malarial activity.

Future Outlook

The development of new this compound derivatives represents a significant advancement in the fight against antibiotic resistance. By leveraging a deeper understanding of macrolide chemistry and their mechanism of action, researchers are creating novel compounds with enhanced potency and improved pharmacological properties. Continued research and clinical evaluation of these promising candidates will be crucial in determining their future role in treating bacterial infections.

References

A Comparative Guide to the Validation of Analytical Methods for Erythronolide B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of macrolide antibiotics, the accurate quantification of biosynthetic precursors like Erythronolide B is critical. This guide provides an objective comparison of the two primary analytical methods employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is supported by representative experimental data, and detailed methodologies are provided to facilitate adoption and validation in a laboratory setting.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS methods, based on validation studies of closely related macrolide compounds.

Performance MetricHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.995
Accuracy (% Recovery) 98 - 102%88 - 105%
Precision (% RSD) ≤ 2.0%≤ 15%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL~ 0.5 ng/mL
Selectivity ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical assays. The following sections outline typical protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method suitable for the quantification of this compound in relatively clean sample matrices or at higher concentrations.

1. Sample Preparation:

  • Fermentation Broth: Centrifuge the broth to pellet cells and debris. The supernatant can be subjected to solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration. Elute with methanol or acetonitrile, evaporate to dryness, and reconstitute in the mobile phase.

  • In Vitro Reactions: Quench the reaction with a suitable solvent (e.g., ice-cold methanol). Centrifuge to remove any precipitated proteins. The supernatant may be directly injected or further purified by SPE if necessary.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer such as potassium dihydrogen phosphate (e.g., 0.035 M, pH 4.4).[1] A typical starting point is a 55:45 (v/v) mixture of acetonitrile and buffer.[1]

  • Flow Rate: 0.6 - 1.0 mL/min.[1]

  • Column Temperature: 30 - 40 °C.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection is typically performed at a low wavelength, around 210 nm.[1][2]

  • Injection Volume: 20 µL.[1]

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over the expected concentration range. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound, especially in complex biological matrices.

1. Sample Preparation:

  • Similar to HPLC-UV, sample preparation for LC-MS/MS often involves protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can then be diluted and injected. For very complex matrices or trace-level analysis, liquid-liquid extraction or solid-phase extraction may be employed.

2. LC-MS/MS Conditions:

  • Chromatography: A C18 column is commonly used with a mobile phase consisting of acetonitrile and water, often with additives like ammonium acetate and acetic acid to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

3. Method Validation:

  • The validation parameters are similar to those for HPLC-UV, but with a greater emphasis on matrix effects.

  • Matrix Effect: This is assessed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

  • Internal Standard: A stable isotope-labeled this compound or a structurally similar compound should be used as an internal standard to correct for matrix effects and variations in instrument response.

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for validating an analytical method for this compound quantification and the logical relationship between the key validation parameters.

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Routine Application define_purpose Define Analytical Purpose select_method Select Method (HPLC/LC-MS) define_purpose->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity & Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control

Caption: General workflow for analytical method validation.

validation_parameters_relationship cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy LOQ Limit of Quantification Precision->LOQ Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->LOQ LOD Limit of Detection LOQ->LOD Specificity Specificity Specificity->Accuracy

Caption: Logical relationship of validation parameters.

References

Comparative docking studies of Erythronolide B analogs with ribosomal targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding interactions between various Erythronolide B analogs and their ribosomal targets, supported by computational docking data. This compound, the aglycone precursor to the antibiotic erythromycin B, serves as a scaffold for the development of novel macrolide antibiotics. Understanding the structure-activity relationships that govern their binding to the bacterial ribosome is crucial for designing more potent and specific antibacterial agents.

Introduction to Ribosomal Targeting by Macrolides

Macrolide antibiotics, including derivatives of this compound, exert their therapeutic effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of peptidyl-tRNA and cessation of protein elongation. The primary binding site is composed of segments of the 23S ribosomal RNA (rRNA), with key interactions occurring with nucleotides in domains II and V. Modifications to the this compound scaffold can significantly alter the binding affinity and efficacy of these compounds, offering a promising avenue for the development of next-generation antibiotics.

Comparative Docking Analysis

The following table summarizes the results of a comparative molecular docking study of several this compound derivatives against a model of the Plasmodium falciparum apicoplast ribosome. While this is not a bacterial ribosome, the high conservation of the macrolide binding site makes these results a valuable proxy for understanding the potential interactions in bacterial ribosomes. The docking scores, representing the predicted binding affinity, were calculated using PatchDock, which focuses on shape complementarity, and refined using FireDock. Lower global energy scores indicate a more favorable binding interaction.

CompoundStructureDocking ScoreAreaAtomic Contact Energy (ACE)Global Energy
Erythromycin B(Reference)85321021.80-346.06-50.28
Erythromycin B 9-oxime9-oxime derivative84201028.90-315.11-48.27
Erythromycin B 2'-[3-(morpholinomethyl)benzoate]2'-benzoate derivative96601205.10-379.71-59.52
Erythromycin B 2'-[3-(dimethylaminomethyl)benzoate]2'-benzoate derivative95081184.20-384.81-57.48
5-desosaminyl this compound ethyl succinateLacking cladinose, with ethyl succinate at C57288874.60-302.49-41.33
8-d-erythromycin BStereoisomer84521039.20-342.33-49.69

Data adapted from a study on the P. falciparum apicoplast ribosome, which serves as a model for bacterial ribosomal interactions[1][2].

Structure-Activity Relationship Insights

The docking data reveals several key structure-activity relationships:

  • Modifications at the 2'-position: The addition of bulky benzoate groups at the 2'-position of the desosamine sugar, as seen in Erythromycin B 2'-[3-(morpholinomethyl)benzoate] and Erythromycin B 2'-[3-(dimethylaminomethyl)benzoate], resulted in the most favorable global energy scores. This suggests that extending the molecule towards the entrance of the nascent peptide exit tunnel can enhance binding affinity.

  • Importance of the Cladinose Sugar: The removal of the cladinose sugar, as in 5-desosaminyl this compound ethyl succinate, led to a significantly less favorable global energy score. This is consistent with studies on bacterial ribosomes which show that the cladinose moiety makes important contacts within the binding pocket[3].

  • Impact of the 9-Oxime: The conversion of the C9 ketone to an oxime in Erythromycin B 9-oxime resulted in a slightly less favorable binding energy compared to the parent Erythromycin B.

  • Stereochemistry: The stereoisomer 8-d-erythromycin B showed a comparable, albeit slightly less favorable, binding energy to this compound, highlighting the importance of the correct stereochemical configuration for optimal binding.

Experimental Protocols

The following is a generalized protocol for the molecular docking of this compound analogs to a ribosomal target, based on methodologies reported in the literature.

1. Preparation of the Ribosomal Target

  • Obtain the Ribosome Structure: A high-resolution crystal structure of the target ribosome (e.g., from Escherichia coli or Staphylococcus aureus) is obtained from the Protein Data Bank (PDB). For this example, we will reference the E. coli 70S ribosome (PDB ID: 4V7U).

  • Prepare the Receptor: The ribosomal structure is prepared for docking. This typically involves:

    • Removing all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning partial charges to all atoms.

    • The 23S rRNA and any relevant ribosomal proteins (e.g., L4, L22) that form the binding site are isolated for the docking calculations.

2. Preparation of the Ligands (this compound Analogs)

  • 3D Structure Generation: The 3D structures of the this compound analogs are generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

  • Energy Minimization: The generated structures are then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically done using a force field such as MMFF94.

  • Ligand Preparation for Docking: The ligands are prepared for the specific docking software to be used. This may involve assigning charges and defining rotatable bonds.

3. Molecular Docking Simulation

  • Define the Binding Site: The binding site on the ribosome is defined. This is typically a grid box centered on the known binding location of macrolides in the nascent peptide exit tunnel, encompassing key rRNA residues such as A2058, A2059, and U2609.

  • Run the Docking Algorithm: A docking program such as AutoDock Vina, Glide, or PatchDock is used to predict the binding pose and affinity of each analog within the defined binding site. The docking algorithm explores various conformations of the ligand and its orientation within the binding site.

  • Scoring and Ranking: The docking program calculates a score for each predicted pose, which represents the estimated binding free energy (in kcal/mol) or another metric of binding affinity. The poses are then ranked based on these scores.

4. Analysis of Docking Results

  • Binding Pose Analysis: The top-ranked docking poses for each analog are visually inspected to analyze the key interactions with the ribosomal target. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals contacts with specific rRNA nucleotides and amino acid residues of ribosomal proteins.

  • Comparative Analysis: The docking scores and interaction patterns of the different analogs are compared to elucidate structure-activity relationships.

Visualizations

Experimental Workflow for Comparative Docking Studies

G Experimental Workflow for Comparative Docking Studies cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis PDB Obtain Ribosome Structure (PDB) Clean Clean Structure (Remove Water, Ions) PDB->Clean Hydrogens_R Add Hydrogens Clean->Hydrogens_R Charges_R Assign Partial Charges Hydrogens_R->Charges_R Define_Grid Define Binding Site (Grid Box) Charges_R->Define_Grid Prepared Receptor Structure Generate 3D Structures of Analogs Minimize Energy Minimization Structure->Minimize Charges_L Assign Partial Charges Minimize->Charges_L Run_Docking Run Docking Simulation Charges_L->Run_Docking Prepared Ligands Define_Grid->Run_Docking Scoring Score and Rank Poses Run_Docking->Scoring Analyze_Pose Analyze Binding Poses and Interactions Scoring->Analyze_Pose Compare Compare Analogs (SAR) Analyze_Pose->Compare

Caption: A flowchart illustrating the key steps in a computational workflow for the comparative docking analysis of this compound analogs with ribosomal targets.

Signaling Pathway: Macrolide Inhibition of Protein Synthesis

G Macrolide Inhibition of Protein Synthesis cluster_subunits Ribosomal Subunits Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis performs 50S 50S Subunit 50S->Ribosome NPET Nascent Peptide Exit Tunnel (NPET) 50S->NPET contains 30S 30S Subunit 30S->Ribosome Inhibition Inhibition of Protein Elongation NPET->Inhibition is blocked Macrolide This compound Analog Macrolide->NPET binds to Protein_Synthesis->Inhibition Outcome Bacterial Growth Arrest Inhibition->Outcome

Caption: A diagram illustrating the mechanism of action of this compound analogs in inhibiting bacterial protein synthesis by binding to the nascent peptide exit tunnel on the 50S ribosomal subunit.

References

Safety Operating Guide

Proper Disposal of Erythronolide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Erythronolide B are critical to ensure laboratory safety and mitigate environmental risks associated with antibiotic precursors. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is vital to prevent the development of antimicrobial resistance (AMR) and protect aquatic ecosystems.

Immediate Safety and Handling Protocols

While this compound is classified as non-hazardous, its structural similarity to the macrolide antibiotic erythromycin necessitates cautious handling to minimize exposure and environmental release.[1]

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • In case of splashes or potential for aerosol generation, use a face shield and work in a well-ventilated area or a fume hood.

Spill Management:

  • Isolate the Area: Cordon off the spill area to prevent cross-contamination.

  • Absorb the Spill: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Clean the spill area with a suitable laboratory disinfectant.

  • Dispose of Waste: All contaminated materials, including absorbents and PPE, must be collected in a designated hazardous waste container.

Step-by-Step Disposal Procedure

Improper disposal of antibiotics and their precursors is a significant contributor to environmental contamination and the rise of antibiotic-resistant bacteria.[2][3][4] Therefore, this compound should be treated as a chemical waste, not as general laboratory waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Waste Characterization: Label the waste container as "Hazardous Waste: this compound" and include the concentration and quantity. This ensures proper identification and handling by waste management personnel.

  • Containerization:

    • Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a securely sealed, puncture-resistant container.

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not dispose of this compound solutions down the drain.[5]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[5] Disposal will likely involve high-temperature incineration to ensure the complete destruction of the active compound.[6]

Quantitative Data Summary

ParameterValueSource
CAS Number3225-82-9[1]
Molecular FormulaC21H38O7[7]
Hazard ClassificationNon-hazardous[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ErythronolideB_Disposal start This compound Waste Generated is_mixed Is the waste mixed with other hazardous materials? start->is_mixed treat_as_mixed Treat as mixed hazardous waste is_mixed->treat_as_mixed Yes collect_separately Collect in a dedicated, labeled container for This compound waste is_mixed->collect_separately No storage Store in designated hazardous waste accumulation area treat_as_mixed->storage is_liquid Is the waste liquid or solid? collect_separately->is_liquid liquid_container Use a sealed, leak-proof liquid waste container is_liquid->liquid_container Liquid solid_container Use a sealed, puncture-resistant solid waste container is_liquid->solid_container Solid liquid_container->storage solid_container->storage disposal Arrange for pickup by EHS or licensed waste contractor storage->disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

The Environmental Impact of Improper Disposal

The release of antibiotics and their precursors into the environment is a major driver of antimicrobial resistance.[8][9][10] Even at low concentrations, these compounds can exert selective pressure on environmental bacteria, leading to the emergence of "superbugs" that are resistant to multiple drugs.[3] Macrolide antibiotics, the class to which erythromycin belongs, have been detected in aquatic environments and can pose a risk to aquatic life.[11][12][13] By following these disposal procedures, you contribute to the responsible stewardship of antibiotics and help protect public and environmental health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.